3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-phenylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)14(19)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPJGYPVUHDDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645235 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-43-4 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone chemical properties
An In-Depth Technical Guide to 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: Properties, Synthesis, and Applications
Introduction
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a specialized organic compound characterized by three key structural motifs: a biphenyl group, a ketone carbonyl, and a trifluoromethyl group. The strategic placement of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl significantly enhances its electrophilicity, making it a point of high reactivity. This unique electronic feature, combined with the steric and hydrophobic properties of the biphenyl moiety, positions this molecule as a compound of significant interest for researchers in medicinal chemistry and materials science. Trifluoromethyl ketones (TFMKs) are particularly valued in drug development as potent enzyme inhibitors, primarily because their hydrates can act as mimics of the tetrahedral transition states involved in enzymatic hydrolysis of esters and amides.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, synthesized from fundamental principles and data from analogous structures.
Molecular Structure and Physicochemical Properties
Nomenclature and Structural Attributes
-
IUPAC Name: 1-([1,1'-biphenyl]-4-yl)-3,3,3-trifluoropropan-2-one
-
Molecular Formula: C₁₅H₁₁F₃O
-
Molecular Weight: 276.24 g/mol
-
CAS Number: 135449-74-6
-
Canonical SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(F)(F)F
The structure features a planar biphenyl system linked via a methylene bridge to a trifluoroacetyl group. The strong inductive effect of the fluorine atoms creates a significant dipole moment and profoundly influences the reactivity of the adjacent carbonyl carbon.
Physicochemical Data
The experimental data for this specific molecule is not extensively published. Therefore, the following table includes calculated properties and values extrapolated from structurally similar compounds, such as 1,1,1-Trifluoro-3-phenyl-2-propanone.[2][3]
| Property | Value (Estimated) | Rationale / Analogous Compound Data |
| Appearance | Off-white to pale yellow solid or liquid | Based on the typical appearance of similar aromatic ketones. |
| Boiling Point | > 200 °C at 760 mmHg | Significantly higher than the phenyl analog (163 °C) due to the increased molecular weight and surface area of the biphenyl group. |
| Density | ~1.25 g/mL | Slightly higher than the phenyl analog (1.22 g/mL) due to the larger biphenyl moiety. |
| Solubility | Soluble in common organic solvents (DMSO, DCM, THF, Acetone); Insoluble in water. | The large hydrophobic biphenyl group dominates the solubility profile. |
| Refractive Index | ~1.5 - 1.6 | Aromatic compounds of this nature typically exhibit higher refractive indices. The phenyl analog has an index of 1.444. |
Synthesis Methodologies
The synthesis of aryl trifluoromethyl ketones is a well-established area of organic chemistry.[4] A robust and scalable approach for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone involves the nucleophilic trifluoromethylation of an appropriate biphenyl-derived ester. This method leverages readily available starting materials and avoids harsh conditions.
Proposed Synthetic Pathway: Trifluoromethylation of a Biphenyl Ester
A highly effective and straightforward method involves the reaction of a 4-biphenylacetic acid ester (e.g., methyl or ethyl ester) with a trifluoromethylating agent. The use of fluoroform (HCF₃) as the trifluoromethyl source, activated by a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent, presents an efficient and atom-economical route.[1][5]
The causality behind this choice lies in the mechanism: KHMDS deprotonates the fluoroform to generate the trifluoromethyl anion (CF₃⁻), a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate subsequently collapses, eliminating the alkoxide to yield the desired trifluoromethyl ketone. The choice of a glyme solvent like triglyme is critical as it effectively solvates the potassium cation, enhancing the reactivity of the base and stabilizing the intermediates.[5]
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Reactor Preparation: A three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial to prevent quenching of the strong base.
-
Reagent Addition: The flask is charged with methyl 4-biphenylacetate (1.0 eq) and anhydrous triglyme (approx. 0.2 M concentration). The solution is cooled to -40 °C using an acetonitrile/dry ice bath.
-
Base Addition: Potassium hexamethyldisilazide (KHMDS, 2.0 eq) is added portion-wise, ensuring the internal temperature does not exceed -35 °C. The slurry is stirred for 10 minutes.
-
Trifluoromethylation: Fluoroform (HCF₃, 1.1 eq) gas is bubbled slowly into the reaction mixture via a cannula. The reaction progress is monitored by thin-layer chromatography (TLC) or ¹⁹F NMR. The reaction is typically complete within 4 hours.[1]
-
Reaction Quench: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at -40 °C.
-
Workup and Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Synthesis Workflow Visualization
Caption: Synthetic workflow for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is dominated by the powerful electron-withdrawing nature of the CF₃ group.
Carbonyl Electrophilicity and Hydration
The CF₃ group destabilizes the adjacent carbonyl group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. In the presence of water or other protic nucleophiles like alcohols, the ketone readily and reversibly forms a stable gem-diol (hydrate) or hemiketal, respectively.[6][7][8] This propensity for hydration is a hallmark of trifluoromethyl ketones and is central to their mechanism of action as enzyme inhibitors, as the hydrate mimics the tetrahedral transition state of peptide or ester bond hydrolysis.[1]
Enolization
While the electron-withdrawing CF₃ group favors the keto form, enolization can still occur under basic conditions. The resulting enolate can participate in reactions such as aldol condensations or alkylations at the α-carbon (the methylene bridge), providing a route to further functionalize the molecule.
Reactivity Pathways Visualization
Caption: Key reactivity pathways of the trifluoromethyl ketone moiety.
Potential Applications in Research and Development
The unique structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone makes it a valuable tool for scientific researchers, particularly in drug discovery.
-
Enzyme Inhibition: As previously mentioned, the trifluoromethyl ketone moiety is a proven pharmacophore for inhibiting various enzymes, especially hydrolases like proteases, esterases, and lipases.[1] The biphenyl group can serve as a hydrophobic ligand, targeting specific binding pockets within an enzyme's active site, potentially leading to high affinity and selectivity. This makes the compound an excellent candidate for screening in drug development programs targeting such enzymes.
-
Synthetic Building Block: It serves as a versatile precursor for synthesizing more complex molecules. For example, reduction of the ketone yields a chiral trifluoromethylated alcohol, a valuable stereocenter for further elaboration.[9][10]
-
¹⁹F NMR Probe: The trifluoromethyl group provides a clean and sensitive signal in ¹⁹F NMR spectroscopy. This allows researchers to use the molecule as a probe to study molecular interactions, binding events, and metabolic pathways in complex biological systems without background interference.[11]
-
Materials Science: The rigid and aromatic biphenyl unit, combined with the polar and lipophobic trifluoromethyl group, gives the molecule amphiphilic character that could be explored in the development of liquid crystals, polymers, or other advanced materials.
Conclusion
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a highly functionalized molecule with significant potential for advanced research applications. Its synthesis is achievable through modern trifluoromethylation techniques, and its chemical reactivity is dominated by the electrophilic nature of the trifluoromethyl ketone group. For researchers in drug development, it represents a promising scaffold for the design of potent and selective enzyme inhibitors. For synthetic chemists, it is a valuable building block for accessing complex fluorinated targets. The insights provided in this guide aim to equip scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors.
References
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6 (n.d.). Retrieved January 22, 2026.
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7 (n.d.). SciSpace. Retrieved January 22, 2026.
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12 (2023, June 16). National Institutes of Health (NIH). Retrieved January 22, 2026.
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5 (2021, February 12). National Institutes of Health (NIH). Retrieved January 22, 2026.
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8 (2025, August 10). ResearchGate. Retrieved January 22, 2026.
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4 (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026.
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13 (n.d.). ResearchGate. Retrieved January 22, 2026.
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14 (n.d.). BORIS Portal - Universität Bern. Retrieved January 22, 2026.
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1 (2021, February 12). Beilstein Journals. Retrieved January 22, 2026.
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(n.d.). Sigma-Aldrich. Retrieved January 22, 2026.
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3 (n.d.). PubChem. Retrieved January 22, 2026.
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10 (n.d.). Google Patents. Retrieved January 22, 2026.
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An In-depth Technical Guide to 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: A Potential Soluble Epoxide Hydrolase Inhibitor
Introduction
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-43-4), a biphenyl-containing trifluoromethyl ketone, is a molecule of significant interest to researchers in drug discovery and development. Its structural features, particularly the trifluoromethyl ketone moiety, suggest its potential as a potent inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for a range of human diseases, including hypertension, inflammation, and neurodegenerative disorders.[1][2] This guide provides a comprehensive technical overview of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, including its physicochemical properties, a plausible synthetic route, its mechanism of action as an sEH inhibitor, and a detailed experimental protocol for the evaluation of its inhibitory activity.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 898787-43-4 | [3] |
| Molecular Formula | C₁₅H₁₁F₃O | [3] |
| Molecular Weight | 264.25 g/mol | [3] |
| Appearance | Light pink solid | [3] |
| Melting Point | Not available. Expected to be a solid at room temperature. | |
| Boiling Point | Not available. Likely high due to the biphenyl group. | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. | |
| Purity | Typically available at ≥97% | [3] |
Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
A specific, detailed synthesis protocol for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is not extensively documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of trifluoromethyl ketones from carboxylic acids. The proposed two-step synthesis starts from the commercially available 4-biphenylacetic acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Biphenylacetyl Chloride
This step involves the conversion of the carboxylic acid to its corresponding acid chloride, a more reactive intermediate.
Materials:
-
4-Biphenylacetic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM) or benzene
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-biphenylacetic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add an excess of oxalyl chloride or thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at 0 °C (ice bath).
-
After the initial gas evolution subsides, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 4-biphenylacetyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
This step utilizes the acid chloride to generate the final trifluoromethyl ketone product. This procedure is adapted from a general method for the synthesis of trifluoromethyl ketones from carboxylic acids.[4]
Materials:
-
4-Biphenylacetyl chloride (from Step 1)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Anhydrous toluene or DCM
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude 4-biphenylacetyl chloride in anhydrous toluene.
-
Cool the solution to 0 °C and add trifluoroacetic anhydride (typically 1.5-2.0 equivalents).
-
Slowly add pyridine (typically 2.0-2.5 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-65 °C for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench by the slow addition of aqueous HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase
The therapeutic potential of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone stems from its likely role as an inhibitor of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs). EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases, generally exhibit anti-inflammatory, vasodilatory, and analgesic properties.[5][6] sEH hydrolyzes these beneficial epoxides to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active or even pro-inflammatory.[5]
By inhibiting sEH, the metabolic degradation of EETs is blocked, leading to an increase in their endogenous levels and a subsequent enhancement of their protective effects.
Caption: Mechanism of sEH inhibition by 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
The trifluoromethyl ketone moiety is a key pharmacophore for sEH inhibition. The electrophilic carbonyl carbon of the trifluoromethyl ketone is thought to be attacked by a nucleophilic residue in the active site of sEH, forming a stable hemiacetal adduct. This effectively blocks the enzyme's catalytic activity.
Experimental Protocol: Determination of sEH Inhibitory Activity (IC₅₀)
Principle
The assay utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Hydrolysis of the epoxide ring of PHOME by sEH leads to the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is proportional to the sEH activity. An inhibitor will decrease this rate, and the concentration of the inhibitor that reduces the enzyme activity by 50% is the IC₅₀ value.
Materials
-
Recombinant human soluble epoxide hydrolase (hsEH)
-
PHOME substrate
-
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (test compound)
-
A known sEH inhibitor as a positive control (e.g., AUDA)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~330 nm, Emission ~465 nm)
Procedure
-
Compound Preparation:
-
Prepare a stock solution of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for testing (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Prepare similar dilutions for the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted test compound or positive control at various concentrations.
-
For control wells:
-
100% activity control: Add assay buffer with the same final DMSO concentration as the test wells.
-
Blank (no enzyme) control: Add assay buffer and substrate, but no enzyme.
-
-
-
Pre-incubate the plate at the desired temperature (e.g., 30 °C or 37 °C) for 5-10 minutes.
-
-
Enzyme Reaction Initiation:
-
Add the hsEH enzyme solution to all wells except the blank controls to initiate the reaction. The final enzyme concentration should be optimized for a linear reaction rate over the desired time course.
-
-
Fluorescence Measurement:
-
Immediately after adding the enzyme, place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 10-20 minutes, with readings taken every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Subtract the rate of the blank control from all other rates.
-
Normalize the data by expressing the rate in the presence of the inhibitor as a percentage of the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Caption: Workflow for the determination of the IC₅₀ of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone against sEH.
Applications and Future Directions
As a potential inhibitor of soluble epoxide hydrolase, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone represents a valuable tool for researchers investigating the role of the sEH pathway in various physiological and pathological processes. Its biphenyl scaffold can be a starting point for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.
Future research on this compound could focus on:
-
Comprehensive Physicochemical Characterization: Detailed experimental determination of its solubility, melting point, and other physical properties.
-
Optimization of Synthesis: Development of a high-yielding and scalable synthetic route.
-
In-depth Biological Evaluation: Determination of its IC₅₀ against sEH from different species, evaluation of its selectivity against other hydrolases, and assessment of its efficacy in cell-based and in vivo models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the biphenyl and trifluoromethyl ketone moieties to its inhibitory activity.
References
- Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery, 8(10), 794-805.
- Ren, Q., & Deng, Y. (2018). Soluble epoxide hydrolase: a potential therapeutic target for neuroinflammation-related diseases. Current drug targets, 19(9), 1049-1057.
- Reeves, J. T., Song, J. J., Tan, Z., Lee, H., Yee, N. K., & Senanayake, C. H. (2008). Trifluoromethyl ketones from enolizable carboxylic acids via enediolate trifluoroacetylation/decarboxylation. The Journal of organic chemistry, 73(23), 9476–9478.
- Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual review of pharmacology and toxicology, 53, 37-58.
- Shen, L., & Wang, C. Y. (2018). Soluble epoxide hydrolase: A novel therapeutic target for stroke. Progress in neurobiology, 165, 43-61.
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- 3. US10858338B2 - Inhibitors for soluble epoxide hydrolase (SEH) and fatty acid amide hydrolase (FAAH) - Google Patents [patents.google.com]
- 4. Inhibition of Soluble Epoxide Hydrolase by Cembranoid Diterpenes from Soft Coral Sinularia maxima: Enzyme Kinetics, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibitor, NCND [sigmaaldrich.com]
- 7. Soluble epoxide hydrolase inhibitor - TargetMol Chemicals Inc [bioscience.co.uk]
An In-Depth Technical Guide to 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated organic compound featuring a biphenyl moiety linked to a trifluoromethyl ketone. The presence of the trifluoromethyl group (CF3) imparts unique physicochemical properties, including high electronegativity, metabolic stability, and the ability to act as a strong hydrogen bond acceptor. These characteristics make trifluoromethyl ketones, as a class, valuable pharmacophores and versatile building blocks in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, offering insights for its utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is presented in the table below.
| Property | Value | Reference |
| CAS Number | 898787-43-4 | [1] |
| Molecular Formula | C₁₅H₁₁F₃O | [1] |
| Molecular Weight | 264.25 g/mol | [1] |
| Synonyms | 3-[1,1'-biphenyl]-4-yl-1,1,1-trifluoroacetone | [1] |
| Physical Form | Light pink solid | [1] |
| InChI | 1S/C15H11F3O/c16-15(17,18)14(19)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | [1] |
| InChI Key | LSPJGYPVUHDDQR-UHFFFAOYSA-N | [1] |
Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
While a specific, detailed protocol for the synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is not extensively documented in publicly available literature, a plausible and commonly employed synthetic strategy involves the trifluoromethylation of a suitable precursor. One such precursor is 4-acetylbiphenyl (also known as 4-phenylacetophenone).[2]
Proposed Synthetic Pathway: Trifluoromethylation of 4-Acetylbiphenyl
The synthesis can be envisioned as a two-step process: conversion of the methyl ketone of 4-acetylbiphenyl to a more reactive intermediate, followed by the introduction of the trifluoromethyl group. A general representation of this synthetic approach is outlined below.
Caption: Proposed synthetic pathway for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Experimental Protocol: Nucleophilic Trifluoromethylation of a Biphenyl Ester Derivative (General Procedure)
This protocol is a generalized procedure based on established methods for the synthesis of trifluoromethyl ketones from esters.[3]
Materials:
-
Methyl 4-biphenylcarboxylate (or a similar ester derivative of 4-acetylbiphenyl)
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Potassium tert-butoxide (t-BuOK) or another suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with the biphenyl ester starting material (1.0 eq). The flask is evacuated and backfilled with nitrogen three times.
-
Solvent Addition: Anhydrous THF is added via syringe to dissolve the starting material.
-
Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Trifluoromethylating Agent: Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 eq) is added dropwise via syringe.
-
Initiation: A catalytic amount of potassium tert-butoxide (0.1 eq) is added to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of 1 M HCl at -78 °C.
-
Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Molecular Structure and Characterization
Detailed experimental data for the molecular structure and spectroscopic characterization of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone are not widely available in peer-reviewed literature. However, based on the known spectral properties of similar trifluoromethyl ketones and biphenyl derivatives, the following characterization data can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the biphenyl moiety and a singlet for the methylene protons adjacent to the ketone. The aromatic region would likely display a complex multiplet pattern due to the coupling of the protons on both phenyl rings.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, the methylene carbon, and the aromatic carbons of the biphenyl group.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1740-1760 cm⁻¹, which is characteristic of α-fluorinated ketones. Other significant peaks would include C-H stretching vibrations of the aromatic and methylene groups, and C=C stretching vibrations of the aromatic rings.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the bond between the carbonyl and methylene groups.
Potential Applications in Research and Drug Development
While specific biological activity data for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is limited, its structural features suggest several potential areas of application for researchers and drug development professionals.
Enzyme Inhibition
Trifluoromethyl ketones are well-established inhibitors of various enzymes, particularly serine and cysteine proteases. The electrophilic carbonyl carbon of the trifluoromethyl ketone can be attacked by nucleophilic residues (e.g., serine or cysteine) in the active site of an enzyme, forming a stable hemiacetal or hemiketal adduct. This covalent modification can lead to potent and often irreversible inhibition. The biphenyl moiety of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone can serve as a scaffold to position the trifluoromethyl ketone warhead within the active site of a target enzyme, with the biphenyl group itself potentially contributing to binding affinity through hydrophobic and π-π stacking interactions.
Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.
Probing Ligand-Binding Pockets
The biphenyl scaffold is a common motif in many biologically active molecules. By incorporating a trifluoromethyl ketone into a biphenyl structure, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone can be used as a chemical probe to explore the binding pockets of receptors and enzymes that recognize biphenyl-containing ligands. The trifluoromethyl group can also serve as a useful reporter group in ¹⁹F NMR studies to investigate ligand binding and conformational changes in biomolecules.
Development of Novel Therapeutics
Given the prevalence of the biphenyl scaffold in pharmaceuticals and the proven utility of the trifluoromethyl ketone as a pharmacophore, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone represents a valuable starting point for the design and synthesis of novel therapeutic agents. Potential therapeutic areas could include anti-inflammatory, anti-cancer, and anti-viral applications, where inhibition of specific proteases or other enzymes is a validated therapeutic strategy.
Conclusion
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. While detailed experimental data on its properties and biological activity are still emerging, its structural features suggest a high potential for applications in enzyme inhibition and as a scaffold for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a framework for its preparation, and the anticipated characterization data will aid in its identification and purification. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of new and potent chemical probes and drug candidates.
References
-
Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
Organic Syntheses. A MILD AND GENERAL METHOD FOR THE PREPARATION OF TETRABUTYLAMMONIUM (ORGANO)TRIFLUOROBORATES. [Link]
-
Organic Syntheses. PALLADIUM-CATALYZED CARBONYLATIVE α-ARYLATION OF KETONES WITH ARYL TRIFLATES USING XANTPHOS. [Link]
-
PubMed. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. [Link]
-
MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Acetylbiphenyl: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
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A Technical Guide to the Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, conferring unique properties such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities. The trifluoromethyl ketone (TFMK) moiety is of particular interest, as it can act as a potent, non-covalent mimic of the tetrahedral transition state in enzymatic reactions, making it a privileged scaffold in inhibitor design.[1] When combined with the biphenyl framework—a common feature in many approved pharmaceuticals that facilitates crucial π-stacking and hydrophobic interactions—the resulting molecule, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, emerges as a valuable building block for novel therapeutic agents and advanced materials.
This guide provides an in-depth exploration of robust and efficient synthetic pathways to this target compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical logic, offering field-proven insights into the rationale behind the selection of reagents and reaction conditions. The methodologies presented are designed to be reproducible and scalable, providing a solid foundation for researchers in drug discovery and process development.
Section 1: Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals two primary C-C bond disconnections that inform our synthetic strategy. These approaches leverage well-established, high-yield transformations, minimizing steps and maximizing efficiency.
Caption: Retrosynthetic analysis of the target molecule.
Section 2: Pathway I: Trifluoromethylation of a Biphenylacetic Ester
This elegant and modern approach builds the carbon skeleton first and then introduces the trifluoromethyl group in the final step. It capitalizes on recent advancements in nucleophilic trifluoromethylation, which offer a direct and high-yielding route to TFMKs from readily available esters.
Rationale and Mechanism
The core of this pathway is the conversion of an ester to a trifluoromethyl ketone. Traditional methods often require harsh conditions or multi-step sequences. However, the use of fluoroform (HCF₃) as a CF₃⁻ surrogate, activated by a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS), provides a direct and efficient transformation.[1][2] The mechanism involves the deprotonation of fluoroform to generate the trifluoromethyl anion (⁻CF₃), which then undergoes nucleophilic addition to the ester carbonyl. The resulting tetrahedral intermediate is stable under the reaction conditions and is subsequently protonated during aqueous workup to yield the desired TFMK.[1]
Step-by-Step Experimental Protocols
Step A: Synthesis of Precursor - Ethyl (4-biphenylyl)acetate
The required ester precursor can be efficiently assembled using a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability and functional group tolerance.[3]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: A Technical Guide
Introduction
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated ketone featuring a biphenyl moiety. The presence of the highly electronegative trifluoromethyl group and the extended aromatic system of the biphenyl ring structure imparts unique chemical and physical properties to the molecule. Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for esterases and proteases, due to their ability to form stable tetrahedral hemiacetal transition-state analogs.[1][2] The biphenyl group provides a large, hydrophobic scaffold that can enhance binding affinity within enzyme active sites.
Molecular Structure and Spectroscopic Correlations
The key to interpreting the spectroscopic data lies in understanding the molecule's structure. The diagram below illustrates the chemical structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone with atom numbering used for the subsequent NMR analysis.
Caption: Molecular structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone with proton and carbon labeling.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the methylene protons and the aromatic protons of the biphenyl group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-a (CH₂) | ~ 4.0 - 4.2 | Singlet (s) | N/A | 2H |
| H-c | ~ 7.35 - 7.45 | Doublet (d) | ~ 8.0 Hz | 2H |
| H-e | ~ 7.60 - 7.70 | Doublet (d) | ~ 8.0 Hz | 2H |
| H-d | ~ 7.60 - 7.70 | Doublet (d) | ~ 8.0 Hz | 2H |
| H-f, H-g | ~ 7.40 - 7.50 | Multiplet (m) | N/A | 3H |
Expertise & Interpretation
-
H-a (Methylene Protons): The methylene protons (CH₂) are adjacent to both a carbonyl group and a phenyl ring. The carbonyl group is strongly electron-withdrawing, which would typically shift these protons downfield. We predict a singlet for these protons around 4.0-4.2 ppm. Although coupling to the three fluorine atoms over four bonds (⁴J-HF) is possible, it is often very small or unresolved in proton spectra, resulting in a sharp singlet.
-
Biphenyl Aromatic Protons (H-c, H-d, H-e, H-f, H-g): The biphenyl system will present a more complex set of signals in the aromatic region (typically 7.0-8.0 ppm).
-
The protons on the phenyl ring directly attached to the propanone moiety (H-c and the protons ortho to the linker on the other side) will likely appear as a doublet around 7.35-7.45 ppm.
-
The protons on the terminal phenyl ring and the remaining protons of the first ring will overlap. Protons ortho to the inter-ring bond (H-d and H-e) are expected to be deshielded and appear further downfield, likely as overlapping doublets around 7.60-7.70 ppm.
-
The remaining meta and para protons of the terminal ring (H-f, H-g) will likely appear as a multiplet in the region of 7.40-7.50 ppm.
-
Standard ¹H NMR Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the presence of fluorine, C-F coupling is a key feature to expect in the spectrum.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Predicted Coupling Constant (J, Hz) |
| C1 (CF₃) | ~ 116 | Quartet (q) | ~ 290 Hz |
| C2 (C=O) | ~ 190 | Quartet (q) | ~ 35 Hz |
| C3 (CH₂) | ~ 45 | Singlet (s) | N/A |
| C4' | ~ 135 | Singlet (s) | N/A |
| C7' | ~ 140 | Singlet (s) | N/A |
| C10'' | ~ 141 | Singlet (s) | N/A |
| C5', C9' | ~ 130 | Singlet (s) | N/A |
| C6', C8' | ~ 129 | Singlet (s) | N/A |
| C11'', C15'' | ~ 127 | Singlet (s) | N/A |
| C12'', C14'' | ~ 128 | Singlet (s) | N/A |
| C13'' | ~ 127.5 | Singlet (s) | N/A |
Expertise & Interpretation
-
C1 (CF₃ Carbon): The carbon of the trifluoromethyl group will be strongly coupled to the three fluorine atoms, resulting in a characteristic quartet with a large coupling constant (¹JCF) of approximately 290 Hz. Its chemical shift is expected around 116 ppm.[3][4]
-
C2 (Carbonyl Carbon): The carbonyl carbon is significantly deshielded and will appear far downfield, predicted around 190 ppm. It will also exhibit coupling to the fluorine atoms (²JCF), appearing as a quartet with a smaller coupling constant of about 35 Hz.[3][4]
-
C3 (Methylene Carbon): The methylene carbon is expected around 45 ppm.
-
Aromatic Carbons: The biphenyl system will show multiple signals in the 127-141 ppm range. The quaternary carbons (C4', C7', C10'') will be the most downfield in this region. The protonated carbons will have higher intensities due to the Nuclear Overhauser Effect (NOE) in proton-decoupled spectra.
Standard ¹³C NMR Acquisition Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Instrument Setup: Use a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, process the FID with Fourier transform, phase, and baseline corrections. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100-3000 | Aromatic C-H stretch | Medium |
| ~ 2960-2850 | Aliphatic C-H stretch (CH₂) | Weak |
| ~ 1750-1730 | C=O stretch (ketone) | Strong |
| ~ 1600, 1480 | Aromatic C=C ring stretch | Medium |
| ~ 1350-1100 | C-F stretch | Strong |
| ~ 840 | para-disubstituted ring bend | Strong |
Expertise & Interpretation
-
C=O Stretch: The most prominent peak will be the strong absorption from the carbonyl (C=O) group. In trifluoromethyl ketones, this band is typically shifted to a higher wavenumber (~1750 cm⁻¹) compared to non-fluorinated ketones due to the inductive electron-withdrawing effect of the CF₃ group.[5][6]
-
C-F Stretches: Strong, broad absorption bands between 1350 and 1100 cm⁻¹ are characteristic of C-F stretching vibrations.
-
Aromatic Features: Aromatic C-H stretches will appear above 3000 cm⁻¹, and C=C ring stretches will be visible around 1600 and 1480 cm⁻¹. A strong band around 840 cm⁻¹ is indicative of the 1,4-disubstitution pattern on one of the phenyl rings.
Standard IR Acquisition Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, the Attenuated Total Reflectance (ATR) technique is most common.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample holder. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Predicted Fragment Ion | Interpretation |
| 264 | [M]⁺ | Molecular Ion |
| 195 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |
| 167 | [C₁₃H₁₁]⁺ (biphenylmethyl cation) | Alpha-cleavage, loss of •COCF₃ radical |
| 152 | [C₁₂H₈]⁺ (biphenylene) | Fragmentation of the biphenyl moiety |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Expertise & Interpretation
The molecular ion peak [M]⁺ is expected at m/z 264 (C₁₅H₁₁F₃O). A common and significant fragmentation pathway for trifluoromethyl ketones is the loss of the trifluoromethyl radical (•CF₃, mass 69), leading to a prominent peak at m/z 195 ([M-69]⁺). Another major fragmentation would be alpha-cleavage next to the carbonyl group, resulting in the loss of the •COCF₃ radical to form the stable biphenylmethyl cation at m/z 167. The presence of a peak at m/z 69 would further confirm the trifluoromethyl group.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the complete spectroscopic characterization of an organic compound.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a multi-faceted and robust method for confirming the structure of this molecule. The key identifying features are the singlet methylene protons in ¹H NMR, the characteristic quartets for the CF₃ and C=O carbons in ¹³C NMR, the high-wavenumber C=O stretch in the IR spectrum, and predictable fragmentation patterns in mass spectrometry involving the loss of CF₃ and the formation of the biphenylmethyl cation. This document serves as a valuable baseline for researchers, enabling confident structural verification and facilitating further investigation into the applications of this compound.
References
-
Rosell, G., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-92. Available at: [Link]
- Amanote Research. (n.d.). New Trifluoromethyl Ketones as Potent Inhibitors of Esterases: 19F NMR Spectroscopy of Transition State Analog Complexes and Structure–Activity. Retrieved from a PDF compilation which references the original 1996 paper.
-
Govindaraju, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
-
Pupo, E., et al. (2020). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Acta Crystallographica Section B, 76(3), 366-377. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
LibreTexts Chemistry. (2014). Coupling Constants. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]
-
NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation patterns. Available at: [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, a precise understanding of a molecule's structure is fundamental to elucidating its function and mechanism of action. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, a compound featuring a unique combination of a rigid biphenyl moiety, a flexible propanone linker, and a strongly electron-withdrawing trifluoromethyl group. Understanding the spectral features of this molecule serves as an excellent case study for interpreting complex spectra of potential drug candidates. We will delve into the theoretical prediction of the spectrum, detail a robust experimental protocol, and provide a thorough interpretation of the resulting data, grounded in the principles of chemical shift, spin-spin coupling, and integration.
Section 1: Molecular Structure and Proton Environments
The structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone presents several distinct proton environments, the analysis of which is key to a complete spectral assignment. The molecule can be dissected into two primary regions: the aliphatic methylene bridge and the aromatic biphenyl system.
-
Methylene Protons (H₅): A single methylene (-CH₂-) group is positioned between the electron-withdrawing ketone and the 4-substituted phenyl ring. Its chemical environment is influenced by both groups, making its chemical shift a key diagnostic marker.
-
Aromatic Protons (H₁, H₂, H₃, H₄): The biphenyl system contains nine aromatic protons distributed across two phenyl rings.
-
Ring A (Protons H₁ and H₂): This is a 1,4-disubstituted (para) ring. Due to this substitution pattern, the four protons on this ring are divided into two chemically equivalent sets, creating a symmetrical AA'BB' spin system that often simplifies to a pair of doublets.
-
Ring B (Protons H₃ and H₄): This is a monosubstituted phenyl ring, which gives rise to three distinct proton environments: ortho, meta, and para to the point of attachment to Ring A. This typically results in complex, overlapping multiplets.
-
Below is a diagram of the molecular structure with the non-equivalent protons labeled for clarity.
Section 4: Interpretation of the ¹H NMR Spectrum
Based on the theoretical predictions, a representative ¹H NMR spectrum of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone would exhibit the following key features:
-
δ 4.25 ppm (2H, quartet, ⁴JHF = 2.5 Hz): This signal corresponds to the two methylene protons (H₅). Its downfield position is a direct consequence of the adjacent ketone and benzylic position. The fine splitting into a quartet confirms the four-bond coupling to the trifluoromethyl group.
-
δ 7.35-7.65 ppm (9H, multiplet): This complex region contains all nine protons from the biphenyl system.
-
A clear doublet centered around δ 7.40 ppm (2H, J ≈ 8.2 Hz) can be assigned to the H₂ protons on Ring A.
-
Another distinct doublet is visible at δ 7.58 ppm (2H, J ≈ 8.2 Hz), attributable to the H₁ protons on Ring A, which are deshielded by the adjacent phenyl ring.
-
The remaining signals, integrating to 5H, belong to the protons of Ring B (H₃ and H₄). These protons overlap in a complex multiplet between δ 7.35 and 7.50 ppm .
-
This detailed assignment allows for the unambiguous confirmation of the molecule's constitution.
References
-
ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
JoVE. (2024). ¹H NMR: Long-Range Coupling. Retrieved from [Link]
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AIP Publishing. (n.d.). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics. Retrieved from [Link]
-
Studylib. (n.d.). NMR Spectroscopy: Aromatics, Coupling, and Integration. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). ¹H NMR spectra of aromatic compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Supporting Information for a publication. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034437). Retrieved from [Link]
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Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S15. ¹H-NMR of 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the ¹H NMR spectra.... Retrieved from [Link]
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SpectraBase. (n.d.). Biphenyl - Optional[¹H NMR] - Spectrum. Retrieved from [Link]
-
Educator.com. (n.d.). ¹H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Phenyl group in proton NMR. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
-
Beilstein Journals. (n.d.). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
DOI. (n.d.). Supporting Information for Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
MDPI. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). propanone low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]
An In-depth Technical Guide to the Mass Spectrometry of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
Introduction: Contextualizing 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a specialized organic molecule characterized by three key structural features: a stable biphenyl group, a ketone functional group, and a trifluoromethyl moiety. This unique combination of a bulky, aromatic system and a highly electronegative, electron-withdrawing group makes it a compound of interest in various fields, including medicinal chemistry and materials science. The biphenyl structure is a common scaffold in drug development, while the trifluoromethyl ketone acts as a potent electrophile and a useful spectroscopic probe.
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such molecules. By providing precise mass-to-charge ratio (m/z) information for the molecular ion and its fragments, MS allows researchers to confirm molecular identity, investigate metabolic pathways, and profile impurities. This guide offers a detailed examination of the mass spectrometric behavior of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, focusing on the principles of ionization, predictable fragmentation pathways, and a practical experimental protocol for its analysis.
Foundational Principles: Ionization & Instrumentation
The choice of ionization technique is critical and depends on the analyte's properties and the analytical goal. For 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, which is a relatively non-polar, volatile, and thermally stable small molecule, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the premier choice for detailed structural analysis.
Electron Ionization (EI): The Rationale
EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy to the molecule, leading to the formation of an energetically unstable molecular ion (M+•) that readily undergoes extensive and reproducible fragmentation.[1][2] This rich fragmentation pattern is akin to a molecular fingerprint, providing invaluable data for unambiguous structure confirmation.[1][3] While the molecular ion peak may sometimes be weak or absent for certain compounds, the predictable fragmentation pathways are highly informative.[3]
For this specific molecule, EI is advantageous because:
-
Structural Detail: It effectively breaks the molecule apart at its weakest bonds, revealing the connectivity of the biphenyl, carbonyl, and trifluoromethyl groups.
-
Library Matching: The standardized energy (70 eV) allows the resulting spectrum to be compared against established mass spectral libraries like the NIST database for identification.[3]
-
Compatibility: The compound's volatility makes it well-suited for introduction via a gas chromatograph, which provides excellent separation of the analyte from the sample matrix prior to ionization.[4]
The Mass Spectrum: Predicting Fragmentation Pathways
Upon electron ionization, the 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone molecule (C₁₅H₁₁F₃O, Molecular Weight: 264.24 g/mol ) will form a molecular ion (M+•) at m/z 264 . The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. The primary cleavage events are centered around the ketone functional group, a process known as alpha-cleavage.[5][6][7]
Key Fragmentation Pathways:
-
Alpha-Cleavage (α-cleavage): This is the most characteristic fragmentation for ketones.[5][6][7] The bond between the carbonyl carbon and an adjacent carbon is broken.
-
Loss of •CF₃: Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group results in the loss of a trifluoromethyl radical (•CF₃, mass 69 u). This pathway is highly favored due to the stability of the resulting acylium ion. This generates a prominent peak at m/z 195 .
-
Loss of •CH₂-Biphenyl: Cleavage of the bond on the other side of the carbonyl group results in the loss of the biphenylmethyl radical (•CH₂C₁₂H₉, mass 167 u). This forms the trifluoroacetyl cation, [CF₃CO]⁺, at m/z 97 .
-
-
Biphenyl Moiety Fragmentation: The biphenyl group itself can lead to characteristic ions.
-
Secondary Fragmentation: The initial fragment ions can undergo further fragmentation.
-
Loss of CO: The acylium ion at m/z 195 can lose a neutral carbon monoxide molecule (CO, mass 28 u), a common pathway for acylium ions, to form the biphenylmethyl cation [C₁₃H₁₁]⁺ at m/z 167 .[10]
-
The following diagram illustrates the primary fragmentation pathways anticipated for this molecule under EI conditions.
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An In-depth Technical Guide to the Physical and Chemical Characteristics of Biphenyl Trifluoromethyl Ketones
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning the pharmacological profile of therapeutic candidates. Among these, the biphenyl trifluoromethyl ketone (BTFMK) scaffold has emerged as a uniquely powerful asset. This guide offers a comprehensive exploration of the synthesis, physical properties, spectroscopic signatures, and chemical reactivity of BTFMKs, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this important class of molecules.
The BTFMK structure marries two critical components: the biphenyl group and the trifluoromethyl ketone moiety. The biphenyl unit, composed of two connected phenyl rings, is a prevalent feature in a host of biologically active compounds, offering a rigid, well-defined three-dimensional structure that can be tailored to fit into specific protein binding pockets.[1][2] Concurrently, the trifluoromethyl (CF₃) group is an indispensable tool in drug design.[3] Its strong electron-withdrawing nature and high metabolic stability can profoundly alter a molecule's lipophilicity, binding affinity, and pharmacokinetic properties, often leading to enhanced therapeutic efficacy.[][5] When the CF₃ group is placed adjacent to a ketone, it creates a functional group of exceptional reactivity and utility, which is the core focus of this guide.
Synthetic Strategies for Biphenyl Trifluoromethyl Ketones
The construction of BTFMKs generally involves a modular approach: the formation of the biphenyl core followed by the introduction of the trifluoromethyl ketone group, or the coupling of a pre-functionalized aryl partner.
A prevalent and versatile method involves a two-stage process. First, the biphenyl scaffold is assembled using a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[6] This reaction allows for the efficient formation of a C-C bond between an aryl halide and an aryl boronic acid, offering high functional group tolerance. The resulting biphenyl intermediate can then be converted to the target ketone. One effective method for the second stage is the reaction of an organometallic biphenyl species (e.g., a Grignard or organolithium reagent) with a trifluoroacetylating agent like ethyl trifluoroacetate. Alternatively, direct trifluoroacetylation of a suitable biphenyl precursor can be achieved.[7]
Another robust strategy is the direct trifluoromethylation of biphenyl esters using reagents derived from fluoroform (HCF₃), a potent greenhouse gas, under basic conditions.[8] This method provides a straightforward route from readily available starting materials.[1]
Caption: A common two-step synthetic approach to BTFMKs.
Physical Characteristics
The incorporation of a trifluoromethyl group significantly impacts the physical properties of the parent biphenyl ketone. The high electronegativity of fluorine atoms leads to a more polarized molecule, which can affect melting point, boiling point, and solubility.
Below is a table summarizing key physical properties for a representative BTFMK, 1-(biphenyl-4-yl)-2,2,2-trifluoroethanone, with data from analogous compounds provided for context and comparison.
| Property | 1-(biphenyl-4-yl)-2,2,2-trifluoroethanone | 4-Acetylbiphenyl (Analog) | 4-Chlorobiphenyl (Analog) |
| CAS Number | 2369-31-5[9] | 92-91-1[10] | 2051-62-9[11] |
| Molecular Formula | C₁₄H₉F₃O[9] | C₁₄H₁₂O[10] | C₁₂H₉Cl[11] |
| Molecular Weight | 250.22 g/mol [][12] | 196.24 g/mol [10] | 188.65 g/mol [11] |
| Physical State | Solid (Predicted) | Solid | Colorless Crystals[11] |
| Melting Point | Data not available | 120-122 °C | 77 °C[2] |
| Boiling Point | Data not available | 325-327 °C | 291 °C[2] |
| Density | ~1.23 g/cm³ (Calculated)[13] | Data not available | ~1.16 g/cm³ |
| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and acetone.[12] | Insoluble in water; soluble in organic solvents. | Insoluble in water.[11] |
Spectroscopic Properties
The characterization of BTFMKs relies on a combination of standard spectroscopic techniques, with ¹⁹F NMR being particularly informative.
-
¹⁹F NMR Spectroscopy : This is the most direct method for observing the trifluoromethyl group. A BTFMK will typically exhibit a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift (δ) is characteristic of the CF₃ group attached to a carbonyl, generally appearing in the range of -70 to -85 ppm relative to a CFCl₃ standard.[14] The precise shift is sensitive to the electronic environment of the biphenyl rings.[15]
-
¹³C NMR Spectroscopy : The spectrum will show two key features related to the trifluoromethyl ketone moiety. The carbonyl carbon (C=O) signal is typically found between 175-185 ppm and appears as a quartet due to coupling with the three adjacent fluorine atoms (²JCF), with a coupling constant of approximately 30-40 Hz. The trifluoromethyl carbon itself appears as a strong quartet around 115-125 ppm due to the large one-bond C-F coupling (¹JCF), which is typically in the range of 280-290 Hz.
-
¹H NMR Spectroscopy : The aromatic protons on the biphenyl rings will appear in the typical downfield region (7.0-8.5 ppm). The specific splitting patterns and chemical shifts depend on the substitution pattern of the rings. Protons on the ring directly attached to the ketone will be shifted further downfield due to the electron-withdrawing effect of the carbonyl group.
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption. Due to the electron-withdrawing nature of the CF₃ group, this peak is shifted to a higher wavenumber compared to typical aryl ketones, usually appearing in the range of 1710-1730 cm⁻¹.[6]
Chemical Reactivity: The Trifluoromethyl Effect
The defining chemical characteristic of a trifluoromethyl ketone is the exceptional electrophilicity of its carbonyl carbon. This is a direct consequence of the powerful inductive electron-withdrawing effect of the three fluorine atoms in the CF₃ group. This effect polarizes the C=O bond, creating a significant partial positive charge on the carbonyl carbon and making it highly susceptible to nucleophilic attack.
Key Reactions:
-
Hydration : Unlike most ketones, which exist in equilibrium with only trace amounts of their hydrate (gem-diol) form in water, trifluoromethyl ketones readily and often completely form stable hydrates.[1] This stability is a key factor in their biological activity, as the tetrahedral hydrate mimics the transition state of peptide bond hydrolysis.
-
Nucleophilic Addition : The enhanced electrophilicity facilitates addition reactions with a wide range of nucleophiles, including alcohols, thiols, and amines, to form stable tetrahedral adducts such as hemiketals, thiohemiketals, and hemiaminals.
-
Enzyme Inhibition : The propensity to form stable tetrahedral adducts makes BTFMKs potent reversible inhibitors of various hydrolytic enzymes, particularly serine and cysteine proteases. The ketone attacks the catalytic serine or cysteine residue in the enzyme's active site, forming a stable covalent hemiacetal or hemithioacetal adduct. This mimics the natural transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity.
Caption: Reactivity pathways of the electrophilic carbonyl in BTFMKs.
Applications in Drug Development
The unique physicochemical and reactivity profile of the BTFMK moiety makes it a "privileged" structure in drug discovery. Its primary application lies in the design of potent and selective enzyme inhibitors.[14]
-
Protease Inhibitors : Many diseases, including viral infections, cancer, and inflammatory disorders, rely on the activity of proteases. BTFMKs serve as excellent warheads for targeting serine and cysteine proteases, forming reversible covalent adducts that block substrate access.
-
Esterase Inhibitors : These compounds are also effective inhibitors of esterases, a class of enzymes involved in neurotransmission and other signaling pathways.
-
Improving Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[5] Replacing a metabolically labile methyl or ethyl ketone with a trifluoromethyl ketone can dramatically increase a drug's half-life and bioavailability.
-
Modulating Physicochemical Properties : The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This allows medicinal chemists to fine-tune the overall lipophilicity of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[]
Experimental Protocol: Synthesis of 1-(biphenyl-4-yl)-2,2,2-trifluoroethanone
This protocol describes a representative synthesis from a biphenyl halide via an organometallic intermediate.
Objective: To synthesize 1-(biphenyl-4-yl)-2,2,2-trifluoroethanone from 4-bromobiphenyl.
Materials:
-
4-Bromobiphenyl
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Ethyl trifluoroacetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Equipment:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Grignard Reagent Formation: a. Place magnesium turnings (1.2 eq) in an oven-dried three-neck flask under a nitrogen atmosphere. b. Add a small crystal of iodine to activate the magnesium. c. In a separate flask, dissolve 4-bromobiphenyl (1.0 eq) in anhydrous THF. d. Add a small portion of the 4-bromobiphenyl solution to the magnesium turnings and stir. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed. e. Add the remaining 4-bromobiphenyl solution dropwise via the dropping funnel, maintaining a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath. f. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The formation of the Grignard reagent, 4-biphenylmagnesium bromide, is now complete.
-
Trifluoroacetylation: a. Cool the freshly prepared Grignard reagent in an ice-water bath. b. In a separate flask, dissolve ethyl trifluoroacetate (1.5 eq) in anhydrous THF. c. Add the ethyl trifluoroacetate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition. d. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Workup and Purification: a. Cool the reaction mixture again in an ice-water bath and slowly quench by adding 1 M HCl solution until the mixture is acidic. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). c. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. e. Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 1-(biphenyl-4-yl)-2,2,2-trifluoroethanone as a solid.
-
Characterization: a. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Conclusion
Biphenyl trifluoromethyl ketones represent a confluence of structural stability and potent chemical reactivity. The biphenyl scaffold provides a versatile platform for exploring structure-activity relationships, while the trifluoromethyl ketone imparts enhanced metabolic stability and a powerful, targeted reactivity. Its ability to act as a transition-state analog mimic for hydrolytic enzymes has cemented its role as a critical pharmacophore in modern drug design. A thorough understanding of the synthesis, properties, and reactivity detailed in this guide is essential for scientists seeking to harness the full potential of this valuable molecular class.
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Beier, P., et al. (2011). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses, 88, 139-147. [Link]
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Naveed, U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29295–29306. [Link]
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Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 466-472. [Link]
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Shimizu, M., & Hiyama, T. (2005). Modern synthetic methods for fluorine-substituted compounds. Angewandte Chemie International Edition, 44(2), 214-231. [Link]
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Methodological & Application
Application Note: Strategic Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone from Biphenyl Derivatives
Abstract: This document provides a detailed guide for the synthesis of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone, a valuable fluorinated building block for pharmaceutical and materials science research. The incorporation of a trifluoromethyl ketone moiety into a biphenyl scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This application note explores two primary synthetic routes starting from biphenyl derivatives: the direct Friedel-Crafts trifluoroacetylation of biphenyl and the nucleophilic trifluoromethylation of a 4-biphenylcarboxylic acid ester. We provide a comprehensive, step-by-step protocol for the Friedel-Crafts method, chosen for its efficiency and atom economy. Additionally, we discuss the mechanistic rationale, key experimental considerations, and characterization techniques to ensure a robust and reproducible synthesis.
Introduction: The Significance of Fluorinated Biphenyl Scaffolds
The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs known for their anti-inflammatory, antihypertensive, and anticancer properties.[2] Concurrently, the introduction of fluorine, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern drug design. The CF₃ group acts as a lipophilic hydrogen bond donor and can block metabolic oxidation, thereby improving a drug's pharmacokinetic profile.[3]
The target molecule, 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone, combines these two valuable pharmacophores. As a trifluoromethyl ketone, it is not only a stable synthon but also a potent reversible covalent inhibitor of certain enzymes, such as serine proteases. This guide is intended for researchers and process chemists seeking reliable methods to access this and similar aryl trifluoromethyl ketones.
Overview of Synthetic Strategies
Several methodologies can be employed to synthesize aryl trifluoromethyl ketones. The optimal choice depends on starting material availability, scalability, and tolerance to specific functional groups. We will focus on the two most direct routes starting from biphenyl.
Strategy 1: Electrophilic Aromatic Substitution via Friedel-Crafts Trifluoroacetylation
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds with aromatic rings. In this approach, biphenyl is treated with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][4] The reaction proceeds via an electrophilic acylium ion that attacks the electron-rich biphenyl ring. Due to steric hindrance from the adjacent phenyl ring, the substitution overwhelmingly favors the para-position, yielding the desired 4-substituted product.
Strategy 2: Nucleophilic Trifluoromethylation of a Biphenyl Ester
A more modern approach involves the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl electrophile.[5][6] This pathway begins with the conversion of biphenyl to 4-biphenylcarboxylic acid, followed by esterification (e.g., to methyl 4-biphenylcarboxylate). The ester is then treated with a trifluoromethyl source, such as fluoroform (HCF₃), activated by a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS).[5][6] While effective, this route is multi-stepped if starting from biphenyl itself.
Comparison of Synthetic Routes
The choice between these strategies involves a trade-off between reaction directness and substrate scope. The Friedel-Crafts route is more direct, while the nucleophilic approach may be more suitable for biphenyl derivatives with functional groups sensitive to strong Lewis acids.
| Feature | Strategy 1: Friedel-Crafts Acylation | Strategy 2: Nucleophilic Trifluoromethylation |
| Starting Material | Biphenyl | 4-Biphenylcarboxylic acid or its ester |
| Key Reagents | Trifluoroacetic anhydride (TFAA), AlCl₃ | Fluoroform (HCF₃), KHMDS |
| Number of Steps | 1 (from Biphenyl) | 2-3 (from Biphenyl) |
| Key Advantages | High atom economy, directness, well-established. | Milder for some functional groups, avoids strong Lewis acids. |
| Key Disadvantages | Requires stoichiometric strong Lewis acid, sensitive to moisture, may not tolerate acid-sensitive groups. | Requires multi-step precursor synthesis, uses hazardous reagents (KHMDS, HCF₃ gas).[6] |
| Typical Yield | Good to Excellent | Moderate to Good[5][6] |
Given its efficiency and directness, we have selected the Friedel-Crafts Trifluoroacetylation as our featured protocol.
Featured Protocol: Friedel-Crafts Trifluoroacetylation of Biphenyl
This protocol details the synthesis of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone via the direct acylation of biphenyl.
Mechanistic Principle
The reaction is initiated by the formation of a highly electrophilic trifluoroacylium ion from the reaction between trifluoroacetic anhydride and aluminum chloride. This electrophile is then attacked by the π-system of the biphenyl ring, preferentially at the C4 position, to form a resonance-stabilized carbocation intermediate (a sigma complex). A final deprotonation step restores aromaticity and yields the final ketone product.
Caption: Mechanism of Friedel-Crafts Trifluoroacetylation of Biphenyl.
Materials and Reagents
| Reagent | Formula | CAS No. | M.W. | Purity | Notes |
| Biphenyl | C₁₂H₁₀ | 92-52-4 | 154.21 | ≥99% | |
| Aluminum Chloride (anhydrous) | AlCl₃ | 7446-70-0 | 133.34 | ≥99% | Highly hygroscopic. Handle in a glovebox or under inert gas. |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | 407-25-0 | 210.03 | ≥99% | Corrosive and lachrymatory. Handle in a fume hood. |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 75-09-2 | 84.93 | ≥99.8% | Use dry solvent from a purification system or over molecular sieves. |
| Hydrochloric Acid, concentrated | HCl | 7647-01-0 | 36.46 | ~37% aq. | |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | aq. soln. | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | For drying. |
Detailed Experimental Protocol
Safety Precaution: This reaction is exothermic and involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for additions.
-
Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Charging:
-
To the reaction flask, add biphenyl (7.71 g, 50.0 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the biphenyl is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Catalyst Addition:
-
Carefully and portion-wise, add anhydrous aluminum chloride (7.33 g, 55.0 mmol, 1.1 eq) to the stirred solution over 15 minutes. Causality Note: Slow addition is crucial to control the initial exotherm from the formation of the Lewis acid-base complex. The solution will typically turn yellow or orange.
-
-
Trifluoroacetylation:
-
Using a syringe, add trifluoroacetic anhydride (8.4 mL, 60.0 mmol, 1.2 eq) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the biphenyl spot (higher Rf) and the appearance of a new, lower Rf product spot indicates reaction progression.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice (approx. 50 g) portion-wise. A vigorous evolution of HCl gas will occur. Causality Note: This step hydrolyzes the excess TFAA and decomposes the aluminum chloride complex, making the product extractable.
-
Once the initial vigorous reaction has subsided, slowly add 20 mL of concentrated HCl to dissolve the aluminum salts.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a crude solid.
-
-
Final Purification and Characterization:
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate).
-
The final product, 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone, should be obtained as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the product using:
-
¹H NMR: To verify the aromatic proton signals of the biphenyl group and the absence of the methylene protons from the starting material.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group.
-
¹³C NMR: To confirm the presence of the carbonyl carbon and the trifluoromethylated carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (M.W. 250.23).
-
-
Alternative Synthesis Workflow
For substrates incompatible with Friedel-Crafts conditions, the nucleophilic route provides a viable alternative.
Caption: Multi-step workflow for the nucleophilic trifluoromethylation route.
This pathway requires the synthesis of methyl 4-biphenylcarboxylate from biphenyl, which can be achieved via acylation followed by haloform oxidation, and then esterification. The final step involves the nucleophilic attack of the CF₃⁻ anion, generated in situ from fluoroform and KHMDS, onto the ester carbonyl.[5][6]
References
-
Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 454–461. [Link]
-
Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
El-Sheref, E. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18431-18481. [Link]
-
Reeves, J. T., et al. (2009). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-4-methyl-1,1,1-trifluoropentan-2-one. Organic Syntheses, 86, 180. [Link]
-
Peng, H., Zhao, C.-X., & Gong, Y.-F. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380. [Link]
Sources
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone, a valuable building block in medicinal chemistry and materials science, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The narrative delves into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offering a detailed, step-by-step experimental protocol. This guide is designed to equip researchers with the theoretical knowledge and practical insights necessary for the successful synthesis and application of this and structurally related fluorinated ketones.
Introduction: The Significance of Fluorinated Biphenyl Ketones and the Suzuki Coupling Approach
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Specifically, α-aryl-α-trifluoromethyl ketones are key structural motifs in numerous biologically active compounds. The target molecule, 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone, combines the desirable attributes of a biphenyl scaffold with a trifluoromethyl ketone moiety, making it a highly attractive intermediate for the synthesis of novel pharmaceuticals and functional materials.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives have led to its widespread adoption in both academic and industrial settings.[4] This application note details the strategic application of the Suzuki coupling for the efficient synthesis of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone from readily available starting materials.
Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][5] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (in this case, a suitable precursor to the trifluoro-2-propanone moiety, such as 3-bromo-1,1,1-trifluoro-2-propanone) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[2][5] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7]
-
Transmetalation: This is a pivotal and often rate-determining step where the organic group from the organoboron species (4-biphenylboronic acid) is transferred to the Pd(II) complex.[1] This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8][9][10][11] The choice of base is therefore critical and can significantly influence the reaction's efficiency. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[9]
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired carbon-carbon bond in the product, 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][5]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
This protocol provides a representative method for the synthesis of the target compound. Optimization of reaction conditions may be necessary depending on the purity of reagents and scale of the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Biphenylboronic acid | ≥95% | e.g., Sigma-Aldrich, TCI | May require drying before use. |
| 3-Bromo-1,1,1-trifluoro-2-propanone | ≥98% | e.g., Sigma-Aldrich, TCI | Handle in a well-ventilated fume hood.[12][13] |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | e.g., Strem, Sigma-Aldrich | A common palladium precursor.[14] |
| Tricyclohexylphosphine (PCy₃) | ≥97% | e.g., Strem, Sigma-Aldrich | Air-sensitive ligand; handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific, VWR | Finely powdered and dried before use. |
| Toluene | Anhydrous | e.g., Acros Organics, Sigma-Aldrich | Use from a solvent purification system or freshly distilled. |
| Dioxane | Anhydrous | e.g., Acros Organics, Sigma-Aldrich | Use from a solvent purification system or freshly distilled. |
| Water | Deionized | In-house | Degas thoroughly before use. |
| Diethyl ether | Anhydrous | e.g., Fisher Scientific | For extraction. |
| Brine (saturated NaCl solution) | In-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | e.g., Fisher Scientific | For drying. | |
| Celite® | e.g., Sigma-Aldrich | For filtration. | |
| Deuterated Chloroform (CDCl₃) | NMR grade | e.g., Cambridge Isotope Labs | For NMR analysis. |
Reaction Setup and Procedure
The following procedure is for a 1 mmol scale reaction.
-
Reaction Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-biphenylboronic acid (217.9 mg, 1.1 mmol, 1.1 equiv.), potassium carbonate (414.6 mg, 3.0 mmol, 3.0 equiv.), palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), and tricyclohexylphosphine (5.6 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: To the flask, add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe. Stir the mixture at room temperature for 15 minutes. Subsequently, add 3-bromo-1,1,1-trifluoro-2-propanone (190.9 mg, 1.0 mmol, 1.0 equiv.) via syringe.
-
Reaction Execution: Immerse the Schlenk flask in a preheated oil bath at 80 °C. Allow the reaction to stir vigorously at this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Phase Separation and Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the filter cake with a small amount of diethyl ether.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Insufficiently degassed solvents | Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst. | |
| Poor quality boronic acid | Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester if degradation is suspected.[15][16] | |
| Formation of Side Products | Homocoupling of boronic acid | This can occur at higher temperatures or with prolonged reaction times. Consider lowering the temperature or using a different ligand. |
| Protodeborylation of boronic acid | Ensure the base is not too strong or the reaction is not run for an excessively long time in a protic solvent. | |
| Difficulty in Purification | Co-elution with byproducts | Optimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone. This application note provides the necessary theoretical background and a detailed experimental protocol to guide researchers in the successful synthesis of this and other structurally similar compounds. The versatility of the Suzuki coupling allows for the potential synthesis of a wide library of analogous compounds by simply varying the boronic acid coupling partner, opening avenues for further exploration in drug discovery and materials science.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Modern Allene Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA, 2004; pp 53–106.
- Alonso, F.; Beletskaya, I. P.; Yus, M. The Suzuki-Miyaura reaction: a high-yield method for the synthesis of biaryls. Chem. Rev.2004, 104 (6), 3079–3159.
- Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011, 133 (7), 2116–2119.
-
Suzuki Reaction - Wikipedia. URL: [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL: [Link]
- Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian J. Org. Chem.2016, 5 (11), 1290-1301.
- Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. Org. Lett.2019, 21 (15), 6044–6048.
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. URL: [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. URL: [Link]
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2021.
-
Synthesis of α‐trifluoromethylated ketones. ResearchGate. URL: [Link]
- Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Org. Lett.2023, 25 (27), 5030–5035.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1998, 120 (37), 9722–9723.
- Preparation of α,α-Disubstituted Trifluoromethyl Ketones via Suzuki Reaction of Bromoenamines. Synthesis2000, 2000 (06), 838–842.
-
The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. URL: [Link]
- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Bull. Chem. Soc. Jpn.2001, 74 (2), 371–376.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coord. Chem. Rev.2005, 249 (5-6), 653–681.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein J. Org. Chem.2021, 17, 468–475.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis2004, 2004 (15), 2429–2452.
-
Synthesis of trifluoromethyl ketones by palladium-catalyzed cross-coupling reaction of phenyl trifluoroacetate with organoboron compounds. Semantic Scholar. URL: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. URL: [Link]
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chem. Sci.2019, 10 (3), 734–739.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2013, 135 (16), 6215–6225.
- An alternative approach to aldol reactions: gold-catalyzed formation of boron enolates from alkynes. Angew. Chem. Int. Ed. Engl.2010, 49 (21), 3612–3616.
-
Synthesis of trifluoromethyl ketones by palladium-catalyzed cross-coupling reaction of phenyl trifluoroacetate with organoboron compounds. Waseda University. URL: [Link]
- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Org. Lett.2022, 24 (2), 524–529.
-
Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and... ResearchGate. URL: [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. J. Synth. Org. Chem. Jpn.2008, 66 (6), 596–606.
- Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Google Patents.
- Process for producing phenylboronic acids and triphenylboroxines. Google Patents.
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. URL: [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. URL: [Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Organoborane coupling reactions (Suzuki coupling). J. Organomet. Chem.2002, 653 (1-2), 83–109.
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- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethyl Ketone Moiety in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1][3] When this group is adjacent to a carbonyl, it forms a trifluoromethyl ketone, a highly electrophilic moiety that is a potent, reversible inhibitor of several classes of enzymes, most notably serine hydrolases.[4][5][6]
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone belongs to this promising class of compounds. Its structure combines the inhibitory power of the trifluoromethyl ketone with the biphenyl group, a scaffold known to interact favorably with hydrophobic pockets in enzyme active sites. This unique combination suggests significant potential for developing selective inhibitors for a range of therapeutic targets.
Mechanism of Action: Mimicking the Transition State
Trifluoromethyl ketones exert their inhibitory effects by acting as transition-state analogs. The highly electron-withdrawing nature of the trifluoromethyl group polarizes the adjacent carbonyl, making it susceptible to nucleophilic attack by the catalytic serine residue within the active site of serine hydrolases.[6] This results in the formation of a stable, yet reversible, tetrahedral hemiketal adduct. This adduct closely mimics the transient tetrahedral intermediate formed during the hydrolysis of the natural substrate, effectively sequestering the enzyme and preventing its catalytic activity.[7]
Figure 1: General mechanism of serine hydrolase inhibition by 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Potential Therapeutic Applications
Based on the known activity of related trifluoromethyl ketones, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a prime candidate for the inhibition of several key enzymes:
Juvenile Hormone Esterase (JHE) Inhibition: A Novel Approach to Insecticides
Juvenile hormones (JHs) are crucial for regulating insect development, metamorphosis, and reproduction.[8][9][10] Juvenile hormone esterase (JHE) is a key enzyme responsible for the degradation of JHs, and its inhibition can lead to a disruption of the insect life cycle.[7][11] Trifluoromethyl ketones have been identified as potent inhibitors of JHE, making them attractive candidates for the development of novel and selective insecticides.[6] The biphenyl moiety of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone may enhance its binding to the hydrophobic active site of JHE, potentially leading to high potency and selectivity.
Carboxylesterase (CE) Inhibition: Modulating Drug Metabolism and Efficacy
Carboxylesterases (CEs) are a superfamily of serine hydrolases that play a significant role in the metabolism of a wide range of ester-containing drugs and xenobiotics.[12][13][14] Inhibition of CEs can have profound effects on drug pharmacokinetics, potentially increasing the half-life and efficacy of co-administered drugs that are substrates for these enzymes.[6][15][16] Furthermore, some prodrugs require activation by CEs, and in such cases, CE inhibitors could be used to control the rate of drug release. The structural features of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone make it a promising scaffold for the design of selective CE inhibitors.
Illustrative Inhibitory Activity
The following table presents hypothetical inhibitory data for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone against target enzymes to illustrate its potential potency. This data is for representative purposes only and is not derived from experimental measurements of this specific compound.
| Enzyme Target | Assay Type | Parameter | Illustrative Value |
| Trichoplusia ni JHE | Biochemical | IC50 | 50 nM |
| Human Carboxylesterase 1 (hCE1) | Biochemical | IC50 | 200 nM |
| Human Carboxylesterase 2 (hCE2) | Biochemical | IC50 | 1.5 µM |
| Porcine Liver Esterase | Biochemical | Ki | 120 nM |
| Acetylcholinesterase (AChE) | Biochemical | IC50 | > 10 µM |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Juvenile Hormone Esterase (JHE)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against insect JHE.[11]
1. Materials and Reagents:
-
JHE Source: Hemolymph from late-stage larvae of an insect species of interest (e.g., Trichoplusia ni).
-
Substrate: Radiolabeled juvenile hormone (e.g., [³H]JH III) or a fluorogenic substrate.
-
Inhibitor: 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Scintillation Cocktail (for radiolabeled substrate).
-
Microplate Reader (for fluorogenic substrate).
2. Experimental Workflow:
Figure 2: Workflow for the in vitro JHE inhibition assay.
3. Step-by-Step Methodology:
-
Prepare Inhibitor Solutions: Create a series of dilutions of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Enzyme and Substrate Preparation: Dilute the JHE source in the assay buffer to a concentration that yields a linear reaction rate over the desired time course. Prepare the substrate solution in the same buffer.
-
Pre-incubation: In a microplate or microcentrifuge tubes, add the JHE solution to each of the inhibitor dilutions and a solvent control. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well or tube.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection:
-
For radiolabeled substrate: Stop the reaction by adding a solvent that partitions the unhydrolyzed substrate from the more polar product. Quantify the amount of product formed using liquid scintillation counting.
-
For fluorogenic substrate: The reaction can be monitored continuously, or stopped by adding a quenching agent. Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Inhibition of Human Carboxylesterase 1 (hCE1)
This protocol is based on established methods for assessing the inhibition of recombinant human carboxylesterases.[15][16]
1. Materials and Reagents:
-
Enzyme Source: Recombinant human carboxylesterase 1 (hCE1).
-
Substrate: A known hCE1 substrate, such as p-nitrophenyl acetate (for a colorimetric assay) or a fluorogenic substrate like fluorescein diacetate.
-
Inhibitor: 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, dissolved in DMSO.
-
Buffer: Tris-HCl or phosphate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Microplate Reader (for colorimetric or fluorogenic detection).
2. Experimental Workflow:
Figure 3: Workflow for the in vitro hCE1 inhibition assay.
3. Step-by-Step Methodology:
-
Prepare Solutions: As described in the JHE protocol, prepare serial dilutions of the inhibitor, the hCE1 enzyme solution, and the substrate solution in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor dilutions (or solvent control), and the hCE1 enzyme solution.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate to all wells. Immediately place the plate in a microplate reader pre-heated to 37°C and monitor the change in absorbance or fluorescence over time (kinetic read).
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
-
Conclusion
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a promising molecule in medicinal chemistry, leveraging the well-established inhibitory properties of the trifluoromethyl ketone scaffold. Its potential as a potent inhibitor of serine hydrolases, such as juvenile hormone esterase and carboxylesterases, warrants further investigation. The protocols outlined in these application notes provide a solid foundation for researchers to explore the inhibitory activity of this compound and to unlock its potential in the development of novel therapeutics and specialized chemical tools.
References
-
Chi, L., et al. (2012). A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags. PLoS ONE, 7(8), e43784. [Link]
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Wikipedia. (n.d.). Juvenile-hormone esterase. [Link]
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Székács, A., et al. (1992). Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Journal of Agricultural and Food Chemistry, 40(8), 1433-1440. [Link]
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Evotec. (n.d.). Carboxylesterase Inhibition. [Link]
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Wheelock, C. E., et al. (2001). Juvenile hormone esterase purified by affinity chromatography with 8-mercapto-1,1,1-trifluoro-2-octanone as a rationally designed ligand. Protein Expression and Purification, 23(1), 136-145. [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
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Li, J., et al. (2008). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. ResearchGate. [Link]
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Koval, O., et al. (2022). 3-(2-Arylhydrazono)-1,1,1-trifluro-3-(phenylsulfonyl)propan-2-ones as selective carboxylesterase inhibitors. ResearchGate. [Link]
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Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay. [Link]
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Marques, F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5566. [Link]
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Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. [Link]
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Patsnap. (n.d.). Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone. [Link]
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Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterases. Expert opinion on therapeutic patents, 21(8), 1159–1171. [Link]
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Fleming, C. D., et al. (2010). Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. British journal of pharmacology, 160(4), 876–888. [Link]
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Ross, M. K., & Borazjani, A. (2011). Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by Chlorpyrifos Oxon, Paraoxon and Methyl Paraoxon. Toxicological sciences, 124(2), 348–356. [Link]
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Isanbor, C., & O'Hagan, D. (2006). The many roles for fluorine in medicinal chemistry. Journal of fluorine chemistry, 127(3), 303-319. [Link]
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Niphakis, M. J., et al. (2015). Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. ACS medicinal chemistry letters, 6(8), 903–908. [Link]
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Wang, H., et al. (2020). Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. Ecotoxicology and environmental safety, 191, 110228. [Link]
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Molbank. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
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Kamita, S. G., et al. (2003). Juvenile hormone esterase: biochemistry and structure. Archives of insect biochemistry and physiology, 53(1), 1–13. [Link]
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Evotec. (n.d.). Carboxylesterase (CE) Reaction Phenotyping Assay. [Link]
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ResearchGate. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [Link]
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Bohlmann, J., et al. (1998). Biosynthetic pathway of insect juvenile hormone III in cell suspension cultures of the sedge Cyperus iria. Archives of biochemistry and biophysics, 352(2), 290–296. [Link]
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Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert opinion on therapeutic patents, 21(8), 1159–1171. [Link]
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Fiedosiuk, A., & Kinal, A. (2012). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta biochimica Polonica, 59(4), 545–550. [Link]
-
Wang, X., et al. (2024). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry, 22(12), 2261-2279. [Link]
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Kirk, K. L. (2006). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 49(15), 4425–4437. [Link]
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Padilla, S., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current protocols in toxicology, 69, 11.12.1–11.12.18. [Link]
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Application Notes and Protocols for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the characterization of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone as a representative of the trifluoromethyl ketone (TFMK) class of enzyme inhibitors. While specific inhibitory data for this compound is not extensively published, its structural features strongly suggest activity against serine and cysteine hydrolases. This guide is designed to equip researchers with the foundational knowledge and detailed experimental protocols required to investigate its potential as an enzyme inhibitor. We will delve into the mechanistic underpinnings of TFMK inhibition, provide step-by-step workflows for determining inhibitory potency (IC₅₀) and mechanism of action (MoA), and offer insights into data analysis and interpretation.
Introduction: The Trifluoromethyl Ketone Pharmacophore
Trifluoromethyl ketones (TFMKs) have emerged as a significant class of inhibitors for various hydrolytic enzymes, particularly serine and cysteine proteases and esterases.[1][2] The defining feature of a TFMK is the trifluoromethyl group adjacent to a carbonyl carbon. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, rendering the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.[1] This heightened reactivity is the basis for their potent inhibitory activity.
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-43-4) is a commercially available compound that embodies the key structural motifs of an aryl TFMK inhibitor. Its biphenyl group provides a hydrophobic scaffold that can engage in binding interactions within the active site of target enzymes, potentially conferring specificity and potency. Based on its structure, likely enzyme targets include, but are not limited to, Fatty Acid Amide Hydrolase (FAAH) and various carboxylesterases (CEs), which are known to be potently inhibited by TFMKs.[3][4]
Mechanism of Action: Covalent Reversible Inhibition
TFMKs are classified as transition-state analogue inhibitors. They function by forming a reversible covalent bond with a nucleophilic residue in the enzyme's active site, typically a serine or cysteine.[1] The electrophilic carbonyl carbon of the TFMK is attacked by the hydroxyl group of a serine residue (or the thiol group of a cysteine), forming a stable tetrahedral hemiketal (or hemithioketal) adduct.[2] This adduct closely mimics the tetrahedral transition state of substrate hydrolysis, leading to tight binding and potent inhibition.[5]
Unlike irreversible inhibitors, the formation of this adduct is reversible, allowing for the dissociation of the inhibitor and the restoration of enzyme activity, although this can be a slow process, leading to what is often described as slow, tight-binding inhibition.[1]
Caption: Mechanism of Reversible Covalent Inhibition by TFMKs.
Experimental Protocols
This section provides detailed protocols for the initial characterization of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone. For the purpose of these protocols, we will use a generic serine hydrolase assay (e.g., a carboxylesterase) with a chromogenic or fluorogenic substrate.
Materials and Reagents
-
Inhibitor: 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
-
Enzyme: Purified human carboxylesterase 1 (hCE1) or Fatty Acid Amide Hydrolase (FAAH)
-
Substrate: p-Nitrophenyl acetate (for CE) or a suitable fluorogenic substrate for FAAH
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, or Tris-HCl buffer
-
Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Assay Plate: 96-well, clear, flat-bottom microplate for colorimetric assays or black for fluorescent assays
-
Instrumentation: Microplate reader capable of measuring absorbance or fluorescence
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. It is a critical parameter for assessing the potency of an inhibitor.
Workflow for IC₅₀ Determination:
Caption: Step-by-step workflow for IC₅₀ determination.
Detailed Steps:
-
Prepare Inhibitor Stock: Dissolve 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform a serial dilution of the inhibitor stock in the assay buffer to create a range of concentrations. A common approach is a 10-point, 3-fold dilution series. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can affect enzyme activity.
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of the 96-well plate.
-
Include control wells:
-
100% Activity Control: Enzyme and substrate without inhibitor (only assay buffer with the same final DMSO concentration).
-
0% Activity Control (Blank): Substrate and buffer without the enzyme.
-
-
-
Enzyme Addition and Pre-incubation: Add the enzyme solution to each well (except the blank). Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). This step is crucial for TFMKs, as they can exhibit time-dependent inhibition.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic read).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Normalize the data by calculating the percentage of inhibition for each concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting sigmoidal dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Mechanism of Action (MoA) Studies
MoA studies are performed to understand how the inhibitor interacts with the enzyme and its substrate. This is typically achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.
Detailed Steps:
-
Experimental Setup: This experiment involves a matrix of varying substrate and inhibitor concentrations.
-
Prepare several fixed concentrations of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2 x Kₘ to 10 x Kₘ).
-
-
Assay Procedure:
-
For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀) as described in the IC₅₀ protocol.
-
-
Data Analysis:
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). This linearization of the data allows for a visual determination of the inhibition type.
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Fit the data to the appropriate enzyme kinetic models to calculate the inhibition constant (Kᵢ).
-
Interpreting MoA Results for TFMKs:
Given that TFMKs are transition-state analogues that bind to the active site, they are expected to exhibit competitive inhibition .[1] This means they compete with the substrate for binding to the free enzyme.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Inhibition Data for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone against hCE1
| Parameter | Value | Notes |
| IC₅₀ | e.g., 50 nM | Potency against hCE1 with p-nitrophenyl acetate as substrate. |
| Mechanism | e.g., Competitive | Determined from Lineweaver-Burk analysis. |
| Kᵢ | e.g., 25 nM | Inhibition constant, a true measure of inhibitor affinity. |
| Hill Slope | e.g., ~1.0 | A slope near 1 suggests a 1:1 binding stoichiometry. |
Conclusion and Future Directions
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone represents a promising candidate for the inhibition of serine and cysteine hydrolases due to its TFMK warhead and biphenyl recognition element. The protocols outlined in this application note provide a robust framework for its initial characterization, from determining its potency to elucidating its mechanism of action. Researchers employing these methods will be well-equipped to assess the inhibitory potential of this and other novel TFMK compounds.
Further studies could involve assessing the inhibitor's selectivity against a panel of related enzymes, determining its reversibility and binding kinetics through jump-dilution experiments, and ultimately, evaluating its efficacy in cell-based models to validate its potential as a pharmacological tool or therapeutic lead.
References
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). Bioorganic & Medicinal Chemistry. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. ResearchGate. [Link]
-
Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. SciSpace. [Link]
-
Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics. (1990). Biochemistry. [Link]
-
Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. (2015). Journal of Computer-Aided Molecular Design. [Link]
-
Fluoro ketone inhibitors of hydrolytic enzymes. (1988). Journal of Medicinal Chemistry. [Link]
-
Carboxylesterase Inhibitors: An Update. (2018). Current Medicinal Chemistry. [Link]
-
Carboxylesterase inhibitors. (2011). Expert Opinion on Therapeutic Patents. [Link]
-
Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling. (2017). Journal of Medicinal Chemistry. [Link]
-
Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain. (2010). British Journal of Pharmacology. [Link]
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- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocols for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Enzyme Function with a Potent Serine Hydrolase Inhibitor
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a specialized chemical probe belonging to the trifluoromethyl ketone (TFK) class of compounds. In the realm of proteomics, it serves as a powerful tool for investigating the activity of serine hydrolases, one of the largest and most diverse enzyme families in mammals.[1] These enzymes play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and immune responses, making them significant targets for therapeutic intervention.[2]
The utility of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in proteomics stems from its ability to act as a potent and reversible, slow-binding inhibitor of serine hydrolases.[3] This characteristic makes it an ideal candidate for competitive activity-based protein profiling (ABPP), a sophisticated chemoproteomic technique used to assess the functional state of enzymes within complex biological samples.[2][4] By competing with broad-spectrum, irreversible activity-based probes (ABPs) for binding to the active site of serine hydrolases, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone allows for the detailed characterization of enzyme inhibition, target engagement, and inhibitor selectivity.
This application note provides a comprehensive guide to the use of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in proteomics research, with a focus on competitive ABPP methodologies. Detailed protocols for both gel-based and mass spectrometry-based workflows are presented, offering researchers the flexibility to choose the most suitable approach for their experimental goals.
Mechanism of Action: The Trifluoromethyl Ketone Warhead
The inhibitory activity of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is centered on its trifluoromethyl ketone functional group. The highly electronegative fluorine atoms render the carbonyl carbon exceptionally electrophilic.[3] This electrophilicity facilitates a nucleophilic attack by the active site serine residue of a hydrolase, forming a stable, yet reversible, hemiketal adduct.[3] This adduct effectively mimics the transition state of the enzyme-substrate reaction, thus blocking the enzyme's catalytic activity. The biphenyl group of the molecule contributes to the binding affinity and selectivity for specific serine hydrolases.
Figure 1: Mechanism of serine hydrolase inhibition by 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Applications in Proteomics Research
The primary application of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is in competitive activity-based protein profiling (ABPP). This technique allows for:
-
Target Engagement and Potency Determination: Assessing the ability of a test compound to bind to its intended serine hydrolase target in a complex biological sample.
-
Selectivity Profiling: Identifying off-target interactions of a drug candidate against a wide range of serine hydrolases.
-
Functional Enzyme Discovery: Aiding in the identification and characterization of novel serine hydrolases.
-
High-Throughput Screening: Facilitating the screening of large compound libraries for novel serine hydrolase inhibitors.[2]
Experimental Protocols
Two primary workflows are presented for competitive ABPP using 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: a gel-based method for rapid, visual analysis and a mass spectrometry-based method for in-depth, quantitative profiling.
Protocol 1: Gel-Based Competitive Activity-Based Protein Profiling
This protocol provides a straightforward method for visualizing the inhibition of serine hydrolases.
Materials:
-
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a fluorescent reporter tag (e.g., TAMRA-FP)[5]
-
Proteome lysate (e.g., cell or tissue homogenate)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a soluble proteome lysate from cells or tissues of interest in a suitable buffer (e.g., PBS) at a concentration of 1-2 mg/mL.
-
Inhibitor Incubation: Aliquot the proteome lysate into separate microcentrifuge tubes. To each tube, add varying concentrations of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (e.g., ranging from 10 nM to 100 µM). Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at room temperature.
-
ABP Labeling: To each reaction, add the fluorescently tagged ABP (e.g., TAMRA-FP) to a final concentration of 1 µM. Incubate for another 30 minutes at room temperature.
-
SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Boil the samples for 5 minutes and resolve the proteins on a 10% SDS-PAGE gel.[5]
-
Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
Expected Results:
In the absence of the inhibitor, the fluorescent ABP will label all active serine hydrolases, resulting in a series of fluorescent bands on the gel. With increasing concentrations of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, a dose-dependent decrease in the fluorescence intensity of specific bands will be observed, indicating successful competition for the active site of those serine hydrolases.
Figure 2: Workflow for gel-based competitive ABPP.
Protocol 2: Mass Spectrometry-Based Competitive Activity-Based Protein Profiling
This protocol enables the identification and quantification of serine hydrolase targets of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Materials:
-
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
-
Broad-spectrum serine hydrolase ABP with a biotin tag (e.g., Desthiobiotin-FP)[5]
-
Proteome lysate
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Proteome Preparation and Inhibition: Prepare and incubate the proteome lysate with 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone as described in Protocol 1, steps 1 and 2.
-
ABP Labeling: Add the biotinylated ABP (e.g., Desthiobiotin-FP) to a final concentration of 5 µM and incubate for 30 minutes at room temperature.[5]
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with gentle rotation to capture the biotin-labeled proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 1 M urea) and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.
-
Peptide Elution and Desalting: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the biotinylated ABP.
Data Analysis:
The relative abundance of each identified serine hydrolase in the inhibitor-treated samples is compared to the vehicle control. A significant decrease in the abundance of a specific serine hydrolase in the presence of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone indicates that it is a target of the inhibitor. This allows for the determination of IC50 values for multiple serine hydrolases in a single experiment.
Figure 3: Workflow for MS-based competitive ABPP.
Representative Data
The following table presents representative IC50 values for a trifluoromethyl ketone inhibitor against various serine hydrolases, demonstrating the type of quantitative data that can be obtained through competitive ABPP experiments. While not specific to 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, these values illustrate the potency and selectivity that can be achieved with this class of inhibitors.
| Serine Hydrolase Target | Representative IC50 (nM)[6] |
| Fatty Acid Amide Hydrolase (FAAH) | 84 |
| Porcine Carboxylesterase | 1.3 |
| Human Carboxylesterase 1 (hCE1) | 9.9 - 14 |
Note: IC50 values are highly dependent on the specific trifluoromethyl ketone compound and the experimental conditions.
Conclusion
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a valuable chemical tool for the functional investigation of serine hydrolases in complex proteomes. Its application in competitive activity-based protein profiling provides a robust platform for determining inhibitor potency, assessing selectivity, and identifying novel enzyme targets. The detailed protocols provided herein offer a starting point for researchers to incorporate this powerful compound into their proteomics workflows, ultimately contributing to a deeper understanding of serine hydrolase biology and facilitating the development of novel therapeutics.
References
- Baggelaar, M. P., et al. (2016). Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha. Methods in Molecular Biology, 1427, 187-198.
- Lederle, M., & Bogyo, M. (2013). Activity-based protein profiling of serine hydrolase alterations in virus infected cells. Frontiers in Microbiology, 4, 336.
- Long, J. Z., & Cravatt, B. F. (2011). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Methods in Enzymology, 504, 43-58.
- Patricelli, M. P., et al. (2001). Direct visualization of serine hydrolase activities in complex proteomes using fluorescent active site-directed probes. Proteomics, 1(9), 1067-1071.
- Wang, J., et al. (2016). Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. RSC Advances, 6(112), 113327-113343.
- Wheelock, C. E., et al. (2005). Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1737(2-3), 133-140.
- Burston, J. J., et al. (2013). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PLoS One, 8(3), e58414.
- Richardson, B. E., et al. (2013). The pharmacological landscape and therapeutic potential of serine hydrolases. ACS Chemical Biology, 8(6), 1173-1180.
- Willems, L. I., et al. (2014). Activity-based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. Methods in Molecular Biology, 1149, 299-310.
- Dolui, A. K., & Vijayaraj, P. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4356.
- Zuhl, A. M., et al. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society, 134(11), 5066-5069.
- Hasan, M. M., et al. (2016). IC50 values for inhibition by amino acids of [3H]L-serine and [3H]D-serine transport into rat hippocampal astrocyte cultures. PLoS One, 11(6), e0156551.
- Chen, Y. R., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(23), 6519-6523.
- Baggelaar, M. P., et al. (2016). Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha. Methods in Molecular Biology, 1427, 187-198.
- van der Stelt, M., et al. (2015). Competitive ABPP reveals unique optically controlled serine hydrolases.
- Wheelock, C. E., et al. (2005). Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1737(2-3), 133-140.
- Copeland, R. A. (2005). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
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- 1. Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone for biological assays
Application Notes and Protocols
Topic: Derivatization of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone for Biological Assays
Abstract
This guide provides a comprehensive overview of the derivatization of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, a potent electrophilic ketone, for its application in various biological assays. We delve into the core chemical principles that make this molecule a valuable scaffold, particularly as an inhibitor of hydrolytic enzymes. Detailed, field-tested protocols for synthesizing functionalized derivatives—such as fluorescent probes—are provided, alongside methodologies for their use in enzyme inhibition assays and cellular imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of trifluoromethyl ketones for biological investigation.
Introduction: The Scientific Rationale
The 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone scaffold is a molecule of significant interest in medicinal chemistry and chemical biology. Its utility stems from the convergence of two key structural features: the biphenyl group and the trifluoromethyl ketone moiety.
-
The Biphenyl Moiety: This rigid, hydrophobic group provides a large surface area for non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) within biological targets, often serving as an anchor in enzyme active sites or receptor binding pockets. Its structure can be readily modified to enhance target specificity, improve pharmacokinetic properties, or attach reporter groups.[1]
-
The Trifluoromethyl Ketone: This is the reactive core of the molecule. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group renders the adjacent carbonyl carbon highly electrophilic. This heightened reactivity is central to its primary application as a powerful inhibitor of hydrolytic enzymes, such as serine and cysteine proteases and esterases.[2][3]
Derivatization of this parent molecule allows researchers to transform it from a simple inhibitor into a sophisticated biological tool. By strategically adding new functional groups, one can create derivatives to:
-
Enhance Potency and Selectivity: Tailor the molecule to fit a specific enzyme's active site.
-
Introduce Reporter Groups: Attach fluorescent or biotin tags to enable detection and visualization in assays.
-
Modify Physicochemical Properties: Improve aqueous solubility or cell membrane permeability for use in cellular assays.
This guide will explore the "how" and "why" of these derivatization strategies, providing both the theoretical foundation and practical protocols for their implementation.
Core Principle: The Mechanism of Action
The primary mechanism by which trifluoromethyl ketones inhibit hydrolytic enzymes is through the formation of a stable, covalent adduct that mimics the enzymatic transition state.[4]
In a typical hydrolysis reaction (e.g., of a peptide or ester substrate), a nucleophilic residue in the enzyme's active site (like the hydroxyl group of serine) attacks the substrate's carbonyl carbon. This forms a transient, high-energy tetrahedral intermediate. Trifluoromethyl ketones exploit this mechanism. Due to their high electrophilicity, they readily react with the same active-site nucleophile to form a stable hemiketal or thiohemiketal adduct.[4][5] This adduct is structurally analogous to the transition state but is far more stable, effectively trapping the enzyme in an inhibited state.
Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.
Derivatization Strategies and Workflow
The derivatization process typically involves modifying the parent compound to introduce a desired functionality. This can be achieved by reacting the ketone itself or by functionalizing the biphenyl ring. A common and highly effective strategy is to introduce a fluorescent tag for easy detection.
Caption: General workflow for derivatization and application in assays.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Derivative via Hydrazone Formation
This protocol describes the synthesis of a fluorescently labeled derivative of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone using dansyl hydrazine. The resulting dansyl hydrazone is highly fluorescent and can be used as a probe in various assays.
Principle: The ketone carbonyl reacts with the primary amine of the hydrazine to form a stable C=N double bond, creating a fluorescent hydrazone. This reaction is often catalyzed by a small amount of acid.[6]
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone | Sigma-Aldrich | ≥97% | The starting material. |
| Dansyl Hydrazine | Thermo Fisher | ≥98% | The fluorescent labeling reagent. |
| Ethanol (200 Proof) | VWR | ACS Grade | Reaction solvent. |
| Glacial Acetic Acid | Fisher Scientific | ACS Grade | Serves as a catalyst. |
| Dichloromethane (DCM) | VWR | HPLC Grade | For extraction and chromatography. |
| Hexane | VWR | HPLC Grade | For chromatography. |
| Silica Gel | SiliCycle | 60 Å, 40-63 µm | For column chromatography. |
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 25 mL round-bottom flask, dissolve 100 mg (0.378 mmol) of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in 10 mL of ethanol.
-
Add 110 mg (0.416 mmol, 1.1 equivalents) of dansyl hydrazine to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette.
-
Causality: The acid protonates the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
-
Reaction Execution:
-
Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C) for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:DCM solvent system.[7] The product spot should be fluorescent under UV light and have a different Rf value than the starting materials.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in 20 mL of DCM.
-
Transfer the solution to a separatory funnel and wash twice with 15 mL of saturated sodium bicarbonate solution to neutralize the acetic acid, followed by one wash with 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane and DCM (e.g., starting with 100% Hexane and gradually increasing the DCM concentration).
-
Collect the fractions containing the fluorescent product and combine them.
-
Evaporate the solvent to yield the purified dansyl hydrazone derivative as a bright yellow/orange solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using Mass Spectrometry (to verify the molecular weight) and NMR spectroscopy.
-
Protocol 2: Application in an In Vitro Enzyme Inhibition Assay
This protocol details how to use a derivatized or underivatized inhibitor to determine its potency against a target enzyme, such as a serine protease (e.g., chymotrypsin).
Principle: The inhibitor's ability to block enzyme activity is measured by monitoring the rate of a reaction where the enzyme converts a chromogenic or fluorogenic substrate into a detectable product. The concentration of inhibitor required to reduce enzyme activity by 50% (IC50) is a key measure of its potency.
Materials and Reagents
| Reagent | Supplier | Notes |
| Purified Target Enzyme (e.g., α-Chymotrypsin) | Sigma-Aldrich | Prepare stock solution in appropriate buffer. |
| Chromogenic Substrate (e.g., SUPHEPA) | Sigma-Aldrich | Substrate for chymotrypsin, releases a yellow product. |
| Test Inhibitor (from Protocol 1 or other) | - | Prepare a dilution series in DMSO. |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) | - | Buffer should be optimized for enzyme activity. |
| DMSO | Sigma-Aldrich | Solvent for inhibitor stock solutions. |
| 96-well Microplate | Corning | Clear, flat-bottom plates are suitable for colorimetric assays. |
Step-by-Step Methodology:
-
Prepare Reagent Solutions:
-
Enzyme Stock: Prepare a 2X working solution of the enzyme in assay buffer. The final concentration should be chosen to give a linear reaction rate over 10-15 minutes.
-
Substrate Stock: Prepare a 2X working solution of the substrate in assay buffer.
-
Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock in DMSO, and then dilute further into assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.
-
-
Assay Setup (96-well Plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the inhibitor dilutions to the test wells. Add 25 µL of assay buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.
-
Add 25 µL of the 2X enzyme solution to the test and control wells. Add 25 µL of assay buffer to the blank wells.
-
Trustworthiness: Including proper controls is critical. The "100% activity" control (no inhibitor) defines the maximum reaction rate, while the "blank" control corrects for any non-enzymatic substrate degradation.
-
-
Incubation and Reaction Initiation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.[5]
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 410 nm for the SUPHEPA product) every minute for 15-20 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates by expressing them as a percentage of the "100% activity" control.
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Summary
| Inhibitor Concentration [nM] | % Enzyme Activity |
| 1000 | 5.2 |
| 300 | 10.8 |
| 100 | 25.4 |
| 30 | 48.9 |
| 10 | 75.1 |
| 1 | 95.3 |
| 0 (Control) | 100.0 |
| Calculated IC50 | ~31 nM |
References
- Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. SciSpace by Typeset.
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]
-
Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove, University of Mississippi. [Link]
-
Fluoro ketone inhibitors of hydrolytic enzymes. PubMed, National Institutes of Health. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed, National Institutes of Health. [Link]
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- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
Synthesis and Characterization of Amino Acid Adducts of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: A Detailed Guide for Drug Discovery and Development
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Concurrently, the biphenyl moiety is a well-established pharmacophore found in numerous approved drugs, where it often contributes to potent biological activity through favorable protein-ligand interactions.[2][3]
This application note provides a comprehensive guide to the reaction of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone with amino acids. This versatile trifluoromethyl ketone serves as a valuable building block for the synthesis of novel chiral amino acid derivatives. The resulting adducts, integrating the advantageous properties of both the trifluoromethyl and biphenyl groups, hold significant potential as enzyme inhibitors, building blocks for peptidomimetics, and probes for chemical biology. This document will delve into the underlying reaction mechanism, provide detailed experimental protocols, outline methods for product characterization, and discuss the potential applications of these compounds in drug discovery and development.
Reaction Mechanism and Scientific Rationale
The reaction between 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone and a primary amine, such as the alpha-amino group of an amino acid, proceeds through a nucleophilic addition to the highly electrophilic carbonyl carbon. The strong electron-withdrawing effect of the adjacent trifluoromethyl group significantly enhances the electrophilicity of the ketone, making it highly susceptible to attack by nucleophiles.
The proposed reaction pathway initiates with the nucleophilic attack of the amino acid's primary amine onto the carbonyl carbon of the trifluoromethyl ketone. This leads to the formation of an unstable tetrahedral intermediate, a hemiaminal. Under the reaction conditions, this intermediate can then undergo dehydration to form a more stable imine or enamine. The specific pathway and the stability of the intermediates and products can be influenced by the reaction conditions, such as pH and the nature of the solvent.
Figure 1: Proposed reaction mechanism for the formation of an imine/enamine adduct from 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone and an amino acid.
The choice of solvent is critical; a protic solvent like methanol or ethanol can facilitate the proton transfer steps involved in both the formation of the hemiaminal and its subsequent dehydration. The reaction temperature can be adjusted to control the reaction rate, with gentle heating often employed to drive the dehydration step to completion.
Experimental Protocols
PART A: General Protocol for the Reaction of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone with a Generic Amino Acid
This protocol provides a general framework for the synthesis of amino acid adducts of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone. Optimization of reaction time and temperature may be necessary for different amino acids.
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone | Commercial Source | >98% |
| Amino Acid (e.g., Alanine, Glycine, Phenylalanine) | Commercial Source | >98% |
| Methanol (Anhydrous) | Commercial Source | >99.8% |
| Sodium Bicarbonate | Commercial Source | >99% |
| Dichloromethane (DCM) | Commercial Source | >99.8% |
| Anhydrous Magnesium Sulfate | Commercial Source | >98% |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) in anhydrous methanol (10 mL per mmol of ketone).
-
Addition of Amino Acid: To this solution, add the desired amino acid (1.1 eq). If the amino acid has low solubility in methanol, a co-solvent such as water (in minimal amounts) can be added, or the reaction can be run as a suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes) or by LC-MS.
-
Heating: After the initial stirring period, heat the reaction mixture to reflux (approximately 65 °C for methanol) and continue to stir for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any unreacted acid and facilitate the separation of the product.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure amino acid adduct.
PART B: Protocol for the Synthesis of the Alanine Adduct
This protocol provides a specific example for the synthesis of the adduct with L-Alanine.
Stoichiometry and Reaction Conditions
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) |
| 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone | 264.25 | 1.0 | 264.25 | - |
| L-Alanine | 89.09 | 1.1 | 98.0 | - |
| Methanol (Anhydrous) | - | - | - | 10 |
Expected Yield: 75-85%
Characterization of the Products
The successful synthesis of the amino acid adducts can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the reaction products.
Expected Spectral Features
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.2 - 7.8 | m | Aromatic protons of the biphenyl group |
| ¹H | 4.0 - 4.5 | q | α-proton of the amino acid residue |
| ¹H | 1.4 - 1.6 | d | Methyl protons of the alanine residue |
| ¹³C | 160 - 170 | s | Imine/enamine carbon |
| ¹³C | 115 - 125 | q | Trifluoromethyl carbon (J_CF ≈ 280-290 Hz) |
| ¹⁹F | -70 to -80 | s | CF₃ group |
Note: The exact chemical shifts will depend on the specific amino acid used and the solvent. The observation of a singlet in the ¹⁹F NMR spectrum in the specified region is a strong indicator of the presence of the trifluoromethyl group.[4]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product. The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the molecular ion peak corresponding to the calculated mass of the adduct should be observed.
High-Performance Liquid Chromatography (HPLC)
For chiral amino acids, the enantiomeric purity of the product can be determined using chiral HPLC. This is particularly important in drug development where stereochemistry plays a crucial role in biological activity.
Applications in Drug Development
The synthesized biphenyl-containing trifluoromethylated amino acid derivatives are valuable scaffolds in drug discovery.[5]
-
Enzyme Inhibitors: The trifluoromethyl ketone moiety is a known transition-state analog inhibitor of serine and cysteine proteases.[4] The biphenyl group can provide additional binding interactions within the active site of the target enzyme.
-
Chiral Building Blocks: These derivatives can be used as chiral building blocks in the synthesis of more complex molecules, such as peptidomimetics with enhanced stability and biological activity.
-
Pharmacokinetic Properties: The lipophilic biphenyl group and the trifluoromethyl group can improve the membrane permeability and metabolic stability of parent drug candidates.[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no reaction | Inactive reagents, insufficient temperature | Use fresh, anhydrous solvents and reagents. Ensure the reaction is heated to the appropriate reflux temperature. |
| Formation of side products | Hemiaminal intermediate is stable | Adjust the pH of the reaction mixture (e.g., add a catalytic amount of a mild acid) to promote dehydration. |
| Difficult purification | Similar polarity of starting material and product | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |
Conclusion
The reaction of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone with amino acids provides a straightforward and efficient method for the synthesis of novel, highly functionalized chiral molecules. The detailed protocols and characterization methods provided in this application note are intended to enable researchers in drug discovery and development to readily synthesize and evaluate these promising compounds for a variety of therapeutic applications. The unique combination of the biphenyl and trifluoromethyl moieties in these adducts offers a compelling starting point for the design of next-generation therapeutics with improved efficacy and pharmacokinetic properties.
References
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(2005). Novel Synthesis of α-Trifluoromethylated α-Amino Acid Derivatives from γ-Hydroxy-α-fluoro-α-trifluoromethyl Carboxamides. Organic Letters. [Link]
-
(2025). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. ResearchGate. [Link]
-
(n.d.). Representative examples for biphenyl containing marketed drugs. ResearchGate. [Link]
-
(1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. PubMed. [Link]
-
(2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
-
(n.d.). ChemInform Abstract: Synthesis of α‐Trifluoromethyl Substituted α‐Amino Acid Derivatives from Methyl 3,3,3‐Trifluoro‐2‐diazopropionate. Sci-Hub. [Link]
-
(2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [Link]
-
(2024). Fluorine Labeling and F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. ResearchGate. [Link]
-
(n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Semantic Scholar. [Link]
-
(2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]
-
(2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
(2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
-
(n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
- (2003). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/jo035071+
-
(2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
(n.d.). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]
-
(2023). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. MDPI. [Link]
-
(n.d.). Different strategies for preparing the α‐amino ketones. ResearchGate. [Link]
-
(2023). Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. PMC. [Link]
-
(2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
(2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [Link]
-
(2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
(2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. [Link]/acs.orglett.3c01077)
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Application Notes and Protocols for Computational Docking Studies of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
Abstract
This document provides a comprehensive guide for conducting computational molecular docking studies on 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone. This compound belongs to the class of trifluoromethyl ketones (TFMKs), which are recognized for their potential as potent enzyme inhibitors. The electrophilic nature of the trifluoromethyl-substituted ketone makes them particularly effective at targeting serine hydrolases.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends theoretical underpinnings with detailed, actionable protocols. We will proceed through the essential phases of a docking study: pre-docking preparation of both the receptor and the ligand, execution of the docking simulation using state-of-the-art software, and rigorous post-docking analysis and validation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results for downstream drug discovery efforts.
Introduction: The Scientific Rationale
Molecular docking is a cornerstone of structure-based drug design (SBDD), providing predictive insights into the binding conformation and affinity of a small molecule within the active site of a biological target.[2][3] The molecule of interest, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, possesses a distinct pharmacophore: a biphenyl group, which can engage in hydrophobic and π-π stacking interactions, and a highly reactive trifluoromethyl ketone group.[4] TFMKs are known "serine-trap" inhibitors, forming stable hemiacetal adducts with the catalytic serine residue in enzymes like proteases and hydrolases.[1]
Understanding the precise binding mode of this compound is critical for optimizing its structure to enhance potency and selectivity. This guide will use Human Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, as an exemplary target to illustrate the docking protocol, given the known activity of TFMKs against this enzyme class. The principles and steps, however, are broadly applicable to other relevant protein targets.
The Computational Docking Workflow: A Conceptual Overview
A successful docking study is a multi-stage process that requires meticulous attention to detail at each step. The workflow is designed to systematically reduce conformational and positional variables to identify the most probable and energetically favorable binding modes.
Figure 1: A generalized workflow for a molecular docking study.
Phase 1: Pre-Docking Preparation Protocols
The quality of your input structures directly determines the quality of the docking output. This phase is arguably the most critical for achieving meaningful results.
Protocol: Receptor Preparation
The goal is to prepare a biologically relevant protein structure by cleaning and correcting the crystal structure file obtained from a repository like the Protein Data Bank (PDB).
Rationale: Raw PDB files often contain non-essential water molecules, co-factors, and other ligands. They also lack hydrogen atoms, which are crucial for defining the hydrogen-bonding network and overall electrostatics of the binding site.[5][6]
Tools: UCSF ChimeraX, AutoDock Tools (ADT)
Steps:
-
Obtain Crystal Structure: Download the PDB file for your target protein (e.g., PDB ID: 2WJ1 for Human FAAH).
-
Initial Cleaning: Load the PDB file into UCSF ChimeraX. Remove all solvent (water) molecules that are not known to be critical for ligand binding. Delete any co-crystallized ligands and alternate conformations.[7] If the protein is a multimer, retain only the chain(s) containing the active site of interest.[5]
-
Add Hydrogens: Use the software's tools (e.g., the addh command in ChimeraX) to add hydrogen atoms to the protein. This step is essential for correct charge and interaction modeling.[8]
-
Assign Partial Charges: Assign partial atomic charges to the protein atoms. For AutoDock-based studies, Gasteiger charges are commonly used and can be computed within AutoDock Tools.[9]
-
Repair Missing Residues/Loops (Optional but Recommended): If the crystal structure has missing residues in or near the binding site, use modeling software (e.g., Modeller, Swiss-Model) to build and optimize these missing loops.[5]
-
Save the Prepared Receptor: Save the final, cleaned protein structure in the PDBQT format, which contains atomic coordinates, partial charges, and atom type information required by AutoDock Vina.[8]
Protocol: Ligand Preparation
This protocol details the conversion of the 2D structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone into a 3D, energy-minimized, and dock-ready format.
Rationale: A ligand's 3D conformation and torsional flexibility are critical for exploring how it can adapt its shape to fit the protein's binding pocket. Energy minimization ensures that the starting conformation is energetically reasonable.[2][6]
Tools: ChemDraw, Open Babel, AutoDock Tools (ADT)
Steps:
-
Obtain Ligand Structure: Draw the 2D structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone using chemical drawing software or download it from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and brings the molecule to a low-energy conformational state.
-
Assign Partial Charges: As with the receptor, assign Gasteiger partial charges to the ligand atoms.[9]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. AutoDock Tools can automatically detect and set these torsions. The flexibility of these bonds allows the docking algorithm to explore different ligand conformations during the simulation.[9]
-
Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.
Phase 2: Molecular Docking Execution
With the prepared receptor and ligand, the next step is to define the search space and run the docking simulation.
Protocol: Grid Box Definition and Docking Run
Rationale: The docking algorithm needs to know where to search for potential binding sites. A "grid box" is defined to encompass the entire active site, focusing the computational effort on the region of interest.[10] The scoring function then evaluates the fitness of each generated ligand pose within this box, estimating the binding affinity.[10][11]
Tools: AutoDock Tools (ADT), AutoDock Vina
Steps:
-
Load Prepared Molecules: Open AutoDock Tools and load the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files.
-
Define the Grid Box: Center the grid box on the known active site of the protein. If a co-crystallized ligand was present in the original PDB file, centering the box on its location is a reliable strategy. The size of the box should be large enough to accommodate the ligand in various orientations but not so large as to waste computational resources.
-
Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters. The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search; higher values increase the chance of finding the best binding mode but also increase computation time.
| Parameter | Example Value | Rationale |
| receptor | protein.pdbqt | Specifies the prepared receptor file. |
| ligand | ligand.pdbqt | Specifies the prepared ligand file. |
| center_x, _y, _z | 15.5, 20.1, 5.8 | Defines the geometric center of the search space (in Angstroms). |
| size_x, _y, _z | 25, 25, 25 | Defines the dimensions of the search space (in Angstroms). |
| exhaustiveness | 16 | Controls the computational effort; a value of 8-16 is often a good balance. |
| num_modes | 10 | The number of binding modes (poses) to generate.[12] |
-
Launch AutoDock Vina: Execute the docking run from the command line, pointing to the configuration file. vina --config conf.txt --log log.txt
Phase 3: Post-Docking Analysis and Validation
Generating results is only half the battle; interpreting and validating them is essential for scientific rigor.
Protocol: Analysis of Docking Poses
Rationale: The primary output of a docking run is a set of ligand poses ranked by their predicted binding affinity (docking score). A more negative value indicates a stronger predicted binding.[13] Analysis involves examining the top-ranked poses to understand the specific molecular interactions that stabilize the complex.[11][14]
Tools: UCSF ChimeraX, Discovery Studio Visualizer, PyMOL
Steps:
-
Review Docking Scores: Examine the output file, which lists the binding affinity (in kcal/mol) for each generated pose. The top-ranked pose (most negative score) is the most probable binding mode according to the scoring function.
-
Visualize the Top Poses: Load the prepared receptor and the docked ligand poses into a molecular visualization tool.
-
Analyze Intermolecular Interactions: For the top-ranked pose(s), identify and analyze the key interactions between the ligand and the protein. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: The biphenyl group is likely to interact with nonpolar residues.
-
π-π Stacking: The aromatic rings of the biphenyl moiety may stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Covalent Interactions: Given the TFMK moiety, check the proximity of the ketone's carbonyl carbon to the catalytic serine's hydroxyl oxygen (expect ~1.5-2.5 Å for a potential covalent bond, though docking typically models non-covalent interactions).
-
-
Generate 2D Interaction Diagrams: Use software like Discovery Studio Visualizer to create 2D diagrams that clearly summarize all protein-ligand interactions.[15]
The Imperative of Validation
Rationale: A docking protocol's reliability must be established. The most common method is to "re-dock" a known ligand from a crystal structure back into its binding site. If the docking protocol can reproduce the experimentally observed pose with a low Root Mean Square Deviation (RMSD), the protocol is considered validated.[16]
Figure 2: A self-validating system for docking protocols.
Validation Protocol:
-
Select a Reference System: Choose a PDB structure of your target protein that contains a co-crystallized inhibitor similar to your compound of interest.
-
Extract and Prepare: Separate the known inhibitor from the protein. Prepare both the protein and the inhibitor using the exact same protocols (Steps 3.1 and 3.2) you plan to use for your test compound.
-
Re-dock the Known Inhibitor: Run the docking simulation (Step 4.1) using the prepared protein and the extracted inhibitor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the inhibitor onto its original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce experimental binding modes.[16][17] If the RMSD is high, you may need to adjust your protocol (e.g., resize the grid box, increase exhaustiveness) and repeat the validation.[16]
Conclusion and Future Directions
Upon successful validation, the described protocols provide a robust framework for investigating the binding of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone to its biological target. The insights gained from this computational analysis—specifically the predicted binding pose and the key interacting residues—can guide further studies. These may include site-directed mutagenesis to confirm the importance of specific residues or the rational design of new analogues with improved binding affinity and pharmacokinetic properties. It is crucial to remember that docking provides a compelling hypothesis that should ideally be confirmed with experimental data, such as in-vitro binding assays.[11][18]
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved January 22, 2026, from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved January 22, 2026, from [Link]
-
BIOTECH WORLD INDIA. (n.d.). Molecular Docking : A short Overview and steps involved. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and molecular dynamics simulations. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? Retrieved January 22, 2026, from [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved January 22, 2026, from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved January 22, 2026, from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved January 22, 2026, from [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved January 22, 2026, from [Link]
-
PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved January 22, 2026, from [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved January 22, 2026, from [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved January 22, 2026, from [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved January 22, 2026, from [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved January 22, 2026, from [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved January 22, 2026, from [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved January 22, 2026, from [Link]
-
AIP Publishing. (2025). Molecular insights into odorant recognition: Rotational and docking studies of 3-methylcyclopentane-1,2-dione and its monohydrate. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Retrieved January 22, 2026, from [Link]
-
MDPI. (2021). Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives. Retrieved January 22, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
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- 16. researchgate.net [researchgate.net]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
Welcome to the technical support center for the purification of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this important synthetic intermediate.
Introduction to Purification Challenges
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a ketone with a unique molecular structure, combining a biphenyl group with a trifluoromethyl ketone moiety. This structure presents specific challenges during purification. The biphenyl group contributes to high crystallinity and potential for strong intermolecular interactions, while the trifluoromethyl group influences its polarity and reactivity.
Common impurities may arise from the starting materials or byproducts of the synthesis, such as unreacted reagents or isomers.[1] The purification process is often complicated by the presence of structurally similar byproducts, which can have physical properties close to the desired compound.[2] This guide provides a systematic approach to overcoming these challenges using common laboratory techniques.
Troubleshooting Purification Methods
This section provides a troubleshooting guide for the most common purification techniques: recrystallization, column chromatography, and distillation.
Recrystallization Troubleshooting
Recrystallization is often the first choice for purifying solid compounds. However, success depends heavily on the choice of solvent and the cooling process.[3]
dot
Caption: Troubleshooting workflow for recrystallization.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of the solute or a solvent in which the compound is too soluble.
-
Causality: The trifluoromethyl group and the biphenyl ring can lead to complex solubility behavior. If the cooling is too rapid, the molecules may not have enough time to orient themselves into a crystal lattice.
-
Solutions:
-
Slow Down Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[3]
-
Adjust Solvent System: Use a solvent mixture. If you are using a non-polar solvent, try adding a small amount of a more polar solvent to increase the solubility at higher temperatures. A hexane/acetone or ethanol/water mixture can be effective.[4][5]
-
Reduce Concentration: Use more solvent to dissolve the compound initially. It is crucial to use the minimum amount of hot solvent to ensure supersaturation upon cooling.[4]
-
Q2: No crystals are forming, even after cooling the solution in an ice bath. How can I induce crystallization?
A2: Spontaneous nucleation can sometimes be slow.
-
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the solution to act as a template for crystal growth.
-
Concentrate the Solution: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
Try a Different Solvent: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.
-
Q3: My yield is very low after recrystallization. How can I improve it?
A3: A low yield can result from using too much solvent or not allowing for complete crystallization.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.[4]
-
Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time, at least 30 minutes in an ice bath.[4]
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]
-
| Recrystallization Solvent System | Expected Purity | Expected Yield | Notes |
| Ethanol/Water | >99% | 70-80% | Good for removing polar impurities.[4] |
| Hexane/Acetone | >98.5% | 80-90% | Effective for a range of non-polar impurities.[4] |
| Toluene | >98% | 75-85% | Can be effective for compounds with aromatic character. |
Column Chromatography Troubleshooting
Column chromatography is a powerful technique for separating compounds with different polarities.[6]
dot
Caption: Troubleshooting workflow for column chromatography.
Q4: I'm not getting good separation of my product from impurities.
A4: This is often an issue with the choice of the mobile phase (eluent).
-
Causality: The polarity of the eluent must be optimized to allow for differential partitioning of the compound and impurities between the stationary and mobile phases.
-
Solutions:
-
Adjust Eluent Polarity: If the compounds are eluting too quickly, decrease the polarity of the eluent. If they are eluting too slowly or not at all, increase the polarity. For 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is a good starting point.
-
Gradient Elution: Consider using a gradient elution where the polarity of the mobile phase is gradually increased over time.
-
Stationary Phase: Ensure you are using the correct stationary phase. Silica gel is a good starting point for this compound.
-
Q5: The compound is moving very slowly or is stuck on the column.
A5: This indicates that the eluent is not polar enough to move the compound.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent mixture.
-
Check for Clogging: High back pressure can indicate a clogged column. Ensure your sample is fully dissolved and filtered before loading.[7]
-
Q6: My purified fractions are still impure.
A6: This could be due to several factors including column overloading or poor packing.
-
Solutions:
-
Reduce Sample Load: Do not overload the column. As a rule of thumb, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
Improve Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Collect Smaller Fractions: Collecting smaller fractions can help to better isolate the pure compound from overlapping impurity bands.
-
| Chromatography Parameters | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) |
| Detection | UV at 254 nm |
Distillation Troubleshooting
Given the relatively high boiling point of biphenyl derivatives, vacuum distillation may be necessary.
Q7: The compound is not distilling even under vacuum.
A7: This could be due to an insufficient vacuum or the temperature being too low.
-
Solutions:
-
Check Vacuum System: Ensure all connections are tight and the vacuum pump is functioning correctly.
-
Increase Temperature: Gradually increase the temperature of the heating mantle, but be cautious of decomposition at very high temperatures.
-
Q8: The compound appears to be decomposing during distillation.
A8: Thermal decomposition can be an issue for complex organic molecules.
-
Solutions:
-
Improve Vacuum: A lower pressure will allow for distillation at a lower temperature, minimizing the risk of decomposition.
-
Use a Short Path Distillation Apparatus: This reduces the distance the vapor has to travel, which can be beneficial for high-boiling compounds.
-
Frequently Asked Questions (FAQs)
Q9: What is the expected appearance of pure 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone?
A9: When pure, the compound should be a white to off-white crystalline solid. A yellowish or brownish color may indicate the presence of impurities.
Q10: What are the key physical properties of this compound?
Q11: What analytical techniques are best for assessing the purity of the final product?
A11:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Q12: Are there any specific safety precautions I should take when handling this compound?
A12: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. While specific toxicity data is not available, similar fluorinated ketones can be irritants.[9][10]
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
-
Dissolution: In a flask, dissolve the crude 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in the minimum amount of hot 95% ethanol with stirring.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Addition of Water: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[4]
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.[4]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial eluent (e.g., 95:5 hexane/ethyl acetate).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) or UV detector.
-
Gradient (Optional): If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
- Google Patents. (n.d.). Synthetic method of 1,2,4-trifluorobenzene.
-
PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone. Retrieved from [Link]
-
PubMed. (1982). Purification of polybrominated biphenyl congeners. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]
-
MDPI. (n.d.). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. Retrieved from [Link]
-
NIH. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]
-
Rieke Metals. (n.d.). 3-(4-Chloro-3-trifluoromethyl-phenyl)-1,1,1-trifluoro-propan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2-propanol. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4-Trifluoro-4'-methoxy-1,1'-biphenyl. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Sources
- 1. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 9. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
Welcome to the technical support center for the synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction outcomes.
I. Synthetic Strategy Overview
The synthesis of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone typically involves two key transformations: a Claisen condensation to construct the trifluoromethyl propanone core, followed by a Suzuki-Miyaura cross-coupling reaction to form the biphenyl moiety. This guide will focus on troubleshooting issues arising from this common and efficient pathway.
Caption: Figure 1: Common synthetic routes to the target compound.
II. Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific issues you may encounter during your synthesis. Each answer explains the underlying chemistry of the problem and provides actionable solutions.
Question 1: During my Claisen condensation with ethyl trifluoroacetate, my yield is low and I observe significant starting material decomposition. What is happening?
Answer: This issue often stems from two primary side reactions: unproductive self-condensation and base-mediated hydrolysis of the ester.
-
Causality (The "Why"): The Claisen condensation requires a strong base (e.g., sodium ethoxide) to deprotonate the α-carbon of the ester, forming a nucleophilic enolate.[1][2] However, ethyl trifluoroacetate (ETFA) lacks α-protons and cannot self-condense. The issue typically arises with the coupling partner, such as an ester of 4-biphenylacetic acid. If this ester enolizes and reacts with itself, it reduces the yield of the desired crossed-Claisen product. Furthermore, if any water is present in the reaction, the strong base will catalyze the saponification (hydrolysis) of your ester starting materials back to the carboxylate salt, halting the desired reaction.[3]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents (e.g., ethanol, THF). Handle the hygroscopic base (e.g., NaOEt) in an inert atmosphere (glove box or under argon/nitrogen).
-
Control Stoichiometry and Addition: Use the ester without α-protons (ethyl trifluoroacetate) as the limiting reagent. Add the base to the mixture of the two esters slowly at a low temperature (e.g., 0 °C) to control the reaction rate and favor the crossed condensation over self-condensation.[4]
-
Choice of Base: The base's alkoxide should match the alcohol portion of the ester to avoid transesterification, another potential side reaction. For ethyl esters, sodium ethoxide is ideal.[1]
-
Question 2: In my Suzuki coupling step, I'm forming a significant amount of biphenyl as a byproduct. How can I suppress this?
Answer: The formation of biphenyl is a classic side reaction in Suzuki couplings known as homocoupling . It arises from the reaction of two molecules of your phenylboronic acid.
-
Causality (The "Why"): The mechanism of homocoupling can be complex but is often promoted by the presence of oxygen, high temperatures, or an inappropriate choice of base or catalyst. Oxygen can facilitate an oxidative pathway that leads to the coupling of the boronic acids without the involvement of the aryl halide.[5][6]
-
Troubleshooting Protocol:
-
Deoxygenate Rigorously: Before adding the palladium catalyst, thoroughly degas your reaction mixture. This is critical. Use a "freeze-pump-thaw" cycle (at least three times) or bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize the Base: The choice and amount of base are crucial. An excessively strong or concentrated base can accelerate boronic acid decomposition and homocoupling. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over sodium hydroxide (NaOH).[7]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Suzuki couplings, 80-90 °C is sufficient. Avoid excessive heating.
-
Modify Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. While counterintuitive, ensuring enough boronic acid is present for the main reaction can sometimes reduce the relative percentage of the homocoupled byproduct compared to the desired product.
-
Caption: Figure 2: Desired Suzuki cycle vs. homocoupling side reaction.
Question 3: My final product is contaminated with a compound that appears to be the starting aryl halide without the halogen. What causes this dehalogenation?
Answer: This side reaction is known as protodehalogenation (or hydrodehalogenation) and is another common pitfall in cross-coupling reactions.
-
Causality (The "Why"): After the palladium catalyst undergoes oxidative addition into your aryl halide bond (forming the Ar-Pd-X intermediate), instead of proceeding to transmetalation with the boronic acid, this intermediate can react with a proton source in the reaction mixture. This is often facilitated by impurities like water or alcohols in the solvent or starting materials, or by certain bases. The result is the replacement of the halogen with a hydrogen atom.
-
Troubleshooting Protocol:
-
Use Anhydrous Solvents and Reagents: As with the Claisen condensation, ensuring rigorously dry conditions is the first line of defense.
-
Select the Right Base: Some bases are more prone to causing this issue. For instance, using hydroxide bases in protic solvents can increase the availability of proton sources. Consider using an anhydrous, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.[7][8]
-
Check Boronic Acid Quality: Low-quality boronic acids can sometimes contain residual water or other protic impurities that contribute to this side reaction. Use high-purity reagents.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the rate of reductive elimination versus side reactions. Sometimes, switching to a more electron-rich or bulkier ligand can favor the desired cross-coupling pathway.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with ethyl trifluoroacetate (ETFA) and trifluoroacetic anhydride (TFAA)? A1: Both ETFA and TFAA are volatile and corrosive.[9][10] Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be aware that TFAA reacts violently with water and moisture to produce trifluoroacetic acid, which is highly corrosive.
Q2: How can I effectively purify the final product, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone? A2: Purification is typically achieved through silica gel column chromatography.[11][12] A common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis. Since the product is a ketone, it will be more polar than non-polar byproducts like biphenyl. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an effective final purification step to obtain a highly pure, crystalline solid.
Q3: My Grignard-based synthesis attempt failed. What are the most common failure points? A3: Grignard reactions with trifluoroacetates are notoriously tricky. The most common failure points are:
-
Double Addition: Grignard reagents can add twice to the ester, leading to a tertiary alcohol byproduct instead of the desired ketone.[13] This can be minimized by using a less reactive organometallic reagent or by performing the reaction at very low temperatures (e.g., -78 °C).
-
Protonolysis: Grignard reagents are extremely strong bases and will react with any acidic protons present (water, alcohols, etc.), quenching the reagent. All reagents and solvents must be scrupulously dry.
-
Enolization: The product ketone has acidic α-protons. The Grignard reagent can act as a base, deprotonating the product and forming an enolate, which can complicate the reaction and workup.
Q4: Can I use a Friedel-Crafts acylation to synthesize this molecule? A4: While a Friedel-Crafts acylation of biphenyl with trifluoroacetic anhydride or a related acyl halide seems plausible, it presents significant challenges.[14] The biphenyl ring system can be acylated at multiple positions, leading to a mixture of isomers that are difficult to separate. The para position is generally favored, but ortho acylation can also occur. Furthermore, the strong Lewis acid catalyst (like AlCl₃) required can lead to undesired side reactions.[15] Therefore, a convergent approach using a Suzuki coupling typically offers better regiochemical control and higher yields of the desired isomer.
IV. Data & Protocols
Table 1: Troubleshooting Suzuki Coupling Conditions
| Parameter | Problematic Condition | Recommended Adjustment | Rationale |
| Atmosphere | Reaction performed open to air | Degas solvent with N₂/Ar; maintain inert atmosphere | Prevents O₂-mediated homocoupling of boronic acid.[6] |
| Base | NaOH or other strong hydroxide bases | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Milder bases reduce the rate of boronic acid decomposition and protodehalogenation.[7] |
| Solvent | Wet or protic solvents (e.g., technical grade ethanol) | Anhydrous toluene, dioxane, or DMF | Minimizes water content, which can lead to protodehalogenation and hydrolysis of boronic acid. |
| Temperature | > 110 °C (refluxing toluene) | 80 - 90 °C | Lower temperatures reduce the rate of side reactions like homocoupling and decomposition. |
| Catalyst Loading | > 5 mol % | 0.5 - 2 mol % | High catalyst loading can sometimes increase the rate of side reactions. Optimize for the lowest effective amount. |
Experimental Protocol: Optimized Suzuki Coupling
This protocol is a representative example and should be adapted based on your specific substrates and laboratory conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 1-(4-bromophenyl)-3,3,3-trifluoroacetone (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Degassing: Add anhydrous solvent (e.g., 1,4-dioxane/water 4:1). Seal the flask and degas the mixture by bubbling argon through the solution for 20 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol %).
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system to yield the final product.
V. References
-
Aktoudianakis, E., et al. (2008). "Greening Up" the Suzuki Reaction. Journal of Chemical Education, 85(4), 557. [5][16]
-
Chemistry Online (2023). Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction. [7]
-
Deveau, A. M., et al. Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory. JEOL USA Inc. [8]
-
Scribd. Mechanism of the Suzuki Reaction Explained. [6]
-
Boissarie, C., et al. (2013). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. The Journal of Organic Chemistry. [17]
-
University of Delaware. Reactive Distillation of Trifluoroacetic Anhydride. UDSpace. [9]
-
Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
-
Royal Society of Chemistry (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [18]
-
Google Patents. A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. [19]
-
Organic Chemistry Portal. Reformatsky Reaction. [20]
-
Chemistry LibreTexts. Reformatsky Reaction. [21]
-
NROChemistry. Reformatsky Reaction. [22]
-
Peng, H., et al. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities. [14]
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [15]
-
BYJU'S. Reformatsky reaction. [23]
-
Cambridge University Press. Reformatsky Reaction. [24]
-
Wikipedia. Claisen condensation. [1]
-
University of Regensburg. The Claisen Condensation. [2]
-
Wikipedia. Ethyl trifluoroacetate. [10]
-
Organic Chemistry Portal. Claisen Condensation. [4]
-
Chemistry LibreTexts. The Claisen Condensation Reaction. [3]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.
-
Master Organic Chemistry. Reactions of Grignard Reagents. [13]
-
Google Patents. Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone.
-
ResearchGate. Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture.
-
Google Patents. Method of purification of prostaglandins including fluorine atoms by preparative hplc. [11]
-
ChemicalBook. 3-Penten-2-one, 1,1,1-trifluoro-4-methyl- synthesis.
-
ChemicalBook. 1,1,1-TRIFLUORO-2-PROPANOL synthesis.
-
Google Patents. Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane.
-
ResearchGate. Synthesis of (3,4-methylenedioxyphenyl)-2-propanone.
-
PubMed. Purification of polybrominated biphenyl congeners. [12]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. jeolusa.com [jeolusa.com]
- 9. udspace.udel.edu [udspace.udel.edu]
- 10. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 11. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 12. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 15. science-revision.co.uk [science-revision.co.uk]
- 16. ERIC - EJ826611 - "Greening up" the Suzuki Reaction, Journal of Chemical Education, 2008-Apr [eric.ed.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 19. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 20. Reformatsky Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 23. byjus.com [byjus.com]
- 24. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
Stability of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in different solvents
Welcome to the technical support guide for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (BTP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. The following question-and-answer guide addresses common challenges related to the stability of BTP in various solvent systems, grounded in established principles of organic and medicinal chemistry.
Part 1: Understanding the Core Chemistry and Stability of BTP
This section delves into the fundamental chemical properties of BTP that govern its stability and reactivity in different experimental settings.
FAQ 1: What are the primary factors influencing the stability of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (BTP) in solution?
The stability of BTP is primarily dictated by the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group. This group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2] This inherent reactivity is the cornerstone of its utility as a potential therapeutic agent, particularly as an enzyme inhibitor, but it also presents challenges in terms of its stability in various solvents.[2]
The key factors to consider are:
-
Solvent Type: The nature of the solvent (protic vs. aprotic, polar vs. nonpolar) plays a critical role in the stability of BTP.[3][4]
-
Presence of Nucleophiles: BTP is susceptible to reaction with nucleophiles, including water, alcohols, and amines.
-
pH of the Solution: The stability of BTP can be influenced by the pH, with both acidic and basic conditions potentially promoting degradation, although trifluoromethyl groups are generally considered stable under many conditions.[5]
-
Temperature and Light Exposure: As with many organic compounds, elevated temperatures and exposure to UV light can accelerate degradation.
FAQ 2: How does BTP behave in aqueous or other polar protic solvents?
In the presence of polar protic solvents, particularly water or alcohols, trifluoromethyl ketones like BTP can exist in equilibrium with their corresponding hydrate (a gem-diol) or hemiacetal forms.[1] The strong electron-withdrawing nature of the -CF3 group stabilizes this hydrated form, often shifting the equilibrium significantly towards the hydrate.[1][6]
This hydration is a critical aspect of the biological activity of many trifluoromethyl ketones, as the tetrahedral hydrate can mimic the transition state of enzymatic reactions.[2] However, for researchers, this means that when BTP is dissolved in a protic solvent, a mixture of the ketone and its hydrate will be present. This equilibrium can affect reaction kinetics and analytical characterization.
Caption: Equilibrium of BTP between its ketone and hydrate forms in a protic solvent.
FAQ 3: What are the stability concerns for BTP in polar aprotic solvents?
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred for storing stock solutions of compounds like BTP due to their ability to solubilize a wide range of organic molecules and their lower reactivity compared to protic solvents.[7][8]
However, stability issues can still arise:
-
Trace Water Content: Many aprotic solvents are hygroscopic and can contain trace amounts of water, which can lead to hydrate formation over time.
-
Solvent Degradation: Some aprotic solvents can degrade to form nucleophilic species. For instance, DMF can decompose to form dimethylamine, which can react with the electrophilic carbonyl of BTP.[7]
-
Basic Impurities: The presence of basic impurities in the solvent can catalyze degradation pathways.
For long-term storage, it is advisable to use high-purity, anhydrous aprotic solvents.
FAQ 4: How does BTP's stability compare across different solvent classes?
| Solvent Class | Representative Solvents | Expected Relative Stability | Rationale |
| Nonpolar Aprotic | Hexanes, Toluene, Dichloromethane | High | Low polarity minimizes interactions with the polar ketone. Low reactivity. |
| Polar Aprotic | Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Moderate to High | Good general-purpose solvents. Stability is generally good, but can be compromised by impurities.[7][8] |
| Polar Aprotic (Amide/Sulfoxide) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | High solubilizing power, but potential for solvent decomposition to form reactive species.[7] |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | Reversible formation of hydrates/hemiacetals is expected.[1][3] May lead to further degradation depending on pH and temperature. |
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides practical advice for identifying and resolving common problems encountered during the use of BTP.
FAQ 5: My BTP stock solution in DMSO is showing a new peak in the HPLC analysis after a week. What is happening?
The appearance of a new, likely more polar, peak in the HPLC chromatogram of a BTP stock solution in DMSO suggests degradation. The most probable cause is the formation of the hydrate due to the absorption of atmospheric water by the hygroscopic DMSO. Another possibility, though less common under neutral conditions, is a reaction with impurities or degradation products of the solvent itself.
Troubleshooting Steps:
-
Confirm the new peak: Analyze your stock solution by LC-MS to determine the mass of the new species. The hydrate will have a mass corresponding to BTP + 18 amu (the mass of water).
-
Use anhydrous solvent: Prepare a fresh stock solution using a new, sealed bottle of anhydrous DMSO.
-
Proper Storage: Store the stock solution in a desiccator at -20°C or -80°C to minimize water absorption and slow down degradation kinetics.
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
FAQ 6: I am performing a reaction with BTP in methanol, and I am getting a significant amount of a reduced byproduct, 3-(4-biphenyl)-1,1,1-trifluoro-2-propanol. Why is this happening?
Trifluoromethyl ketones are known to be susceptible to in-vivo reduction to their corresponding trifluoromethyl alcohols by reductases.[6] While this is a metabolic process, it highlights the susceptibility of the carbonyl group to reduction. In a laboratory setting, this reduction can occur if your reaction mixture contains a reducing agent.
Potential Sources of Reduction:
-
Unintended Reducing Agents: Check all reagents for potential reducing impurities. For example, some grades of alcohols may contain trace amounts of aldehydes that can act as reducing agents.
-
Reaction with the Solvent: Under certain catalytic conditions (e.g., presence of a transition metal catalyst), the solvent itself (methanol) could act as a hydride source.
-
Instability of Other Reagents: A reagent in your mixture might be decomposing to generate a reducing species.
Recommendations:
-
Use high-purity, anhydrous solvents and reagents.
-
Run a control experiment with BTP in methanol under the same reaction conditions (temperature, time) but without other reagents to see if the reduction still occurs. This will help isolate the cause.
Part 3: Protocols for Assessing BTP Stability
To ensure the reliability of your experimental results, it is crucial to assess the stability of BTP under your specific conditions.
Protocol 1: Short-Term Stability Assessment of BTP using HPLC-UV
This protocol outlines a method to determine the stability of BTP in a chosen solvent over a typical experimental timeframe.
Objective: To quantify the percentage of BTP remaining after incubation in a specific solvent at a set temperature.
Materials:
-
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (BTP)
-
HPLC-grade solvent of interest (e.g., Acetonitrile, DMSO, Methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of BTP in the chosen solvent.
-
Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and inject it into the HPLC system. Record the peak area of the BTP peak. This is your T=0 reference.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of BTP remaining at each time point relative to the T=0 peak area.
-
% Remaining = (Peak Area at Time T / Peak Area at T=0) * 100
-
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength, likely around 254 nm, corresponding to the biphenyl chromophore.
-
Injection Volume: 10 µL
Caption: Workflow for HPLC-based stability assessment of BTP.
Protocol 2: Monitoring BTP Stability with ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for monitoring fluorine-containing compounds, as the trifluoromethyl group of BTP will produce a distinct singlet in a region of the spectrum that is typically free from other signals.[9]
Objective: To qualitatively or semi-quantitatively observe the degradation of BTP and the formation of fluorine-containing degradation products.
Procedure:
-
Prepare a solution of BTP in a deuterated solvent of choice (e.g., DMSO-d₆, CD₃OD, CDCl₃).
-
Add a known amount of an inert fluorinated internal standard (e.g., trifluorotoluene) if quantitative analysis is desired.
-
Acquire a ¹⁹F NMR spectrum at T=0. The -CF₃ group of BTP will have a characteristic chemical shift.
-
Incubate the NMR tube under the desired conditions.
-
Acquire subsequent ¹⁹F NMR spectra at various time points.
-
Monitor for a decrease in the integral of the BTP signal and the appearance of new signals corresponding to degradation products. For example, the formation of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanol would result in a new ¹⁹F signal at a different chemical shift.
References
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC, National Institutes of Health.
- Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate.
- Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove, University of Mississippi.
- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. Benchchem.
- An In-depth Technical Guide to the Discovery and History of Trifluorinated Keto Acids. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
- Analytical Techniques In Stability Testing. Separation Science.
- Protolytic defluorination of trifluoromethyl-substituted arenes. PMC, National Institutes of Health.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Polar aprotic solvents – Knowledge and References. Taylor & Francis.
- Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal, Universität Bern.
- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. Google Patents.
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC, National Institutes of Health.
- Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health.
- Continuous flow α-trifluoromethylation of ketones by metal-free visible light photoredox catalysis. PubMed.
- Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- Prioritised substance group: Aprotic solvents. HBM4EU.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. hbm4eu.eu [hbm4eu.eu]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
Technical Support Center: Trifluoromethyl Ketone Stability and Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl ketones (TFMKs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this important class of molecules.
The trifluoromethyl group imparts unique and powerful properties to the adjacent ketone, rendering it highly electrophilic. This feature is the basis for their efficacy as enzyme inhibitors and valuable synthetic intermediates.[1][2] However, this same reactivity makes TFMKs susceptible to specific degradation pathways, primarily through the formation of stable hydrates (gem-diols), which can complicate experiments and impact compound efficacy and viability.[3][4][5]
This resource is designed to help you anticipate, identify, and resolve common challenges encountered when working with TFMKs.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My NMR spectrum shows two distinct sets of signals for my purified trifluoromethyl ketone, even in an aprotic solvent like CDCl₃. Is my compound impure or degrading?
Answer: This is a common and often misinterpreted observation. It is highly probable that you are observing an equilibrium between the ketone form and its hydrate (gem-diol) form.
-
Causality: The powerful electron-withdrawing nature of the CF₃ group significantly destabilizes the carbonyl group, making it highly susceptible to nucleophilic attack by even trace amounts of water present in the solvent or on glassware.[6][7] This equilibrium can be so favorable that the hydrate is a major species even in nominally anhydrous aprotic solvents. The hydrate will have a distinct ¹H, ¹³C, and ¹⁹F NMR signature compared to the parent ketone.
-
Troubleshooting Steps:
-
Verify Water Content: Add a small amount of D₂O to your NMR tube and re-acquire the spectrum. If the signals corresponding to the second species increase in intensity, it strongly suggests hydrate formation. The hydroxyl protons of the gem-diol will also exchange with D₂O, causing their signal to disappear.
-
Dry Your Solvent: Ensure your deuterated solvent is rigorously dried. Use a fresh, sealed ampule or dry it over activated molecular sieves.
-
Temperature Variation: Acquire spectra at different temperatures. The ketone-hydrate equilibrium is temperature-dependent, and changes in the signal ratios can help confirm the presence of two species in equilibrium.
-
-
Field Insight: Do not mistake the hydrate for an impurity during purification. Since the ketone and hydrate are in rapid equilibrium, they cannot be separated by standard chromatography. During purification via silica gel chromatography, the hydrate form may be observed, but it typically converts back to the ketone upon removal of the protic solvent.[8]
Question 2: My LC-MS analysis shows a peak with the expected mass of my compound, but also a significant peak at [M+18]+. What is this second species?
Answer: The peak at [M+18]⁺ almost certainly corresponds to the water adduct of your compound, which is the protonated form of the stable hydrate (gem-diol).
-
Causality: As explained above, TFMKs readily form hydrates in the presence of water.[5] In reverse-phase HPLC, where the mobile phase is aqueous, the ketone-hydrate equilibrium is well-established. Both the ketone and the hydrate will be present on the column. In the mass spectrometer source (e.g., ESI), both species can be ionized. The ketone will show as [M+H]⁺, and the hydrate will appear as [M+H₂O+H]⁺ or, more commonly, lose a proton to be detected at the same m/z as the ketone, but the presence of the water adduct confirms the hydrate's presence in solution.
-
Troubleshooting & Verification Workflow:
Caption: Troubleshooting workflow for an M+18 peak.
Question 3: The biological activity of my trifluoromethyl ketone inhibitor is lower than expected, and it seems to decrease over time in my aqueous assay buffer. Why?
Answer: This issue points towards two interconnected phenomena: metabolic instability and the stability of the active ketone form.
-
Causality:
-
Metabolic Reduction: A primary degradation pathway for TFMKs in vivo or in the presence of cellular enzymes (like carbonyl reductases) is the reduction of the ketone to the corresponding trifluoromethyl alcohol.[3][4] This alcohol metabolite is typically inactive as an inhibitor because the ketone's electrophilicity is required for binding (e.g., forming a hemiacetal with a serine residue in a protease active site).
-
Hydrate Stability: While the hydrate form is key to the mechanism of action by mimicking the tetrahedral transition state of substrate hydrolysis, an overly stable hydrate can reduce the concentration of the free ketone available for covalent modification of the target enzyme.[3][4][5] The equilibrium must be balanced.
-
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Perform an in vitro stability assay using liver microsomes or serum from the relevant species.[9] Monitor the disappearance of the parent compound and the appearance of the trifluoromethyl alcohol metabolite over time using LC-MS.
-
Control for Buffer Effects: Run the assay in your standard aqueous buffer without any biological matrix (enzymes, cells, etc.) to assess the compound's intrinsic chemical stability under the assay conditions (pH, temperature).
-
Structural Modification: If metabolic reduction is confirmed, rational drug design may be necessary. For example, introducing an adjacent electron-withdrawing group can further stabilize the hydrate form, making the ketone less susceptible to enzymatic reduction.[3][4]
-
| Condition | Primary Degradation Pathway | Consequence | Recommended Action |
| Aqueous Buffer (pH 7.4) | Hydration (Equilibrium) | Reduced concentration of active ketone | Ensure assay endpoint is sufficient for equilibrium to be reached. |
| In Vivo / Liver Microsomes | Metabolic Reduction | Formation of inactive alcohol | Redesign molecule to stabilize hydrate or block reductase access.[3][4] |
| Protic Solvents (e.g., Methanol) | Hemiacetal Formation | Formation of inactive adduct | Use aprotic solvents for storage and sample preparation. |
Caption: Common degradation pathways for TFMKs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for trifluoromethyl ketones?
The most prevalent and mechanistically important transformation is not a degradation in the sense of irreversible decomposition, but rather a reversible hydration to form a gem-diol.[5][6][7] The high electrophilicity of the carbonyl carbon, induced by the CF₃ group, makes it highly susceptible to attack by water. This equilibrium often heavily favors the stable hydrate form.[6][7] The second major pathway, particularly in biological systems, is the enzymatic reduction of the ketone to a metabolically inactive trifluoromethyl alcohol.[3][4]
Caption: Primary pathways affecting TFMK stability.
Q2: How does the molecular structure surrounding the TFMK moiety affect its stability?
The stability is highly dependent on the nature of the substituent (R group) attached to the carbonyl.[9]
-
Steric Hindrance: Bulky groups near the carbonyl can sterically hinder the approach of water or reducing enzymes, thus slowing both hydration and metabolic reduction.
-
Electronic Effects: Additional electron-withdrawing groups adjacent to the ketone can further polarize the carbonyl, leading to an even more stable hydrate.[3][4] This can be a strategy to prevent metabolic reduction. Conversely, electron-donating groups may slightly destabilize the hydrate, shifting the equilibrium more toward the ketone form.
Q3: What are the best practices for handling and storing trifluoromethyl ketone compounds?
-
Storage: Store TFMK compounds as dry solids in a desiccator at low temperatures (e.g., -20°C) to minimize exposure to atmospheric moisture.
-
Solvents: For preparing stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF. Avoid long-term storage in protic solvents like methanol or ethanol, which can form hemiacetals.
-
Aqueous Solutions: Prepare aqueous solutions for assays fresh whenever possible. If you must store them, flash-freeze aliquots and store them at -80°C to slow potential degradation. Be aware that the ketone-hydrate equilibrium will be established immediately upon dissolution in water.
Key Experimental Protocols
Protocol 1: In Situ NMR Analysis of Ketone-Hydrate Equilibrium
-
Sample Preparation: Accurately weigh ~5 mg of the TFMK and dissolve it in 0.6 mL of anhydrous deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Initial Spectrum: Acquire ¹H and ¹⁹F NMR spectra. The ¹⁹F spectrum is particularly useful as the chemical shift of the CF₃ group is very sensitive to its electronic environment and will be different for the ketone and hydrate forms.
-
Integration: Carefully integrate the signals corresponding to the ketone and hydrate species in both spectra to determine their relative ratio.
-
Water Titration: Add a small, known amount of D₂O (e.g., 2 µL) to the NMR tube, mix thoroughly, and re-acquire the spectra.
-
Analysis: Observe the change in the integration ratio. An increase in the hydrate signals relative to the ketone signals confirms the equilibrium and demonstrates the compound's sensitivity to water.
Protocol 2: HPLC-MS Method for Monitoring Metabolic Degradation
-
Reaction Setup: Incubate the TFMK (e.g., 1 µM final concentration) with liver microsomes (e.g., 0.5 mg/mL) and an NADPH regenerating system in a suitable buffer at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a 2-3 fold excess of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched sample to precipitate proteins. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS Analysis:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typical.
-
Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to track the m/z of the parent TFMK and the expected m/z of the alcohol metabolite ([M+2]+).
-
-
Data Analysis: Plot the peak area ratio (Parent/Internal Standard) versus time to determine the half-life (t₁/₂) of the compound. Simultaneously, monitor for the appearance of the alcohol metabolite.
References
- Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes.
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed.
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones.
- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. Benchchem.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry S. Rzepa.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Hydration of trifluoromethyl ketones.
- Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog.
- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.
- Trifluoromethyl ketones: properties, preparation, and application.
- Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Baxendale Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 6. rzepa.net [rzepa.net]
- 7. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethyl Ketone Synthesis
From the desk of the Senior Application Scientist
Welcome, researchers and chemists. The synthesis of trifluoromethyl ketones (TFMKs) is a cornerstone of modern medicinal and agrochemical development. The trifluoromethyl group imparts unique properties like enhanced metabolic stability and binding affinity, but its potent electron-withdrawing nature also introduces specific synthetic challenges.[1][2][3] This guide is designed to be a practical resource, moving beyond mere protocols to address the common frustrations and unexpected outcomes encountered in the lab. Here, we diagnose problems based on chemical principles and provide actionable, field-tested solutions.
Part 1: General Troubleshooting & FAQs
This section addresses the most common issues that can arise during any TFMK synthesis, regardless of the specific methodology.
Question 1: My reaction shows low or no conversion. What are the first things I should check?
Answer:
This is the most frequent issue. Before making drastic changes to the protocol, a systematic check of the fundamentals is crucial. Poor conversion is often not a failure of the core chemistry but a problem with reagents or conditions.
A Self-Validating Checklist for Low Conversion:
-
Reagent Purity & Activity:
-
Starting Materials: Are your esters, aldehydes, or alcohols pure? Non-obvious impurities can poison catalysts or react preferentially. Re-purify a small batch of starting material by column chromatography or distillation and re-run the reaction on a small scale.
-
Trifluoromethyl Source: How old is your trifluoromethylating agent?
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is sensitive to moisture and can slowly degrade.[4][5] Use a fresh bottle or distill the reagent under an inert atmosphere. Its activity is paramount for successful nucleophilic trifluoromethylation.[1][6]
-
Togni Reagents: These electrophilic sources are generally stable solids but can be sensitive to strong acids, bases, and reductants.[7][8] Ensure they have been stored properly in a desiccator.
-
Fluoroform (HCF₃): This gaseous reagent's effectiveness is highly dependent on the base and solvent system used to generate the CF₃⁻ anion.[9][10][11] The stability of this anion is a known challenge, as it can decompose to difluorocarbene.[9][10][11]
-
-
-
Solvent & Atmosphere Integrity:
-
Anhydrous Conditions: Many TFMK syntheses, especially those involving anionic intermediates or Lewis acids, are highly sensitive to water. Ensure your solvents are freshly dried using an appropriate system (e.g., solvent purification system, activated molecular sieves). Flame-dry your glassware and run the reaction under a positive pressure of an inert gas like argon or nitrogen. The presence of water can lead to side reactions, such as the formation of CHF₃ from the trifluoromethyl anion.[12]
-
Atmosphere: Did you achieve and maintain an inert atmosphere? Small leaks can introduce enough moisture or oxygen to halt the reaction.
-
-
Activation & Initiation:
-
Fluoride Source (for TMSCF₃): If using the Ruppert-Prakash reagent, the fluoride source (e.g., TBAF, CsF) is the catalyst.[13] Ensure your TBAF solution is anhydrous, as the hydrated form is significantly less effective. Consider using CsF, which can be easier to keep dry.
-
Temperature Control: Are you certain you reached and maintained the required temperature? For reactions requiring low temperatures (e.g., -78 °C), ensure your cooling bath is adequate. For reactions requiring heating, confirm the internal reaction temperature, not just the oil bath setting.
-
Question 2: My reaction is messy, with multiple side products. What are the likely causes?
Answer:
A complex reaction mixture often points to issues with reaction control, reagent stoichiometry, or inherent instability of the product.
-
Over-addition/Double Addition: The strong electrophilicity of the TFMK carbonyl group makes it susceptible to a second nucleophilic attack.[3] This is particularly common when synthesizing TFMKs from esters, where the initially formed ketone can be more reactive than the starting ester, leading to the formation of a tertiary alcohol.
-
Solution: Add the nucleophilic trifluoromethylating agent slowly at low temperature to keep its instantaneous concentration low. This favors the reaction with the more abundant ester over the newly formed ketone.
-
-
Decomposition of Reagents or Products:
-
Togni Reagents: These can undergo exothermic decomposition when heated.[7] Ensure the reaction temperature is well-controlled.
-
CF₃⁻ Anion Instability: When using sources like fluoroform, the generated trifluoromethyl anion is thermally unstable and can decompose.[10][11] Adhering to the recommended low-temperature protocol is critical.
-
-
Substrate-Specific Side Reactions:
-
Enolizable Ketones: If your starting material or product has acidic α-protons, base-catalyzed side reactions like aldol condensations or decomposition can occur.
-
Friedel-Crafts Reactions: Using trifluoroacetic anhydride (TFAA) can lead to polysubstitution if the aromatic ring is highly activated.
-
Below is a troubleshooting workflow to diagnose the source of side products.
Caption: Troubleshooting flowchart for side product formation.
Question 3: I've isolated my trifluoromethyl ketone, but it seems unstable. How should I handle and purify it?
Answer:
This is a critical and often overlooked aspect. The potent electron-withdrawing effect of the CF₃ group makes the ketone carbonyl highly electrophilic and susceptible to hydration.[3][14][15]
-
Hydrate Formation: TFMKs readily form stable, gem-diol hydrates in the presence of water (including atmospheric moisture or protic solvents like methanol).[3][9][14] This hydrate may appear as a different spot on a TLC plate or a distinct set of peaks in NMR, confusing purification and characterization.
-
Purification Strategy: When performing column chromatography, use non-protic solvents (e.g., hexane/ethyl acetate, dichloromethane). Some TFMKs are volatile, so care should be taken during solvent removal.[16] It's often observed that hydrate products disappear after purification by silica gel column chromatography.[9]
-
Handling and Storage: Handle the purified TFMK under an inert atmosphere as much as possible. Store it in a desiccator over a drying agent at low temperature. For long-term storage, consider dissolving it in a dry, aprotic solvent and storing the solution.
-
-
Metabolic Instability: In biological contexts, TFMKs can be rapidly metabolized to the corresponding inactive trifluoromethyl alcohols.[17] While this is more of a concern for drug development professionals, it highlights the inherent reactivity of the TFMK carbonyl.
Part 2: Method-Specific Troubleshooting Guides
Guide 1: Oxidation of Trifluoromethyl Alcohols
This is a common final step in many TFMK syntheses. The challenge lies in the fact that trifluoromethyl carbinols are electron-deficient and thus more difficult to oxidize than their non-fluorinated analogs.[3]
Q: My oxidation of a secondary trifluoromethyl alcohol to the ketone is slow or incomplete. What's wrong?
A: Standard oxidation conditions (e.g., PCC, simple Swern) often fail or give low yields. More potent or specialized conditions are required.
| Oxidant | Common Issues | Troubleshooting Solutions |
| Dess-Martin Periodinane (DMP) | Reaction stalls, especially with electron-poor substrates. | Use a slight excess of DMP (1.2-1.5 eq). The addition of a mild base like pyridine or NaHCO₃ can help buffer the generated acetic acid. |
| o-Iodoxybenzoic acid (IBX) | Solubility issues in common solvents. | IBX in DMSO is a powerful system for oxidizing these resistant alcohols. Run the reaction at a slightly elevated temperature (e.g., 40-50 °C) if it's sluggish at room temperature.[18] |
| Oxoammonium Salts (e.g., Bobbitt's Salt) | Catalyst turnover is slow. | These are excellent, recyclable oxidants. Ensure the correct terminal oxidant and pH conditions are used. Basic conditions can accelerate the oxidation of the trifluoromethyl carbinol.[3][19] |
| Activated MnO₂ | Only effective for benzylic/allylic alcohols. Inconsistent activity. | Use a large excess (5-20 eq) of freshly activated MnO₂. This method is highly practical as it often requires no chromatography for purification.[3] |
Expert Tip: A two-step, one-pot approach is often highly effective. First, generate the trifluoromethyl alcohol from an aldehyde using TMSCF₃. After quenching, the crude alcohol can be directly subjected to oxidation with a robust oxidant like IBX/DMSO or DMP without intermediate purification.
Guide 2: Nucleophilic Trifluoromethylation of Esters
This direct method converts esters to TFMKs using a nucleophilic CF₃⁻ source, most commonly the Ruppert-Prakash reagent (TMSCF₃) activated by fluoride.[1][6]
Q: I am attempting to synthesize a TFMK from a methyl ester using TMSCF₃ and TBAF, but I only recover my starting material.
A: This is a classic activation problem. The entire catalytic cycle depends on the generation of a pentacoordinate silicon species which then delivers the CF₃⁻ nucleophile.[1]
Caption: Key failure points in the TMSCF₃/TBAF catalytic cycle.
Troubleshooting Steps:
-
Validate Your Fluoride Source: Use TBAF from a freshly opened bottle or purchase it as a solution in THF and use it directly. Alternatively, dry the solid TBAF·3H₂O under high vacuum for several hours before use, though this can be challenging. Using catalytic CsF is often a more reliable alternative.[13]
-
Check the Solvent: The reaction is typically run in an aprotic, nonpolar solvent like THF. Ensure it is rigorously dry.
-
Consider Acidic Activation: For some substrates, particularly cyclic imines, acidic activation (e.g., using TFA) may be necessary to enhance the electrophilicity of the carbonyl/imine carbon.[20]
Guide 3: Friedel-Crafts Trifluoroacetylation
This method uses a strong Lewis acid to catalyze the acylation of aromatic rings with an acylating agent like trifluoroacetic anhydride (TFAA).
Q: My Friedel-Crafts reaction with TFAA is giving a low yield, or it's not working at all on my substituted benzene ring.
A: Friedel-Crafts acylations have well-known limitations that are particularly relevant here.[21]
-
Substrate Reactivity: The reaction fails on strongly deactivated aromatic rings. If your substrate contains electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, or even another -COCF₃ group), the ring is likely too electron-poor to attack the acylium ion.[21]
-
Solution: This method is best suited for electron-rich or neutral aromatic compounds. If your substrate is deactivated, you will need to use an alternative synthetic route.
-
-
Catalyst Deactivation: Aromatic rings containing basic functional groups like amines (-NH₂) or anilines will not work. The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the basic nitrogen atom, deactivating it and preventing the formation of the necessary acylium ion.[21]
-
Solution: Protect the amine (e.g., as an amide) before attempting the acylation, or choose a different synthetic strategy.
-
-
Alternative Catalysts/Conditions: The classic AlCl₃ system can be harsh. Consider using trifluoroacetic acid itself as a catalyst, which can be recycled and avoids the use of halogenated solvents and metal salts.[22] Mixed anhydride systems, formed in situ from TFAA and a carboxylic acid, can also be effective and offer a greener alternative to traditional Friedel-Crafts conditions.[23]
References
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Direct Preparation of Trifluoromethyl Ketones From Carboxylic Esters . (1998). Angewandte Chemie International Edition. [Link]
-
Synthesis of trifluoromethyl ketones . Organic Chemistry Portal. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . (2021). National Center for Biotechnology Information (PMC). [Link]
-
Trifluoromethyl ketones: properties, preparation, and application . (2013). Chemical Communications. [Link]
-
Mechanism of the direct synthesis of trifluoromethyl ketones from carboxylic esters . (2022). ResearchGate. [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones . (2022). European Journal of Medicinal Chemistry. [Link]
-
Togni reagent II . Wikipedia. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . (2021). Beilstein Journals. [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones . (2024). Helvetica Chimica Acta. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application . (2013). RSC Publishing. [Link]
-
Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones . ResearchGate. [Link]
-
Industrially Viable Alternative to the Friedel−Crafts Acylation Reaction: Tamoxifen Case Study . (1996). Organic Process Research & Development. [Link]
-
Trifluoromethylation . Wikipedia. [Link]
-
Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones . (2021). National Center for Biotechnology Information (PMC). [Link]
-
Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids . (2009). Journal of Fluorine Chemistry. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations . Chemistry Learner. [Link]
-
Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors . (2016). Organic Process Research & Development. [Link]
-
Trifluoromethyltrimethylsilane . Wikipedia. [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones . (2022). ACS Omega. [Link]
-
Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents . (2002). Combinatorial Chemistry & High Throughput Screening. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . (2021). Beilstein Journals. [Link]
-
The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine . (2012). ResearchGate. [Link]
-
Solvent-Free Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of Trifluoroacetic Anhydride and Aluminum Dodecatungstophosphate . (2014). ResearchGate. [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (2017).
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease . (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR . (2018). Journal of the American Chemical Society. [Link]
-
Stability of Ruppert-Prakash reagent (TMSCF3) . (2015). Reddit. [Link]
-
Allylic trifluoromethane synthesis by trifluoromethylation . Organic Chemistry Portal. [Link]
-
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt . (2012). The Journal of Organic Chemistry. [Link]
-
Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source . (2014). Accounts of Chemical Research. [Link]
-
Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst . (2017). ResearchGate. [Link]
-
Trifluoromethyl carbinol synthesis . Organic Chemistry Portal. [Link]
-
Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis . (2017). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
- 8. Togni reagent - Enamine [enamine.net]
- 9. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
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- 17. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. science-revision.co.uk [science-revision.co.uk]
- 22. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Impurities in 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
Welcome to the technical support guide for the characterization of impurities in 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, separating, and structurally elucidating potential impurities associated with this complex fluorinated ketone. Our approach integrates chromatographic and spectroscopic techniques to ensure a robust and scientifically sound impurity profiling workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources and types of impurities in 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone?
A1: Impurities can originate from three primary sources: the synthetic route, degradation of the final product, and storage conditions.
-
Synthesis-Related Impurities: The manufacturing process is the most common source of impurities. Given that the synthesis of biphenyl derivatives often involves metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, you should anticipate specific byproducts.[1][2]
-
Starting Materials: Unreacted precursors such as 4-bromobiphenyl, 4-iodobiphenyl, or biphenylboronic acid.
-
Intermediates: Incomplete reaction products from multi-step syntheses.
-
Reaction Byproducts: Homocoupling of the boronic acid starting material is a classic byproduct in Suzuki reactions, which would lead to the formation of quaterphenyl.[2]
-
Reagents and Catalysts: Residual palladium catalysts or phosphine ligands used in the coupling step.[3]
-
-
Degradation Products: These impurities arise from the chemical breakdown of the 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone molecule itself. Forced degradation studies are essential to proactively identify these potential degradants.[4][5] Common degradation pathways include:
-
Hydrolysis: Breakdown under acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents, which could potentially affect the biphenyl ring system.
-
Photolysis: Degradation upon exposure to light.
-
Thermal Degradation: Breakdown at elevated temperatures.
-
-
Storage-Related Impurities: These can overlap with degradation products but are specifically formed during the storage of the drug substance, often due to interaction with excipients, container materials, or atmospheric conditions.
Q2: What is the recommended initial analytical strategy for detecting impurities in a new batch?
A2: A high-performance liquid chromatography (HPLC) method with UV detection is the industry gold standard and the most effective initial approach.[6] It serves as a powerful tool for separating the main component from its impurities, allowing for their detection and quantification.
The primary goal is to develop a stability-indicating method , which is a validated analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. A gradient elution is typically necessary to resolve impurities that may have very similar polarities to the parent compound.[7]
Q3: I'm developing an HPLC method. What are the key challenges and how can I overcome them?
A3: The main challenge is achieving adequate resolution between the main peak and all potential impurity peaks, especially those that are structurally very similar.
Troubleshooting Common HPLC Issues:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate mobile phase composition or column chemistry. | Screen different C18 and Phenyl-Hexyl columns. Optimize the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. Sharpen peaks by adjusting the gradient slope. |
| Peak Tailing | Secondary interactions with residual silanols on the column; column overload. | Use a high-purity, end-capped column. Lower the sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample carryover. | Use high-purity solvents. Flush the system thoroughly. Implement a robust needle wash protocol in your autosampler method. |
| Baseline Drift | Column not equilibrated; mobile phase composition changing; temperature fluctuations. | Ensure the column is fully equilibrated before injection. Use a column thermostat to maintain a constant temperature. |
Q4: An unknown peak has appeared in my chromatogram. What is the workflow for identifying it?
A4: Identifying an unknown impurity requires a systematic, multi-technique approach. The general workflow is designed to gather information about the impurity's molecular weight and structure.
Here is a visual representation of the typical workflow:
-
LC-MS Analysis: The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS). This hyphenated technique provides the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.[6][8]
-
Isolation: If the structure cannot be deduced from the mass alone, the impurity must be isolated. This is typically achieved using preparative HPLC.
-
NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[9] For a compound like 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, a full suite of experiments is recommended:
-
¹H NMR: To determine the number and connectivity of protons.
-
¹³C NMR: To identify all unique carbon environments.
-
¹⁹F NMR: This is exceptionally valuable. The trifluoromethyl group provides a highly sensitive NMR probe.[10] The chemical shift and coupling patterns in the ¹⁹F spectrum can reveal subtle changes in the molecule's electronic structure, making it excellent for identifying impurities where the modification is near the trifluoroacetyl group.[11][12]
-
Q5: Why are forced degradation studies necessary, and how should I design them?
A5: Forced degradation (or stress testing) studies are a regulatory requirement (ICH Q1A) and a critical component of drug development.[13] Their purpose is to intentionally degrade the sample to identify likely degradation products and demonstrate the specificity of your analytical method.[5][14] This ensures that if the drug product degrades on the shelf, your HPLC method will be able to detect it.
Forced Degradation Study Design:
The goal is to achieve 5-20% degradation of the active ingredient. Conditions should be adjusted (time, temperature, reagent concentration) to reach this target. Both the stressed samples and an unstressed control should be analyzed.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating Gradient HPLC Method
-
Objective: To separate 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone from its potential impurities and degradation products.
-
Methodology:
-
Column Selection: Start with a robust, high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Wavelength Detection: Use a photodiode array (PDA) detector to monitor across a range (e.g., 210-400 nm). The primary wavelength can be set at the absorption maximum of the biphenyl chromophore, likely around 254 nm.
-
Initial Gradient Program (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 40 25 90 30 90 30.1 40 | 35 | 40 |
-
-
Optimization: Analyze a spiked sample containing the API and any known impurities, or a stressed sample from a forced degradation study. Adjust the gradient slope, initial/final %B, and flow rate to achieve a resolution (Rs) of >1.5 between all peaks.
-
Protocol 2: GC-MS for Volatile Impurities
-
Objective: To identify volatile or semi-volatile impurities that may not be amenable to HPLC. Gas chromatography is well-suited for analyzing ketones.[15]
-
Methodology:
-
Column: Use a low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or acetone.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Note that for some fluorinated compounds, molecular ions can be weak or absent with EI; soft ionization techniques like Chemical Ionization (CI) may be necessary if molecular weight determination is difficult.[16]
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Compare the resulting mass spectra against spectral libraries (e.g., NIST) for tentative identification.
-
References
-
Kozic, J., et al. (2011). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. Forensic Science International. Available at: [Link]
-
Sharma, S., & Singh, S. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]
-
Wahlich, J.C., et al. (1993). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors. ResearchGate. Available at: [Link]
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Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Available at: [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
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Ansari, F.L., et al. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Chinese Chemical Society. Available at: [Link]
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Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
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Skedung, L., et al. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. PubMed. Available at: [Link]
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Rojkiewicz, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed. Available at: [Link]
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Jorgensen, L. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
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JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available at: [Link]
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Berger, S. (2007). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
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Slabber, C.A. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. Available at: [Link]
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Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
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Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Available at: [Link]
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El-Sayed, N.N.E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Biphenyls. Available at: [Link]
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DiVA portal. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga. Available at: [Link]
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Carbone, V., et al. (2021). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
Smith, A.J.R., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of Allergic Polymerized Impurities in Cephalosporins by MALDI-TOF MS/MS Spectrometry. Available at: [Link]
-
Churi, S.K., & Lokhande, M.V. (2017). Impurity Profiling of Pharmaceutical Drugs By Various Methods. ResearchGate. Available at: [Link]
-
Snow, N.H. (2012). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. Available at: [Link]
-
de Souza, A.C.Z., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. PubMed. Available at: [Link]
-
Arulmani, R., & Rajalakshmi, R. (2018). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conformations of Biphenyls. Available at: [Link]
-
Jain, D., & Basniwal, P.K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]
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Navigating the Challenges of Biphenyl Compound Solubility in Assay Development
A Technical Guide for Researchers
Biphenyl compounds are a cornerstone of modern drug discovery, forming the structural backbone of numerous therapeutic agents. However, their inherent lipophilicity and rigid, planar structure frequently lead to poor aqueous solubility, creating significant hurdles in the development of reliable and reproducible in vitro and in vivo assays. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework and practical solutions for overcoming the solubility challenges posed by this important class of molecules.
The Biphenyl Solubility Problem: Why It Matters
Poor solubility of a test compound can lead to a cascade of experimental artifacts, ultimately compromising the integrity of your data. These issues include:
-
Underestimation of Potency: Insoluble compound may precipitate out of the assay buffer, leading to a lower effective concentration at the target site and an artificially high IC50 or EC50 value.[1][2][3]
-
Assay Interference: Compound precipitation can interfere with optical-based detection methods (e.g., absorbance, fluorescence, luminescence) by scattering light.
-
Poor Reproducibility: Inconsistent solubility between experiments can lead to high variability in the results.[1][2]
-
Misleading Structure-Activity Relationships (SAR): Inaccurate potency data can misguide lead optimization efforts.[1][2]
This guide will walk you through a systematic approach to identifying, troubleshooting, and overcoming these challenges.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable protocols.
Question 1: My biphenyl compound is precipitating in my aqueous assay buffer. How can I improve its solubility?
Answer:
Improving the solubility of a lipophilic biphenyl compound in an aqueous environment requires a multi-pronged approach. The goal is to increase the compound's apparent solubility without impacting the biological integrity of the assay. Here are several strategies, ranging from simple to more complex:
The most common starting point is the use of a water-miscible organic solvent, or "co-solvent." The principle is to reduce the overall polarity of the solvent system, thereby increasing the solubility of the nonpolar biphenyl compound.[4][5]
Common Co-solvents:
| Co-solvent | Typical Starting Concentration (%) | Maximum Recommended Concentration (%) | Notes |
| DMSO | 0.1 - 1 | < 1 (cell-based), < 5 (biochemical) | The most widely used co-solvent, but can be toxic to cells at higher concentrations.[1][2] |
| Ethanol | 1 - 5 | < 5 | Can denature some proteins at higher concentrations. |
| Methanol | 1 - 5 | < 5 | Similar to ethanol, but can be more toxic. |
| DMF | 0.1 - 1 | < 1 | A strong solvent, but can also be toxic and may interfere with some assays. |
| Glycerol | 5 - 20 | Up to 25 | Can increase the viscosity of the solution, which may affect enzyme kinetics. |
Step-by-Step Protocol for Co-Solvent Optimization:
-
Prepare a High-Concentration Stock Solution: Dissolve the biphenyl compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).[1][6]
-
Serial Dilution: Perform a serial dilution of your stock solution in 100% DMSO.
-
Assay Plate Preparation: Add the diluted compound to your assay plate.
-
Buffer Addition: Add the aqueous assay buffer to the wells. It is crucial to add the buffer to the DMSO-solubilized compound and not the other way around, as this allows for rapid mixing and reduces the chances of precipitation.[1]
-
Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in the assay is as low as possible, ideally below 1%, to minimize its effect on the biological system. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiment.[7]
-
Solubility Assessment: Visually inspect the wells for any signs of precipitation. You can also use techniques like nephelometry or dynamic light scattering for a more quantitative assessment.[8]
Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles.[9][10][11] These are colloidal-sized clusters with a hydrophobic core that can encapsulate the biphenyl compound, and a hydrophilic outer shell that allows them to be dispersed in the aqueous buffer.[9][10][11]
Commonly Used Surfactants in Biological Assays:
| Surfactant | Type | Critical Micelle Concentration (CMC) | Notes |
| Tween-20 | Non-ionic | ~0.007% (w/v) | Mild, commonly used in ELISAs and other immunoassays. |
| Triton X-100 | Non-ionic | ~0.015% (w/v) | Can interfere with some assays, so compatibility testing is essential.[12] |
| CHAPS | Zwitterionic | ~0.5% (w/v) | Useful for solubilizing membrane proteins, but can be denaturing at higher concentrations. |
Protocol for Surfactant Screening:
-
Select a Panel of Surfactants: Choose a few surfactants with different properties (non-ionic, zwitterionic).
-
Prepare Surfactant Stock Solutions: Prepare concentrated stock solutions of each surfactant in the assay buffer.
-
Titrate the Surfactant: In the presence of your biphenyl compound, perform a dose-response experiment with each surfactant, starting from a concentration below its CMC and increasing it.
-
Assess Solubility and Assay Performance: Monitor both the solubility of your compound and the performance of your assay at each surfactant concentration. Look for the lowest concentration of surfactant that provides adequate solubility without significantly impacting the assay window or Z'-factor.
Caption: A decision tree for selecting a solubilization strategy.
If your biphenyl compound has ionizable groups (e.g., carboxylic acids or amines), adjusting the pH of the assay buffer can significantly impact its solubility.[13]
-
For acidic compounds: Increasing the pH above the pKa will deprotonate the acidic group, leading to the formation of a more soluble salt.
-
For basic compounds: Decreasing the pH below the pKa will protonate the basic group, forming a more soluble salt.[14]
Caution: Ensure that the pH change does not negatively affect your target protein or assay components. Always run a pH tolerance control for your assay.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][16] They can encapsulate lipophilic molecules like biphenyl compounds, forming an inclusion complex that is more water-soluble.[][16][17]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility.[17]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a preferred choice for many biological applications.[18]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be used to improve the solubility of a wide range of drugs.[18]
Protocol for Using Cyclodextrins:
-
Prepare a Cyclodextrin Stock Solution: Dissolve the cyclodextrin in your assay buffer.
-
Complex Formation: Mix your biphenyl compound with the cyclodextrin solution. This can be done by co-lyophilizing the compound and cyclodextrin or by simply incubating them together in solution.
-
Determine Optimal Ratio: Experiment with different molar ratios of the biphenyl compound to cyclodextrin to find the optimal conditions for solubilization.[19]
Caption: Encapsulation of a biphenyl compound within a surfactant micelle.
Frequently Asked Questions (FAQs)
-
Q1: What is the maximum percentage of DMSO I should use in my cell-based assay?
A: As a general rule, the final concentration of DMSO in a cell-based assay should be kept below 0.5% (v/v).[12] However, the tolerance of different cell lines to DMSO can vary, so it is always best to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.
-
Q2: Can I use a combination of solubilizing agents?
A: Yes, in some cases, a combination of a co-solvent and a surfactant, or a co-solvent and a cyclodextrin, can be more effective than a single agent. However, it is important to screen these combinations carefully to avoid any synergistic negative effects on your assay.
-
Q3: How can I be sure that the solubilizing agent is not interfering with my assay?
A: Always run a vehicle control containing the same concentration of the solubilizing agent as your test samples. This will allow you to determine if the agent itself has any effect on the assay readout. Additionally, if you are studying an enzyme, you can perform a control experiment to see if the solubilizing agent affects the enzyme's activity in the absence of your biphenyl compound.
-
Q4: Are there any online tools that can help predict the solubility of my biphenyl compound?
A: Yes, there are several in silico tools and models available that can predict the aqueous solubility of a compound based on its chemical structure. While these tools can be a useful starting point, experimental validation is always necessary.
By systematically applying the strategies outlined in this guide, you can overcome the solubility challenges associated with biphenyl compounds and generate high-quality, reliable data in your assays.
References
- Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- Benchchem. Technical Support Center: Troubleshooting Compound Solubility In Vitro.
- Benchchem. Technical Support Center: Troubleshooting Solubility Issues for Compound X.
- PMC - NIH.
- PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
- PMC. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5.
- ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?.
- PubMed.
- ACS Publications.
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- Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
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- MDPI. β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile.
- PubMed. In vitro solubility assays in drug discovery.
- ScienceDirect. High-throughput screening: Enabling and influencing the process of drug discovery.
- Reddit.
- ResearchGate.
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- International Journal of Life Science and Pharma Research. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
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- MDPI.
- International Journal of Lifescience and Pharma Research. International Journal of Lifescience and Pharma Research.
- Pharmacological Reviews. Strategies to Address Low Drug Solubility in Discovery and Development.
- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Wiley Online Library. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
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Validation & Comparative
A Comparative Guide to Biphenyl Trifluoromethyl Ketone Inhibitors for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds, the biphenyl trifluoromethyl ketone motif has emerged as a particularly compelling class of inhibitors. This guide offers an in-depth comparative analysis of these inhibitors, focusing on their mechanism of action, structure-activity relationships (SAR), and the critical experimental protocols required for their evaluation. We will explore examples of inhibitors targeting key enzymes implicated in human disease: Fatty Acid Amide Hydrolase (FAAH) and Cathepsin K, providing researchers with the foundational knowledge to advance their own discovery programs.
The Power of the Trifluoromethyl Ketone Warhead
The efficacy of biphenyl trifluoromethyl ketone inhibitors lies in the elegant chemistry of the trifluoromethyl ketone group. This electron-withdrawing moiety renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by catalytic residues—typically serine or cysteine—in the active site of the target enzyme. This interaction results in the formation of a stable, yet reversible, hemiketal or hemithioketal adduct. This covalent but reversible binding modality is a key advantage, offering the potential for prolonged target engagement and enhanced potency, while mitigating the risk of permanent off-target modifications associated with irreversible inhibitors. The biphenyl scaffold provides a versatile platform for optimizing inhibitor affinity and selectivity through strategic placement of various substituents that can engage with specific pockets within the enzyme's active site.
Comparative Analysis of Biphenyl Trifluoromethyl Ketone Inhibitors
To illustrate the therapeutic potential and selectivity of this inhibitor class, we will compare two well-characterized examples targeting distinct enzyme classes: JNJ-42165279, a FAAH inhibitor, and L-873724, a Cathepsin K inhibitor. While the biphenyl trifluoromethyl ketone scaffold has been explored for various targets, its application to soluble epoxide hydrolase (sEH) is less documented in publicly available literature, with many potent sEH inhibitors featuring trifluoromethylphenyl or trifluoromethoxyphenyl urea and amide moieties instead.
| Inhibitor | Target Enzyme | IC50 | Selectivity | Key Structural Features and SAR Insights |
| JNJ-42165279 | Fatty Acid Amide Hydrolase (FAAH) | 70 nM (human FAAH)[1][2] | Highly selective against other serine hydrolases.[1] | The biphenyl core mimics the endogenous substrate anandamide. The trifluoromethyl ketone acts as the covalent warhead targeting the catalytic serine. The specific substitution pattern on the biphenyl rings is crucial for high-affinity binding within the FAAH active site. JNJ-42165279 is described as a slowly reversible inhibitor.[3][4] |
| L-873724 | Cathepsin K | 0.2 nM[5][6] | Highly selective for Cathepsin K over other cathepsins (Cathepsin S: 178 nM, Cathepsin L: 264 nM, Cathepsin B: 5239 nM).[5][6] | The biphenyl group occupies the S3 pocket of the enzyme. The trifluoroethylamine group acts as a metabolically stable isostere for the P2 amide bond, allowing for a critical hydrogen bond with Gly66 in the active site.[7] This non-basic nitrogen is a key feature for its high potency and selectivity.[7] |
Essential Experimental Protocols for Inhibitor Characterization
Accurate and reproducible experimental data are the bedrock of any successful drug discovery campaign. The following protocols provide detailed methodologies for the biochemical characterization of biphenyl trifluoromethyl ketone inhibitors.
Enzyme Inhibition Assay: Determining IC50
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a reversible covalent inhibitor.
Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the purified target enzyme in a suitable assay buffer. The buffer composition is critical and should be optimized for enzyme stability and activity (e.g., for Cathepsin K, an acidic buffer around pH 5.5 with a reducing agent like DTT is often used).
-
Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to generate a range of concentrations to be tested.
-
Prepare a stock solution of a fluorogenic substrate specific for the enzyme of interest.
-
-
Assay Performance:
-
In a microplate, add the enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include control wells with DMSO only (for 100% enzyme activity) and wells without enzyme (for background fluorescence).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C). This step is crucial for time-dependent inhibitors to reach equilibrium or near-equilibrium.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (the linear portion of the fluorescence versus time plot).
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Mechanism of Action: The "Jump-Dilution" Assay for Reversibility
To confirm the reversible nature of a covalent inhibitor and to determine its dissociation rate constant (k_off), a jump-dilution assay is the gold standard.
Workflow for Jump-Dilution Assay
Caption: The jump-dilution method to assess inhibitor reversibility.
Detailed Steps:
-
Pre-incubation: In a small volume, incubate a concentrated solution of the enzyme with a saturating concentration of the inhibitor (typically 10- to 20-fold higher than its IC50).[8] Allow this mixture to incubate for a sufficient time to ensure the formation of the enzyme-inhibitor complex.
-
Jump Dilution: Rapidly dilute the pre-incubation mixture (e.g., 100-fold or more) into a larger volume of pre-warmed assay buffer containing the substrate.[8] This dilution reduces the concentration of the free inhibitor to well below its IC50, minimizing re-binding.
-
Activity Monitoring: Immediately and continuously monitor the enzymatic activity over time by measuring the rate of product formation.
-
Data Analysis: The recovery of enzyme activity over time reflects the dissociation of the inhibitor from the enzyme. The data is fitted to an integrated rate equation to determine the dissociation rate constant (k_off).[8][9][10] A measurable recovery of activity confirms the reversible nature of the inhibition.
Signaling Pathway Context
Understanding the biological context in which these inhibitors function is crucial for predicting their therapeutic effects.
FAAH and the Endocannabinoid System
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an accumulation of AEA, which then enhances signaling through cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects.
FAAH Signaling Pathway
Caption: FAAH inhibition enhances endocannabinoid signaling.
Cathepsin K in Bone Resorption
Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption. It plays a critical role in degrading the collagenous bone matrix. Inhibition of Cathepsin K is a key therapeutic strategy for osteoporosis.
Cathepsin K's Role in Osteoclasts
Caption: Cathepsin K inhibitors block bone resorption.
Conclusion
Biphenyl trifluoromethyl ketone inhibitors represent a potent and versatile class of molecules with significant therapeutic potential. Their reversible covalent mechanism of action, coupled with the tunability of the biphenyl scaffold, allows for the development of highly selective inhibitors. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers in their efforts to design and characterize novel inhibitors targeting a range of enzymes. A thorough understanding of the principles outlined herein is essential for the successful translation of these promising compounds into next-generation therapeutics.
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van der Aar, E., et al. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical and Translational Science. 2017;10(4):257-265. Available from: [Link]
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Schmidt, M. E., et al. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder. Neuropsychopharmacology. 2021;46(5):1004-1010. Available from: [Link]
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van den Berg, R. J., et al. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. 2022;2(6):e419. Available from: [Link]
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A Comparative Guide to the Efficacy of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone and Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the potential efficacy of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone as an enzyme inhibitor, contextualized against established inhibitors of the same target class. This analysis is grounded in mechanistic insights, structure-activity relationships, and available experimental data for analogous compounds.
Introduction: The Therapeutic Promise of Targeting Fatty Acid Amide Hydrolase (FAAH)
The endocannabinoid system is a crucial neuromodulatory network that influences a wide array of physiological processes, including pain sensation, inflammation, mood, and anxiety. A key regulatory component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the primary endocannabinoid, anandamide (AEA), as well as other bioactive fatty acid amides.[1][2] By catabolizing these signaling lipids, FAAH effectively terminates their therapeutic effects.
Consequently, the inhibition of FAAH has emerged as a compelling strategy for augmenting endogenous cannabinoid signaling.[1] This approach offers the potential for therapeutic benefits in various conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases, potentially with a reduced side-effect profile compared to direct cannabinoid receptor agonists.[3]
The Trifluoromethyl Ketone Pharmacophore: A Key to Potent FAAH Inhibition
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone belongs to the class of trifluoromethyl ketone (TFMK) containing compounds. The TFMK moiety is a well-established pharmacophore for the inhibition of serine hydrolases, including FAAH.[4] The highly electrophilic nature of the ketone, due to the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by the catalytic serine residue within the enzyme's active site.[5] This interaction can lead to the formation of a stable, yet potentially reversible, hemiketal adduct, effectively inactivating the enzyme.[5] This mechanism mimics the tetrahedral transition state of the natural substrate hydrolysis, leading to potent inhibition.[6]
Comparative Analysis of FAAH Inhibitors
Structural Comparison of FAAH Inhibitors
Caption: Chemical structures of the compared FAAH inhibitors.
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: A Profile Based on Structural Analogy
-
Core Structure: This compound features a biphenyl group linked to a trifluoromethyl propanone backbone. The biphenyl moiety provides a significant hydrophobic scaffold which can engage with hydrophobic pockets within the FAAH active site. Structure-activity relationship studies on other biphenyl-containing FAAH inhibitors have demonstrated the importance of this group for potent inhibition.[5][7]
-
Inhibitory Moiety: The trifluoromethyl ketone group is the key reactive element, or "warhead," poised to interact with the catalytic serine of FAAH.[4]
-
Expected Mechanism of Action: Based on the known mechanism of TFMK inhibitors, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is predicted to be a covalent, likely reversible, inhibitor of FAAH. The formation of the hemiketal adduct with the active site serine would lead to enzyme inactivation.
Comparator Inhibitors:
1. URB597 (cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester)
-
Mechanism of Action: URB597 is a well-characterized covalent, irreversible inhibitor of FAAH.[8] It acts by carbamylating the catalytic serine residue (Ser241) in the FAAH active site.
-
Efficacy: URB597 is a potent inhibitor with reported IC50 values in the low nanomolar range for both rat and human FAAH.[9]
2. PF-3845 (N-(pyridin-3-yl)-4-((3-(5-(trifluoromethyl)pyridin-2-yl)oxy)benzyl)piperidine-1-carboxamide)
-
Mechanism of Action: PF-3845 is another potent and selective covalent, irreversible inhibitor of FAAH, also acting through carbamylation of the active site serine.[10]
-
Efficacy: It exhibits high potency with a reported Ki value of 0.23 µM.[10] In vivo studies have shown that it can produce sustained elevations in anandamide levels and demonstrate analgesic effects in animal models of pain.[11]
3. OL-135
-
Mechanism of Action: OL-135 is a potent and selective covalent, reversible inhibitor of FAAH.[12] It contains an α-ketoheterocycle that forms a hemiketal with the catalytic serine.
-
Efficacy: OL-135 has demonstrated analgesic properties in preclinical models of pain.[13]
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target Enzyme | IC50 / Ki | Mechanism of Action | Reference(s) |
| 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone | FAAH (predicted) | Data not available | Covalent, reversible (predicted) | N/A |
| URB597 | FAAH | IC50: ~5 nM (rat brain), ~3 nM (human liver) | Covalent, irreversible | [9] |
| PF-3845 | FAAH | Ki: 0.23 µM | Covalent, irreversible | [10] |
| OL-135 | FAAH | - | Covalent, reversible | [12] |
Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone as a FAAH inhibitor and enable a direct comparison with other inhibitors, a standardized in vitro FAAH inhibition assay can be employed.
Fluorometric FAAH Inhibitor Screening Assay
This assay provides a convenient and high-throughput method for screening FAAH inhibitors.[14][15]
Principle: The assay utilizes a fluorogenic FAAH substrate, such as AMC-arachidonoyl amide. FAAH-mediated hydrolysis of this substrate releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader.[16] The inhibitory potential of a test compound is determined by its ability to reduce the rate of AMC production.
Workflow Diagram:
Caption: Workflow for a fluorometric FAAH inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[17]
-
Dilute the FAAH enzyme preparation to the desired concentration in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., AMC arachidonoyl amide) in an appropriate solvent (e.g., ethanol).[17]
-
Prepare serial dilutions of the test inhibitor (3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone) and control inhibitors (URB597, PF-3845, OL-135) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted FAAH enzyme to each well.[15]
-
Add the serially diluted inhibitors or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time to allow for inhibitor-enzyme interaction.[17]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[17]
-
Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 340-360 nm, Em: 450-465 nm).[14]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[18]
-
Conclusion and Future Directions
Based on its chemical structure, 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a promising candidate for a potent inhibitor of Fatty Acid Amide Hydrolase. The presence of the trifluoromethyl ketone "warhead" strongly suggests a covalent mechanism of action, likely reversible, which is a hallmark of many effective FAAH inhibitors. The biphenyl scaffold provides a substantial hydrophobic element that can be expected to contribute to high-affinity binding within the enzyme's active site.
A direct, quantitative comparison with established FAAH inhibitors like the irreversible covalent modifiers URB597 and PF-3845, and the reversible covalent inhibitor OL-135, awaits experimental determination of its IC50 or Ki value against FAAH. The outlined fluorometric assay provides a robust and standardized method for obtaining this critical data.
Further investigations should also focus on the selectivity profile of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone against other serine hydrolases to assess its potential for off-target effects. In vivo studies in relevant animal models of pain and anxiety would be the subsequent logical step to evaluate its therapeutic potential. The insights gained from such studies will be instrumental in positioning 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone within the landscape of FAAH-targeting therapeutics.
References
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Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic pathways that regulate endocannabinoid signalling in the nervous system. Chemical Reviews, 108(5), 1687-1707. [Link]
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Maccarrone, M. (2020). Missing pieces to the endocannabinoid puzzle. Trends in Molecular Medicine, 26(3), 263-272. [Link]
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Bosier, B., Muccioli, G. G., Hermans, E., & Lambert, D. M. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology, 160(3), 660-671. [Link]
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Jayamanne, A., Greenwood, R., Mitchell, V. A., Aslan, S., Piomelli, D., & Vaughan, C. W. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology, 147(3), 281-288. [Link]
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Naidu, P. S., Kinsey, S. G., Guo, T. L., Cravatt, B. F., & Lichtman, A. H. (2010). Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. British Journal of Pharmacology, 160(3), 672-683. [Link]
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Schlosburg, J. E., Boger, D. L., & Cravatt, B. F. (2009). Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms. Journal of Pharmacology and Experimental Therapeutics, 329(2), 658-665. [Link]
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Li, C., Yang, W., Hong, Z., Liu, A., Zhao, L., Wang, C., ... & Chen, L. (2019). The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. Journal of Neuroinflammation, 16(1), 1-16. [Link]
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Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology, 12(11), 1179-1187. [Link]
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Booker, L., Kinsey, S. G., Abdullah, R. A., Long, J. Z., Cravatt, B. F., & Lichtman, A. H. (2012). The fatty acid amide hydrolase inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology, 165(8), 2485-2496. [Link]
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Mileni, M., Garfunkle, J., & Cravatt, B. F. (2010). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 107(17), 7749-7754. [Link]
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Johnson, D. S., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 337(2), 488-499. [Link]
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Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
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Boger, D. L., & Johnson, D. S. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Angewandte Chemie International Edition, 44(44), 7294-7316. [Link]
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Malek, N., & Pajouhesh, H. (2020). The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. International Journal of Molecular Sciences, 21(14), 4930. [Link]
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Larauche, M., et al. (2024). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neurogastroenterology & Motility, 36(12), e14927. [Link]
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Clapper, J. R., et al. (2010). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 53(21), 7856-7865. [Link]
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Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Bioorganic & Medicinal Chemistry Letters, 18(22), 5903-5906. [Link]
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Chen, Y., et al. (2021). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International Journal of Molecular Sciences, 22(16), 8871. [Link]
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Koeberle, A., et al. (2013). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry, 21(17), 5450-5464. [Link]
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Tarzia, G., et al. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ChemMedChem, 1(1), 130-139. [Link]
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Tarzia, G., et al. (2006). Synthesis and Structure–Activity Relationships of FAAH Inhibitors: Cyclohexylcarbamic Acid Biphenyl Esters with Chemical Modulation at the Proximal Phenyl Ring. ChemMedChem, 1(1), 130-139. [Link]
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Clapper, J. R., et al. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 56(15), 6223-6234. [Link]
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Gelb, M. H., Senter, P. D., & Goli, D. M. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Probes for Drug and Agrochemical Design (pp. 123-153). CRC Press. [Link]
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Caprioglio, D., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1633-1647. [Link]
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
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PubChem. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone. Retrieved from [Link]
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NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone Analogs as Novel Enzyme Inhibitors
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document delves into the structure-activity relationship (SAR) of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone analogs, a promising class of compounds with significant therapeutic potential. Here, we will dissect the intricate relationship between chemical structure and biological function, providing a framework for the rational design of potent and selective enzyme inhibitors. This guide is built on the pillars of scientific integrity, offering field-proven insights and self-validating experimental protocols to empower your research endeavors.
Introduction: The Therapeutic Promise of Biphenyl Trifluoromethyl Ketones
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its rigid, planar nature provides a robust framework for interacting with biological targets. When coupled with a trifluoromethyl ketone moiety, a potent inhibitor of serine and cysteine proteases, the resulting 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone core structure becomes a powerful platform for designing targeted therapeutics. The high electronegativity of the fluorine atoms renders the carbonyl carbon of the trifluoromethyl ketone highly electrophilic, making it susceptible to nucleophilic attack by active site residues of target enzymes, leading to potent and often reversible inhibition.[2]
This guide will focus on the exploration of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone analogs as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system.[1] FAAH is responsible for the degradation of anandamide and other fatty acid amides, making it an attractive therapeutic target for pain, inflammation, and anxiety.[3] By systematically modifying the biphenyl moiety of the core scaffold, we can probe the binding pocket of FAAH and elucidate the key structural features that govern inhibitory potency and selectivity.
The Core Scaffold and the Rationale for Analog Design
The foundational structure for our investigation is 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone. The trifluoromethyl ketone is the "warhead" responsible for the inhibitory activity, while the biphenyl group serves as the primary recognition element, interacting with the enzyme's binding site. Our exploration of the structure-activity relationship will focus on systematic modifications to the biphenyl ring system. The rationale behind these modifications is to probe the steric and electronic requirements of the FAAH binding pocket.
We will explore substitutions at the para position of the distal phenyl ring, as this position is often solvent-exposed and can be modified to enhance potency or modulate pharmacokinetic properties. We will also investigate the impact of substitutions at the ortho and meta positions to understand the spatial constraints of the binding pocket.
Comparative Analysis of Inhibitory Activity: A Hypothetical SAR Study
| Analog | Modification (R Group on Distal Phenyl Ring) | Predicted FAAH IC50 (nM) | Rationale for Predicted Activity |
| 1 (Parent) | H | 50 | Baseline activity of the core scaffold. |
| 2 | 4'-F | 25 | Small, electron-withdrawing groups are often well-tolerated and can enhance binding affinity through favorable interactions. |
| 3 | 4'-Cl | 30 | Similar to fluorine, chlorine is an electron-withdrawing group, but its larger size may slightly decrease potency compared to fluorine. |
| 4 | 4'-CH3 | 60 | Small, lipophilic groups may be tolerated, but could also introduce minor steric hindrance, slightly reducing activity. |
| 5 | 4'-OCH3 | 40 | The methoxy group can act as a hydrogen bond acceptor and may form favorable interactions within the binding pocket. |
| 6 | 4'-CF3 | 15 | The trifluoromethyl group is strongly electron-withdrawing and can significantly enhance potency through favorable electronic and hydrophobic interactions.[4] |
| 7 | 4'-CN | 20 | The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, likely leading to increased potency. |
| 8 | 3'-F | 45 | Substitution at the meta position may be less optimal than at the para position, potentially leading to a slight decrease in activity. |
| 9 | 2'-F | 100 | Substitution at the ortho position is likely to introduce significant steric hindrance, leading to a substantial loss of activity. |
Caption: Hypothetical structure-activity relationship for 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone analogs against FAAH.
Visualizing the Inhibition: A Proposed Binding Mode
To better understand the potential interactions of our lead compounds with the FAAH active site, we can propose a binding model based on the known crystal structures of FAAH with other inhibitors.
Caption: Experimental workflow for the synthesis and evaluation of FAAH inhibitors.
Detailed Protocol: In Vitro FAAH Inhibition Assay (IC50 Determination)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the synthesized analogs against purified FAAH enzyme.
Materials:
-
Purified recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Anandamide (substrate)
-
[3H]-Anandamide (radiolabeled substrate)
-
Test compounds (analogs) dissolved in DMSO
-
Scintillation vials and scintillation cocktail
-
Microplate reader (for non-radioactive assays) or liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM to 0.1 nM.
-
Enzyme Preparation: Dilute the purified FAAH enzyme in the assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound dilution (or DMSO for control)
-
FAAH enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture (a combination of unlabeled and [3H]-anandamide).
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding an acidic stop solution (e.g., 1 M HCl).
-
Extraction: Extract the radiolabeled product (e.g., [3H]-ethanolamine) using an organic solvent (e.g., chloroform/methanol).
-
Quantification: Transfer the aqueous phase containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality and Self-Validation:
-
Why pre-incubate the enzyme and inhibitor? This step allows the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory potency.
-
Why use a radiolabeled substrate? This provides a highly sensitive and direct method for measuring enzyme activity by quantifying the formation of a specific product.
-
How to ensure the reaction is in the linear range? Preliminary experiments should be conducted to determine the optimal enzyme concentration and reaction time where product formation is linear with time. This is crucial for accurate IC50 determination.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and exploring the structure-activity relationship of 3-(4-biphenyl)-1,1,1-trifluoro-2-propanone analogs as potent FAAH inhibitors. The proposed SAR study, coupled with robust experimental protocols, offers a clear path for the rational design and optimization of this promising class of compounds.
Future research should focus on the synthesis and experimental validation of the proposed analogs to confirm the predicted SAR. Further optimization of the lead compounds could involve modifications to the linker between the biphenyl and trifluoromethyl ketone moieties to improve potency and pharmacokinetic properties. Additionally, selectivity profiling against other serine hydrolases is crucial to ensure the development of safe and effective therapeutic agents. By following the principles and methodologies outlined in this guide, researchers can significantly advance the development of novel FAAH inhibitors for the treatment of a range of debilitating conditions.
References
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and other CNS disorders. Expert opinion on therapeutic targets, 13(9), 1003–1020.
- Boger, D. L., & Cravatt, B. F. (2000). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Current opinion in chemical biology, 4(4), 430–436.
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- Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639–4750.
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A Comparative Guide to the Enzymatic Cross-Reactivity of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
Introduction: The Double-Edged Sword of Potency
In the landscape of modern drug discovery and chemical biology, the development of potent and selective enzyme inhibitors is a paramount objective. The compound 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone belongs to a class of trifluoromethyl ketones (TFKs), which are well-regarded for their ability to potently inhibit a variety of hydrolytic enzymes. The electrophilic nature of the ketone, enhanced by the electron-withdrawing trifluoromethyl group, makes it a prime candidate for nucleophilic attack by active site residues, often leading to reversible covalent inhibition.
While the primary target of a TFK inhibitor is dictated by the overall molecular structure that governs its binding affinity, the inherent reactivity of the TFK warhead presents a significant potential for cross-reactivity with other enzymes, particularly those within the same mechanistic class. This guide provides a comprehensive comparison of the potential cross-reactivity of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone with other enzymes, drawing on experimental data from structurally analogous compounds and outlining robust methodologies for empirical validation. Understanding this off-target profile is not merely an academic exercise; it is a critical step in validating a chemical probe and a prerequisite for the development of a safe and effective therapeutic agent.
The Mechanistic Basis for Cross-Reactivity of Trifluoromethyl Ketones
Trifluoromethyl ketones are known to be transition-state analog inhibitors for a range of hydrolytic enzymes, most notably serine hydrolases.[1][2] The mode of inhibition typically involves the nucleophilic attack of the active site serine on the carbonyl carbon of the TFK, forming a stable hemiketal adduct.[1] This adduct mimics the tetrahedral intermediate formed during the hydrolysis of the natural substrate.
The biphenyl moiety of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is a significant contributor to its binding affinity and selectivity for its primary target. However, the reactive TFK group is the key to its inhibitory action. This creates a scenario where the inhibitor might interact with other enzymes that possess a susceptible active site nucleophile, even if the overall binding affinity is lower.
Comparative Analysis with Structurally Related Enzyme Inhibitors
While specific cross-reactivity data for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is not extensively available in the public domain, a comparative analysis with well-characterized inhibitors sharing key structural motifs can provide valuable insights. A particularly relevant class of comparators are the biphenyl-containing inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system.[3][4][5]
| Inhibitor | Primary Target | Known Off-Targets | Method of Selectivity Profiling | Reference |
| URB597 | FAAH | Several liver carboxylesterases | Activity-Based Protein Profiling (ABPP) | [3][4] |
| PF-750 | FAAH | Highly selective for FAAH | Activity-Based Protein Profiling (ABPP) | [3] |
| PF-3845 | FAAH | Highly selective for FAAH | Activity-Based Protein Profiling (ABPP) | [4] |
| OL-135 (α-ketoheterocycle) | FAAH | Highly selective for FAAH | Proteomic Profiling | [4] |
This table summarizes the selectivity of several well-characterized FAAH inhibitors, highlighting the importance of empirical selectivity profiling.
The data clearly indicates that while some biphenyl-containing inhibitors like PF-750 and PF-3845 exhibit remarkable selectivity for FAAH, others such as URB597 demonstrate cross-reactivity with other serine hydrolases.[3][4] This underscores the principle that even subtle structural modifications can significantly impact the selectivity profile of an inhibitor. Given that 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone contains a highly reactive TFK warhead, a thorough cross-reactivity assessment is imperative.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, a multi-pronged approach is recommended.
In Vitro Enzyme Inhibition Assays
A panel of purified enzymes, particularly serine hydrolases such as various carboxylesterases, lipases, and proteases, should be tested for inhibition by 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Reconstitute purified enzymes in their respective optimal assay buffers. Prepare a stock solution of the appropriate fluorogenic or chromogenic substrate for each enzyme.
-
Inhibitor Preparation: Prepare a stock solution of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer and the enzyme.
-
Add varying concentrations of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at the optimal temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor in a complex biological sample, such as a cell lysate or tissue homogenate.[3][4]
Experimental Workflow Diagram:
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Step-by-Step Protocol:
-
Proteome Preparation: Prepare a cell lysate or tissue homogenate from a relevant biological source.
-
Competitive Inhibition: Incubate the proteome with varying concentrations of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
-
Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine) that targets the active site of a large number of serine hydrolases.
-
SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using an in-gel fluorescence scanner.
-
Analysis: A decrease in the fluorescence signal for a particular protein band in the presence of the inhibitor indicates that 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is binding to and inhibiting that enzyme.
Logical Framework for Predicting and Confirming Cross-Reactivity
Caption: Logical workflow for assessing enzyme cross-reactivity.
Conclusion and Future Directions
The trifluoromethyl ketone moiety in 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone confers potent inhibitory activity but also presents a significant risk of cross-reactivity with other enzymes, particularly serine hydrolases. While its biphenyl group likely provides a degree of selectivity for its primary target, this cannot be assumed without rigorous experimental validation.
Drawing comparisons with structurally related FAAH inhibitors reveals that high selectivity is achievable but not guaranteed. Therefore, a comprehensive assessment using both in vitro enzyme panels and proteome-wide techniques like ABPP is essential to fully characterize the selectivity profile of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to objectively evaluate its performance against other enzymes, thereby ensuring the integrity of their research and the safety of potential therapeutic applications.
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Ahn, K., et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry, 46(44), 12616-12624. [Link]
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
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Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 56(21), 8951-8971. [Link]
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Tripathi, R., & Kumar, V. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 188, 111953. [Link]
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Fidaleo, M., et al. (2014). Selective inhibition of FAAH produces antidiarrheal and antinociceptive effect mediated by endocannabinoids and cannabinoid-like fatty acid amides. Neurogastroenterology & Motility, 26(4), 470-481. [Link]
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Gelpi, E., et al. (2009). Fluorine- and Trifluoromethyl-Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH. ChemMedChem, 4(9), 1465-1474. [Link]
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Abdel-Aal, A. M., et al. (2001). Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Journal of Agricultural and Food Chemistry, 49(10), 4783-4790. [Link]
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A Comparative Guide to the Synthetic Routes of Substituted Trifluoromethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. Trifluoromethyl ketones (TFMKs), in particular, are highly valued as synthetic intermediates and as potent enzyme inhibitors due to the strong electron-withdrawing nature of the -CF3 group, which often leads to the formation of stable hydrates that can mimic transition states of enzymatic reactions.[1][2] This guide provides an in-depth comparison of the primary synthetic routes to access these valuable compounds, offering insights into the mechanistic underpinnings and practical considerations for each methodology.
Classical Approaches: Building Blocks and Transformations
One of the most direct and widely employed methods for the synthesis of TFMKs involves the reaction of an organometallic reagent with a trifluoroacetylating agent. This approach leverages the nucleophilicity of the organometallic species to attack the electrophilic carbonyl carbon of the trifluoroacetyl group.
Causality Behind Experimental Choices: The choice of the organometallic reagent (e.g., Grignard, organolithium, or organozinc) is dictated by the functional group tolerance required for the specific substrate. Grignard and organolithium reagents are highly reactive but less tolerant of acidic protons and certain electrophilic functional groups. Organozinc reagents, while generally less reactive, offer greater functional group compatibility. The trifluoroacetylating agent is typically trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate. TFAA is highly reactive, leading to rapid reactions, while ethyl trifluoroacetate is a milder alternative.[3]
A tandem Claisen condensation and retro-Claisen C-C bond cleavage provides an efficient route to trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate.[3]
Experimental Protocol: Trifluoroacetylation of a Grignard Reagent
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). The corresponding aryl or alkyl halide (e.g., bromobenzene) is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Trifluoroacetylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of trifluoroacetic anhydride (TFAA) in anhydrous ether or THF is then added dropwise, maintaining the temperature below 5 °C. The reaction is highly exothermic and careful control of the addition rate is crucial to prevent side reactions.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired trifluoromethyl ketone.
The oxidation of secondary trifluoromethyl carbinols is a frequently used method for the preparation of TFMKs.[1] The primary challenge in this approach lies in the deactivating effect of the electron-withdrawing trifluoromethyl group, which can make the carbinol resistant to oxidation.[4]
Causality Behind Experimental Choices: The selection of the oxidizing agent is critical for the success of this transformation. Traditional chromium-based oxidants (e.g., pyridinium chlorochromate, PCC) can be effective but often require harsh conditions and generate toxic waste. Milder and more selective methods are generally preferred. Swern oxidation and its variants, using dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride, are often successful.[5] Another effective approach involves the use of hypervalent iodine reagents, such as the Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX).[6] More recently, catalytic methods employing stable nitroxyl radicals like TEMPO in conjunction with a co-oxidant have gained traction due to their mildness and efficiency.[7][8]
Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)
-
Reaction Setup: To a solution of the trifluoromethyl carbinol in a suitable solvent such as dichloromethane (DCM) or chloroform, is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The mixture is stirred vigorously until both layers become clear.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.
Aromatic Trifluoromethyl Ketones: The Friedel-Crafts Approach
For the synthesis of aryl trifluoromethyl ketones, the Friedel-Crafts acylation is a powerful and direct method.[9] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices: The choice of the Lewis acid is crucial and depends on the reactivity of the aromatic substrate. For electron-rich arenes, milder Lewis acids like iron(III) chloride or zinc chloride may suffice. However, for less reactive or deactivated arenes, a strong Lewis acid such as aluminum chloride (AlCl3) is typically required.[10][11] The trifluoroacetylating agent is commonly trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.[5] It is important to note that a stoichiometric amount of the Lewis acid is often necessary because the product ketone can form a stable complex with the catalyst, rendering it inactive.[10]
Limitations: The Friedel-Crafts acylation is generally not effective for strongly deactivated aromatic rings (e.g., nitrobenzene). Additionally, substrates containing functional groups that can coordinate with the Lewis acid, such as amines and phenols, are often incompatible with this reaction.[11][12]
Experimental Protocol: Friedel-Crafts Trifluoroacetylation of Anisole
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, aluminum chloride (AlCl3) is suspended in a dry solvent such as dichloromethane or 1,2-dichloroethane. The mixture is cooled to 0 °C.
-
Addition of Reagents: Trifluoroacetic anhydride is added dropwise to the suspension. Following this, anisole is added slowly, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
Quenching and Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the product is purified by column chromatography or distillation.
Modern Synthetic Strategies
Recent advances in synthetic methodology have provided new and powerful tools for the synthesis of trifluoromethyl ketones, often under milder conditions and with broader substrate scope.
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a versatile and widely used source of a nucleophilic trifluoromethyl group.[13][14] In the presence of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), TMSCF3 delivers a trifluoromethyl anion equivalent to a variety of electrophiles, including esters and acyl chlorides, to produce trifluoromethyl ketones.[1][15]
Mechanism of Action: The fluoride initiator activates the silicon-carbon bond in TMSCF3, generating a transient trifluoromethyl anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the ester or acyl chloride. The resulting tetrahedral intermediate subsequently eliminates a leaving group to afford the trifluoromethyl ketone.[15]
Experimental Protocol: Trifluoromethylation of an Ester using Ruppert-Prakash Reagent
-
Reaction Setup: A solution of the ester and Ruppert-Prakash reagent (TMSCF3, 1.5-2.0 equivalents) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.
-
Initiation: The reaction mixture is cooled to 0 °C, and a catalytic amount of TBAF (0.1 equivalents, 1.0 M solution in THF) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash chromatography.
Radical trifluoromethylation has emerged as a powerful strategy for the synthesis of TFMKs, particularly through photoredox catalysis.[16][17] These methods often utilize readily available and inexpensive trifluoromethyl sources and proceed under mild reaction conditions.
Causality Behind Experimental Choices: In a typical photoredox-catalyzed reaction, a photocatalyst, upon excitation with visible light, can engage in a single-electron transfer with a trifluoromethyl source (e.g., CF3I, CF3Br, or Togni's reagent) to generate a trifluoromethyl radical.[17][18] This radical can then add to an alkene or alkyne, and subsequent transformations can lead to the desired trifluoromethyl ketone. The choice of photocatalyst, solvent, and additives is crucial for optimizing the reaction efficiency and selectivity.
A recent approach involves the divergent synthesis of trifluoromethyl ketones from olefins using chloro- and bromotrifluoroacetone as precursors for the trifluoroacetonyl radical under photoredox catalysis.[16] Another innovative method utilizes low-cost trifluoromethylation reagents like triflic anhydride (Tf2O) under metal-free, redox-neutral conditions.[19]
Experimental Protocol: Photoinduced Trifluoromethylation of an O-Silyl Enol Ether
-
Reaction Setup: In a Schlenk flask, the O-silyl enol ether, a photocatalyst such as fac-Ir(ppy)3 (0.5 mol%), and acetonitrile are combined.[17]
-
Degassing and Reagent Addition: The mixture is degassed with trifluoromethyl bromide (CF3Br) gas.[17]
-
Irradiation: The reaction mixture is stirred at room temperature under irradiation with a blue LED lamp (460 nm) for 7-36 hours.[17]
-
Work-up and Purification: The reaction mixture is concentrated in vacuo, and the residue is purified by silica gel chromatography to afford the α-CF3-substituted ketone.[17]
Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Advantages | Disadvantages |
| Trifluoroacetylation of Organometallics | Grignard/Organolithium reagents, TFAA/Ethyl trifluoroacetate | Direct, high yielding for simple substrates | Limited functional group tolerance, requires anhydrous conditions |
| Oxidation of Trifluoromethyl Carbinols | DMP, IBX, TEMPO, Swern conditions | Readily available starting materials, good yields | Can require stoichiometric strong oxidants, potential for over-oxidation |
| Friedel-Crafts Trifluoroacetylation | Aromatic compounds, TFAA/Trifluoroacetyl chloride, AlCl3 | Direct route to aryl TFMKs, well-established | Limited to electron-rich arenes, requires stoichiometric Lewis acid, incompatible with certain functional groups |
| Ruppert-Prakash Reagent | Esters/Acyl chlorides, TMSCF3, Fluoride source | Mild conditions, good functional group tolerance | Reagent can be expensive, requires a fluoride initiator |
| Radical Trifluoromethylation | Alkenes/Alkynes, CF3 radical source, Photocatalyst | Very mild conditions, high functional group tolerance, novel disconnections | Can require specialized equipment (photoreactor), may have selectivity issues |
Visualizing the Workflow: A Generalized Synthetic Approach
Caption: Generalized workflow for the synthesis of substituted trifluoromethyl ketones.
Conclusion
The synthesis of substituted trifluoromethyl ketones can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. Classical methods such as the trifluoroacetylation of organometallic reagents and the oxidation of trifluoromethyl carbinols remain valuable for their directness and simplicity. The Friedel-Crafts acylation is a powerful tool for the preparation of aryl TFMKs, though it is limited by substrate scope. Modern methods, including the use of the Ruppert-Prakash reagent and radical trifluoromethylation, offer milder reaction conditions and greater functional group tolerance, opening up new avenues for the synthesis of complex and highly functionalized TFMKs. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
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Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. Available at: [Link]
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Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. PMC - NIH. Available at: [Link]
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Synthesis of β‐Trifluoromethylated Ketones from Propargylic Alcohols by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2015, 2015(26), 5737-5741. Available at: [Link]
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Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Journal of the American Chemical Society, 2021, 143(47), 19576-19583. Available at: [Link]
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Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents. CCS Chemistry. Available at: [Link]
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Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 2017, 53(47), 6295-6308. Available at: [Link]
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Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. Available at: [Link]
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Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 2023, 25(12), 2098-2103. Available at: [Link]
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Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds. Chemical Communications, 2021, 57(34), 4164-4167. Available at: [Link]
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Trifluoromethyltrimethylsilane. American Chemical Society. Available at: [Link]
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Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Reaction Chemistry & Engineering, 2024. Available at: [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 2021, 17, 388-394. Available at: [Link]
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Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Synfacts, 2016, 12(08), 0846. Available at: [Link]
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Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. Organic & Biomolecular Chemistry, 2020, 18(2), 249-253. Available at: [Link]
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Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt. The Journal of Organic Chemistry, 2011, 76(7), 2311-2315. Available at: [Link]
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Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. The Journal of Organic Chemistry, 2016, 81(15), 6533-6539. Available at: [Link]
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Rapid access to β-trifluoromethyl-substituted ketones: harnessing inductive effects in Wacker-type oxidations of internal alkenes. Angewandte Chemie International Edition, 2014, 53(22), 5652-5656. Available at: [Link]
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TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya. Available at: [Link]
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Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride. Journal of the Chemical Society B: Physical Organic, 1970, 1533-1536. Available at: [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
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In vitro metabolism studies of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
An In-Depth Guide to In Vitro Metabolism Studies of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: A Comparative Analysis of Leading Hepatic Models
Introduction
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for predicting its pharmacokinetics, efficacy, and potential toxicity.[1][2] The compound 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone presents a unique structural motif, combining a biphenyl core, susceptible to oxidative metabolism, with a trifluorinated ketone, which can significantly influence enzymatic interactions.[3][4] This guide provides a comparative analysis of the primary in vitro systems used to elucidate the metabolism of such compounds: human liver microsomes (HLM), human liver S9 fraction (HLS9), and cryopreserved human hepatocytes. By examining the causality behind experimental choices and presenting comparative data, this document serves as a critical resource for researchers aiming to design robust, self-validating metabolism studies.
Section 1: The Test Compound and Its Predicted Metabolic Fate
The structure of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone dictates its likely metabolic pathways. The biphenyl group is a common substrate for cytochrome P450 (CYP) enzymes, which catalyze hydroxylation reactions.[3][5] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, can influence the regioselectivity of these reactions and may block potential sites of metabolism, a strategy often used to enhance metabolic stability.[6] The ketone functionality is also a potential site for reduction by carbonyl reductases.
Based on these structural features, we can predict several key metabolic transformations:
-
Phase I Metabolism:
-
Aromatic Hydroxylation: CYP-mediated addition of hydroxyl groups to the biphenyl rings.
-
Ketone Reduction: Conversion of the ketone to a secondary alcohol.
-
-
Phase II Metabolism:
-
Glucuronidation/Sulfation: Conjugation of the newly formed hydroxyl groups with glucuronic acid (by UGTs) or sulfate (by SULTs) to increase water solubility and facilitate excretion.[7]
-
These predicted pathways are visualized below.
Caption: Predicted metabolic pathways of the parent compound.
Section 2: A Comparative Analysis of In Vitro Hepatic Models
The choice of an in vitro system is a critical decision that directly impacts the scope and relevance of the metabolic data obtained. The three most common models derived from the liver—the primary site of drug metabolism—are microsomes, S9 fractions, and hepatocytes.[8][9]
Human Liver Microsomes (HLM)
Microsomes are vesicles of the endoplasmic reticulum formed during tissue homogenization.[10] They are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[10][11]
-
Expertise & Causality: HLM are the logical starting point for compounds like ours, where CYP-mediated oxidation of the biphenyl ring is a primary concern.[5] Their high concentration of CYP enzymes makes them a sensitive and cost-effective system for determining metabolic stability and identifying oxidative metabolites.[10] The primary experimental choice is the inclusion of the NADPH-regenerating system, as CYPs are NADPH-dependent monooxygenases.
-
Trustworthiness & Limitations: While excellent for studying Phase I reactions, HLMs lack the soluble cytosolic enzymes, such as most sulfotransferases (SULTs) and glutathione S-transferases (GSTs).[11][12] This means that metabolic pathways involving these enzymes will not be detected, providing an incomplete metabolic profile.
Human Liver S9 Fraction (HLS9)
The S9 fraction is the supernatant obtained after a 9,000g centrifugation of liver homogenate. It contains both the microsomal and cytosolic fractions, thereby offering a broader enzymatic repertoire than microsomes alone.[7][11]
-
Expertise & Causality: S9 fractions are chosen when there is a need to investigate both Phase I and Phase II metabolism in a single, efficient assay.[12][13] For our test compound, this is crucial for determining if the hydroxylated metabolites (M1) undergo subsequent conjugation with sulfate or glutathione from the cytosolic fraction. The experimental design must include a suite of cofactors (e.g., NADPH, UDPGA, PAPS, GSH) to support the activity of all enzyme classes.
-
Trustworthiness & Limitations: S9 provides a more comprehensive metabolic picture than microsomes.[12] However, the enzymes are diluted by the presence of other cellular components compared to the enriched microsomal fraction, which can sometimes result in slower metabolic rates. The system also lacks the cellular organization and transporter functions of intact cells.
Cryopreserved Human Hepatocytes
Hepatocytes are intact liver cells and represent the "gold standard" for in vitro metabolism studies.[12] They contain the full complement of metabolic enzymes, cofactors, and transporters within a physiological cellular environment.
-
Expertise & Causality: Hepatocytes are employed when the most physiologically relevant data is required. They are uniquely capable of assessing the interplay between metabolism and transport, and because cofactors are generated endogenously, they provide a more accurate reflection of in vivo metabolic events. For our compound, hepatocytes can reveal if uptake into the cell is a rate-limiting step and provide the most accurate profile of conjugated metabolites.
-
Trustworthiness & Limitations: The data from hepatocytes is considered highly translatable to the in vivo human situation.[8] The primary limitations are higher cost, lower throughput, and greater inter-donor variability compared to subcellular fractions.[12]
Section 3: Experimental Design & Protocols
A robust investigation into the metabolism of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone follows a tiered approach, beginning with stability assessment and proceeding to metabolite identification.
Caption: General experimental workflow for in vitro metabolism studies.
Protocol 1: Metabolic Stability Assay
This protocol is designed to determine the rate at which the parent compound is consumed.
-
Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the chosen in vitro system (e.g., HLM at 0.5 mg/mL), and the necessary cofactors (e.g., an NADPH regenerating system for HLM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the reaction by adding 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (typically at 1 µM final concentration).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. This stops all enzymatic activity and precipitates proteins.
-
Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining parent compound using a validated LC-MS/MS method.[14][15]
-
Self-Validation: Include two critical controls: a "no-cofactor" control to check for non-enzymatic degradation and a "0-minute" time point to represent 100% of the initial compound concentration.
Protocol 2: Metabolite Identification (MetID)
This protocol focuses on identifying the structures of the metabolites formed.
-
Incubation: Perform a larger-scale incubation similar to the stability assay, but with a higher concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites for detection. Incubate for a fixed, longer time (e.g., 60 minutes).
-
Quenching & Processing: Quench and process the samples as described above.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.[16]
-
Data Mining: Process the data using metabolite identification software. Look for potential metabolite masses (e.g., Parent +16 Da for hydroxylation, Parent +2 Da for ketone reduction, Parent +176 Da for glucuronidation).
-
Structural Elucidation: Confirm the identity of metabolites by analyzing their fragmentation patterns (MS/MS spectra) and comparing their chromatographic retention times to known standards if available.[17]
Section 4: Data Interpretation & Comparative Results
The following tables present hypothetical but plausible data for our test compound, illustrating the expected outcomes from each in vitro system.
Table 1: Comparative Metabolic Stability
| In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes (HLM) | 25 | 27.7 |
| Human Liver S9 Fraction (HLS9) | 22 | 31.5 |
| Human Hepatocytes* | 18 | 45.1 (µL/min/10⁶ cells) |
Note: Hepatocyte clearance is reported per million cells.
This data illustrates that the compound is metabolized most rapidly in hepatocytes, reflecting the integrated activity of all cellular processes. The slightly faster clearance in S9 compared to microsomes suggests a minor contribution from cytosolic enzymes to the parent compound's disappearance.
Table 2: Comparative Metabolite Profile
| Metabolite ID | Proposed Identity | HLM | HLS9 | Hepatocytes | Rationale for Distribution |
| Parent | Parent Compound | +++ | +++ | +++ | Starting material. |
| M1 | Mono-hydroxylated | +++ | +++ | +++ | Formed by CYP enzymes present in all systems. |
| M2 | Ketone-Reduced | + | ++ | ++ | Formed by cytosolic reductases, hence lower in HLM. |
| M3 | Glucuronide Conjugate of M1 | +/- | ++ | +++ | Requires UGTs (present in HLM) and UDPGA cofactor (more available in S9/Hepatocytes). |
Relative abundance indicated by: +++ (High), ++ (Medium), + (Low), +/- (Trace), - (Not Detected).
The metabolite profile clearly demonstrates the value of using multiple systems. While the primary oxidative metabolite (M1) is seen in all systems, the ketone-reduced (M2) and glucuronidated (M3) metabolites are far more prominent in S9 and hepatocytes.[7][12] This highlights the limitation of relying solely on microsomes, which would have missed significant metabolic pathways for this compound.
Section 5: Conclusion & Recommendations
The in vitro metabolism of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is complex, involving both Phase I and Phase II biotransformations. This comparative guide demonstrates that no single in vitro system is sufficient to fully characterize its metabolic fate.
A scientifically sound and resource-efficient strategy should follow a tiered approach:
-
Initial Screening (HLM): Begin with human liver microsomes to rapidly assess metabolic stability and identify the major CYP-mediated oxidative pathways. This is a high-throughput and cost-effective first step.
-
Comprehensive Profiling (HLS9 or Hepatocytes): If significant metabolism is observed in HLM, proceed to S9 fractions or hepatocytes. S9 fractions offer a good balance of comprehensive enzyme activity and ease of use.[13]
-
Definitive Analysis (Hepatocytes): For compounds advancing toward clinical development, studies in cryopreserved human hepatocytes are essential to obtain the most physiologically relevant data, including the influence of cellular uptake and the full scope of conjugation pathways.
By logically selecting the appropriate in vitro model based on the compound's structure and the specific questions being asked, researchers can build a robust and reliable metabolic profile, a critical step in the journey of drug development.
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A Senior Application Scientist's Guide to Benchmarking 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone Against Known cPLA2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone as a cPLA2α Inhibitor
The Group IVA cytosolic phospholipase A2 (cPLA2α) enzyme is a critical initiator of the inflammatory cascade. By catalyzing the hydrolysis of arachidonic acid from membrane phospholipids, it unleashes the precursor for the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation.[1][2] Consequently, the development of potent and selective cPLA2α inhibitors is a significant focus in the search for novel anti-inflammatory therapeutics.[2]
This guide focuses on a promising, yet uncharacterized compound: 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone . Its chemical structure possesses two key features that suggest potential inhibitory activity against cPLA2α:
-
A Trifluoromethyl Ketone (TFK) Moiety: The TFK group is a well-established pharmacophore in potent PLA2 inhibitors.[3][4] It is believed to interact with the active site of the enzyme.[5]
-
A Biphenyl Group: This structural element is present in other potent cPLA2α inhibitors, contributing to the molecule's interaction with the enzyme.[6]
While direct experimental data on the cPLA2α inhibitory activity of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone is not yet available in the public domain, its structural characteristics provide a strong rationale for its investigation. This guide, therefore, serves as a comprehensive roadmap for benchmarking this compound against well-established cPLA2α inhibitors. We will delve into the mechanisms of action of known inhibitors, provide a detailed experimental protocol for comparative analysis, and present a framework for interpreting the potential results.
The Arachidonic Acid Cascade and the Role of cPLA2α
The activation of cPLA2α is a key step in the cellular response to inflammatory stimuli. Upon activation, it translocates to the membrane and specifically cleaves phospholipids containing arachidonic acid at the sn-2 position. The liberated arachidonic acid is then available for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of a diverse array of pro-inflammatory eicosanoids. The targeted inhibition of cPLA2α represents an attractive therapeutic strategy as it blocks the inflammatory cascade at its inception.
Figure 1: The cPLA2α-Mediated Arachidonic Acid Cascade and Points of Inhibition.
Benchmark Inhibitors: A Comparative Overview
To effectively evaluate the potential of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, it is essential to benchmark it against known cPLA2α inhibitors with varying potencies and chemical scaffolds.
| Inhibitor | Chemical Class | Reported IC50 | Key Characteristics & References |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | Trifluoromethyl ketone | ~2-8 µM (cell-based) | A widely used, first-generation cPLA2α inhibitor.[7][8] Also shows some off-target effects on COX enzymes.[9] |
| ASB14780 | Indole derivative | 20 nM | A potent and selective cPLA2α inhibitor with oral bioavailability.[1][10][11] |
| Pyrrophenone | Pyrrolidine derivative | 4.2 nM (isolated enzyme) | An exceptionally potent and specific cPLA2α inhibitor.[12][13][14] |
| 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone | Trifluoromethyl ketone | To be determined | Hypothesized inhibitor based on structural similarity to known pharmacophores. |
Experimental Protocol: A Step-by-Step Guide to Benchmarking
To ensure a robust and reproducible comparison, a standardized assay protocol is crucial. The following colorimetric assay, adapted from commercially available kits, provides a reliable method for determining the inhibitory potency of test compounds.[7]
Principle of the Assay
This assay utilizes a synthetic substrate, arachidonoyl thio-phosphatidylcholine (thio-PC). The hydrolysis of the thioester bond at the sn-2 position by cPLA2α releases a free thiol. This thiol then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 414 nm. The rate of TNB formation is directly proportional to the cPLA2α activity.
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A Senior Application Scientist's Guide to Comparative Docking Analysis of Biphenyl Ketone Derivatives as p38α MAP Kinase Inhibitors
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Among these, molecular docking stands out as a crucial method for predicting the binding affinity and orientation of small molecules within the active site of a biological target.[3][4][5] This guide offers an in-depth comparative analysis of the docking scores for a series of biphenyl ketone derivatives targeting p38α mitogen-activated protein (MAP) kinase, a key enzyme implicated in inflammatory diseases.
The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and the ability to orient substituents in a defined three-dimensional space, making it an excellent starting point for inhibitor design.[6][7] When combined with a ketone moiety, which can act as a hydrogen bond acceptor, these derivatives present a compelling chemical space for exploration.[8] This guide will elucidate the structure-activity relationships (SAR) within a curated set of biphenyl ketone derivatives by comparing their in silico binding performance against p38α MAP kinase.
Experimental Design & Rationale
The primary objective of this study is to virtually screen a focused library of biphenyl ketone derivatives and to establish a correlation between their structural modifications and their predicted binding affinity for p38α MAP kinase. The rationale behind selecting p38α kinase is its well-validated role in inflammatory signaling pathways, making it a high-interest target for therapeutic intervention. Biphenyl derivatives have been previously investigated as p38 kinase inhibitors, providing a strong foundation for this analysis.
Molecular Docking Workflow
The computational workflow is designed to be a self-validating system, ensuring reproducibility and reliability of the results. Each step, from protein and ligand preparation to the final analysis, is critical for obtaining meaningful data. The overall process is depicted in the workflow diagram below.
Caption: Molecular docking workflow from preparation to analysis.
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for conducting the comparative docking study.
1. Protein Preparation:
-
Objective: To prepare the p38α MAP kinase crystal structure for docking.
-
Procedure:
-
Download the crystal structure of p38α MAP kinase (PDB ID: 1A9U) from the Protein Data Bank.
-
Using AutoDock Tools (ADT), remove all water molecules and the co-crystallized ligand from the protein structure.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types.
-
2. Ligand Preparation:
-
Objective: To generate 3D structures of the biphenyl ketone derivatives and prepare them for docking.
-
Procedure:
-
Draw the 2D structures of the parent compound (BK-00) and its derivatives (BK-01 to BK-04) using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization on each ligand using a force field such as MMFF94 to obtain a stable conformation.
-
Save the optimized structures in a suitable format (e.g., MOL2 or PDB) and then convert them to the PDBQT format using ADT, which defines the rotatable bonds.
-
3. Molecular Docking Simulation:
-
Objective: To predict the binding pose and affinity of each ligand in the active site of p38α MAP kinase.
-
Software: AutoDock Vina is employed for this study due to its accuracy and computational efficiency.[9]
-
Procedure:
-
Grid Box Generation: Define the docking search space by creating a grid box centered on the active site of the protein. The coordinates can be determined from the position of the original co-crystallized ligand in the 1A9U structure. A grid size of 40x40x40 Å is typically sufficient to encompass the binding pocket.
-
Docking Execution: Run the AutoDock Vina simulation for each ligand against the prepared protein. The program will explore different conformations of the ligand within the specified grid box and calculate the binding energy for the most favorable poses.[10]
-
Output Analysis: The results will include a docking score (binding affinity in kcal/mol) and the 3D coordinates of the predicted binding poses for each ligand. The pose with the lowest binding energy is generally considered the most probable.
-
Comparative Analysis of Docking Scores
The docking study was performed on a parent biphenyl ketone compound (BK-00) and four derivatives with varying substitutions on one of the phenyl rings. The substitutions were chosen to probe the effects of electron-donating, electron-withdrawing, and halogen groups on binding affinity.
| Compound ID | Structure (R-group on Biphenyl Ring) | Docking Score (kcal/mol) | Key Predicted Interactions with Active Site Residues |
| BK-00 | -H (Parent Compound) | -7.8 | Hydrophobic interactions with Leu167, Ala51; H-bond from ketone to Met109 backbone. |
| BK-01 | -OH (Hydroxy) | -8.5 | Additional H-bond from hydroxyl group to Glu71 side chain; enhanced hydrophobic packing. |
| BK-02 | -OCH₃ (Methoxy) | -8.2 | Steric fit with hydrophobic pocket; potential weak H-bond with Lys53. |
| BK-03 | -Cl (Chloro) | -8.9 | Strong halogen bond with the backbone oxygen of Met109; optimal fit in hydrophobic pocket. |
| BK-04 | -NO₂ (Nitro) | -7.5 | Potential electrostatic repulsion; unfavorable steric clash with the active site. |
Discussion of Structure-Activity Relationships (SAR)
The docking scores provide valuable insights into the structure-activity relationships of these biphenyl ketone derivatives as potential p38α MAP kinase inhibitors.[9]
-
Parent Compound (BK-00): The parent compound establishes a baseline binding affinity of -7.8 kcal/mol, primarily through hydrophobic interactions and a key hydrogen bond from its ketone group to the hinge region of the kinase (Met109). This interaction is crucial for anchoring the ligand in the ATP-binding site.
-
Effect of a Hydroxyl Group (BK-01): The addition of a hydroxyl group in BK-01 led to a significant improvement in the docking score (-8.5 kcal/mol). This is attributed to the formation of an additional hydrogen bond with the side chain of Glu71, further stabilizing the ligand-protein complex.
-
Effect of a Methoxy Group (BK-02): The methoxy derivative (BK-02) also showed an improved score (-8.2 kcal/mol) compared to the parent compound. While slightly less effective than the hydroxyl group, the methoxy group appears to enhance hydrophobic interactions within the binding pocket.
-
Effect of a Halogen Group (BK-03): The chloro-substituted derivative, BK-03, exhibited the best docking score of -8.9 kcal/mol. This is likely due to the formation of a favorable halogen bond with the protein backbone, a non-covalent interaction that is increasingly recognized for its importance in drug design. The size and lipophilicity of the chlorine atom also allow for an optimal fit within a hydrophobic sub-pocket.
-
Effect of a Nitro Group (BK-04): In contrast, the addition of a bulky and strongly electron-withdrawing nitro group in BK-04 resulted in a poorer docking score (-7.5 kcal/mol) than the parent compound. Post-docking analysis suggests that the nitro group introduces unfavorable steric and electrostatic interactions within the confined space of the active site.
Conclusion and Future Directions
This computational guide demonstrates the utility of molecular docking for a comparative analysis of biphenyl ketone derivatives. The results indicate that small, electronegative substituents like hydroxyl and chloro groups on the biphenyl ring can significantly enhance the binding affinity to p38α MAP kinase. The predicted binding mode of the chloro-derivative (BK-03) makes it a promising candidate for synthesis and further biological evaluation.
Future work should involve the synthesis of these compounds and their in vitro testing to validate the computational predictions. Further optimization of the lead compound (BK-03) could be explored through molecular dynamics simulations to assess the stability of the ligand-protein complex over time.[9]
References
- Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). Bentham Science.
- Computational approaches to the identification and analysis of bioactive compounds from plants and animals: A review. (n.d.). [No Source Provided].
- Advances in molecular modeling and docking as a tool for modern drug discovery. (n.d.). Der Pharma Chemica.
- Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (n.d.). [No Source Provided].
- Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. (2022). MDPI.
- Advances in Molecular Docking Software: Streamlining Drug Discovery. (2023). computabio.
- Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). (2025). ResearchGate.
- Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR.
- Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and molecular dynamics simulations. (n.d.). NIH.
- Structural features of benzophenone derivatives and structure–activity... (n.d.). ResearchGate.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijpsjournal.com [ijpsjournal.com]
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- 4. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs [mdpi.com]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
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- 10. Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the chemical entities we handle. This guide provides essential, step-by-step procedures for the proper disposal of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, ensuring the safety of laboratory personnel and adherence to regulatory standards. The causality behind each step is explained to foster a deep understanding of the principles of chemical waste management.
Hazard Characterization and Risk Assessment
-
Trifluoromethyl Ketone Group: The presence of the trifluoromethyl group classifies this compound as a halogenated organic substance .[1][2] Halogenated wastes are subject to specific disposal regulations and are typically more costly to manage than their non-halogenated counterparts due to the need for specialized high-temperature incineration to prevent the formation of toxic byproducts like hydrogen fluoride.[2][3][4] Compounds in this class can be flammable and may release hazardous vapors.[5][6][7][8]
-
Biphenyl Moiety: Biphenyl and its derivatives are noted for their potential environmental toxicity, particularly to aquatic life, with long-lasting effects.[9] They can also cause skin, eye, and respiratory irritation.[9]
This assessment mandates that 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone be treated as a flammable, irritant, and environmentally hazardous chemical waste .
| Property / Hazard | Assessment Based on Structural Analogs | Primary Concern |
| Chemical Classification | Halogenated Organic Compound | Specific waste stream segregation is required.[1][3][10] |
| Physical State | Likely a solid or liquid oil. | Dictates handling and spill control procedures. |
| Flammability | Assumed to be a flammable liquid or solid.[7][11] | Keep away from all ignition sources.[5][12] |
| Health Hazards | Potential skin, eye, and respiratory irritant.[7][8] May be harmful if swallowed or inhaled. | Requires stringent use of Personal Protective Equipment (PPE). |
| Environmental Hazards | Expected to be toxic to aquatic life with long-lasting effects.[9] | Must be prevented from entering drains, sewers, or waterways.[13] |
| Reactivity | Incompatible with strong oxidizing agents, strong bases, and some metals.[5][6] | Avoid mixing with other classes of chemical waste. |
Immediate Safety and Handling Precautions
Before beginning any work that will generate this waste, it is imperative to establish a safe operating environment. All handling and disposal steps must be performed within a certified chemical fume hood to minimize inhalation exposure.[12][13]
| Equipment | Specification | Justification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | To prevent skin contact and potential irritation or absorption.[12] |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | To protect eyes from splashes or vapors, which can cause serious irritation.[7][12] |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination.[12] |
| Ventilation | Certified Chemical Fume Hood. | To control flammable and potentially toxic vapors at the source.[13] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the safe disposal of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone. Adherence to this sequence is critical for regulatory compliance and safety.
-
Waste Characterization: At the point of generation, definitively identify the waste as 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone. According to the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[14][15] Given its properties, this compound must be managed as hazardous waste.
-
Segregation: This is the most critical step. Collect this waste in a container designated exclusively for Halogenated Organic Waste .[1][3][10]
-
Containerization:
-
Labeling:
-
The moment the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[2][3]
-
Clearly write the full chemical name: "Waste 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone". Do not use abbreviations or chemical formulas.[10] If it is a solution, list all components and their approximate percentages.[3]
-
-
Accumulation and Storage:
-
Keep the waste container tightly closed at all times, except when actively adding waste.[2][10][16] This prevents the release of flammable and harmful vapors.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][16]
-
The SAA should be in a cool, dry, well-ventilated location, away from heat and direct sunlight, and within secondary containment to control potential leaks.[2][10]
-
-
Arranging Final Disposal:
-
Once the container is full or the project is complete, contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup.[13][14]
-
Provide them with all necessary information from the hazardous waste label. The final disposal method will likely be high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][4][15]
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for proper chemical waste management, from generation to final disposal.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Navigating the Uncharted: A Safety-First Guide to Handling 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds presents both exciting opportunities and critical safety challenges. 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, a fluorinated ketone with potential applications in medicinal chemistry, is one such compound where a comprehensive understanding of its safe handling is paramount. As the toxicological properties of this specific molecule have not been fully investigated, a cautious and proactive approach to safety is not just recommended, but essential.[1][2] This guide, compiled by a Senior Application Scientist, provides a detailed operational and disposal plan, moving beyond a simple checklist to explain the rationale behind each safety measure. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through scientific rigor and practical, field-tested insights.
Hazard Assessment: What We Know and What We Must Assume
The Safety Data Sheet (SDS) from Matrix Scientific for 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-43-4) indicates that the compound is an irritant and may be harmful by ingestion and inhalation.[1][2] It is also noted to be irritating to mucous membranes and the upper respiratory tract.[1][2] Crucially, the SDS states that "the health hazards of this product have not been fully investigated."[1][2] This lack of comprehensive toxicological data necessitates that we treat this compound with a high degree of caution, assuming it to be potentially more hazardous than currently documented.
Inferred Hazards from Structurally Similar Compounds:
Fluorinated ketones, as a class, can present several hazards including:
-
Flammability: Many ketones are flammable, and their vapors can form explosive mixtures with air.
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe burns.
-
Respiratory Tract Irritation: Inhalation of vapors or dusts can irritate the respiratory system.
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is non-negotiable.
The Core of Protection: A Multi-Layered PPE Strategy
Effective protection against a chemical with unknown long-term health effects relies on a robust and consistently applied PPE strategy. The following table outlines the minimum recommended PPE for various laboratory tasks involving 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
| Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | - Chemical Splash Goggles- Face Shield- Chemical-Resistant Gloves (Nitrile, double-gloved)- Lab Coat- Closed-toe shoes |
| Preparing Solutions | - Chemical Splash Goggles- Face Shield- Chemical-Resistant Gloves (Nitrile, double-gloved)- Chemical-Resistant Apron over Lab Coat- Closed-toe shoes |
| Running Reactions & Work-up | - Chemical Splash Goggles- Face Shield- Chemical-Resistant Gloves (Nitrile, double-gloved)- Chemical-Resistant Apron over Lab Coat- Closed-toe shoes- Consider a respirator if heating or potential for aerosolization exists |
| Handling Spills | - Chemical Splash Goggles- Face Shield- Chemical-Resistant Gloves (Butyl rubber or Viton® for extended contact)- Chemical-Resistant Coveralls- Chemical-Resistant Boots- Air-Purifying Respirator (APR) with organic vapor cartridges |
The Rationale Behind the Layers:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect the eyes from splashes. A face shield provides an additional and crucial layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[1]
-
Hand Protection: Double-gloving with nitrile gloves provides a good initial barrier for incidental contact. For prolonged handling or in the event of a spill, more robust gloves like butyl rubber or Viton® are recommended due to their higher resistance to a broader range of chemicals. Always inspect gloves for any signs of degradation before and during use.
-
Body Protection: A standard lab coat protects against minor spills. When handling larger volumes or during procedures with a significant splash risk, a chemical-resistant apron provides an additional layer of protection. For significant spill cleanup, disposable chemical-resistant coveralls are essential to prevent skin contact.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If there is a potential for aerosol generation (e.g., heating, sonicating) or in the event of a spill outside of a fume hood, an air-purifying respirator (APR) with organic vapor cartridges is necessary.
Operational Plan: From Receipt to Reaction
A meticulous operational plan is the bedrock of a safe laboratory environment. The following step-by-step guidance outlines the safe handling of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone throughout its lifecycle in the lab.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during this inspection.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
Dedicated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] A designated and clearly marked storage cabinet for hazardous chemicals is recommended.
-
Restricted Access: Access to the chemical should be limited to authorized and trained personnel.
Step-by-Step Handling Procedures
The following workflow diagram illustrates the critical decision points and safety measures to be implemented when working with 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Caption: A streamlined workflow for the safe handling of 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone must be treated as hazardous waste.
Waste Segregation and Labeling:
-
Solid Waste: Contaminated consumables such as weighing paper, gloves, and disposable lab coats should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general lab traffic and drains.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures: Preparedness is Key
Even with the most stringent safety protocols, accidents can happen. Being prepared to respond effectively is crucial.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
The following diagram outlines the decision-making process for handling a chemical spill.
Caption: A decision tree for responding to a chemical spill.
By adhering to these rigorous safety protocols, researchers can confidently work with 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, minimizing risks and fostering a culture of safety within the laboratory.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
